molecular formula C12H12N2O B578571 5-(4-Methoxyphenyl)pyridin-3-amine CAS No. 1225522-97-3

5-(4-Methoxyphenyl)pyridin-3-amine

Cat. No.: B578571
CAS No.: 1225522-97-3
M. Wt: 200.241
InChI Key: HGCNGZKPNLGFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)pyridin-3-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While direct studies on this specific amine are limited, its core structure is closely related to advanced intermediates and compounds with documented research value. The 4-methoxyphenyl-pyridinamine scaffold is a key structural feature in molecules investigated for various biological activities. For instance, structurally similar N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization, targeting the colchicine binding site, and have demonstrated significant cytotoxic activity against a panel of human tumor cell lines . Furthermore, the 4-methoxyphenyl group is recognized in pharmacological research as a potential "allosteric determinant" in the substrate-selective inhibition of enzymes such as ALOX15, a lipoxygenase implicated in inflammation and cancer pathophysiology . Researchers value this structural motif for its potential in developing novel therapeutic agents. As such, this compound serves as a versatile building block for the synthesis of more complex molecules, including indole, imidazole, and other fused heterocyclic systems, which are prevalent in drug discovery efforts . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCNGZKPNLGFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735036
Record name 5-(4-Methoxyphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225522-97-3
Record name 5-(4-Methoxyphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of 3-Amino-5-Arylpyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Methoxyphenyl)pyridin-3-amine

This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a key intermediate in contemporary drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols necessary for the successful preparation and validation of this compound.

The 3-amino-5-arylpyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological pathways. The combination of the basic aminopyridine moiety and the versatile aryl substituent allows for fine-tuning of physicochemical properties and target engagement. These compounds have shown promise as selective CB2 agonists and ligands for adenosine A1 receptors, highlighting their potential in the development of treatments for pain, inflammation, and neurological disorders.[1][2] The specific compound, this compound, incorporates the electron-donating methoxy group, which can influence metabolic stability and receptor binding interactions, making it a valuable building block for library synthesis in drug discovery programs.[3][4]

Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

The creation of the pivotal carbon-carbon bond between the pyridine and phenyl rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the requisite starting materials.[5][6]

The proposed retrosynthetic analysis identifies 3-amino-5-bromopyridine and 4-methoxyphenylboronic acid as the key precursors. This approach is logical and has been successfully applied to the synthesis of various 3-arylpyridines.[5]

Key Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 3-amino-5-bromopyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated.

A critical challenge in the Suzuki coupling of 3-amino-5-bromopyridine is the potential for catalyst inhibition. The lone pair of electrons on the amino group can coordinate to the palladium catalyst, impeding its activity.[7][8] To mitigate this, careful selection of the palladium catalyst, ligand, base, and solvent system is paramount.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with in-process checks and a robust purification strategy to ensure high purity of the final product.

Materials and Reagents:

  • 3-Amino-5-bromopyridine

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-amino-5-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: A degassed mixture of 1,4-dioxane and water (4:1 v/v) is added via syringe.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the reaction mixture under a positive flow of inert gas.

  • Reaction: The mixture is heated to reflux (approximately 90-100 °C) with vigorous stirring. The reaction progress is monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Isolation and Characterization: The fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a solid. The final product should be characterized to confirm its identity and purity.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Reaction_Mixture Reaction_Mixture 3-Amino-5-bromopyridine->Reaction_Mixture 1.0 eq 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid->Reaction_Mixture 1.2 eq Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction_Mixture 0.05 eq Na2CO3 Na2CO3 Na2CO3->Reaction_Mixture 2.5 eq Dioxane/Water (4:1) Dioxane/Water (4:1) Reflux (90-100 °C) Reflux (90-100 °C) Inert Atmosphere Inert Atmosphere Ethyl Acetate Extraction Ethyl Acetate Extraction Washing (Water, Brine) Washing (Water, Brine) Ethyl Acetate Extraction->Washing (Water, Brine) Drying (MgSO4) Drying (MgSO4) Washing (Water, Brine)->Drying (MgSO4) Column Chromatography Column Chromatography Drying (MgSO4)->Column Chromatography Pure_Product Pure_Product Column Chromatography->Pure_Product This compound Reflux Reflux Reaction_Mixture->Reflux Dioxane/Water Crude_Product Crude_Product Reflux->Crude_Product Crude_Product->Ethyl Acetate Extraction Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional Analysis Synthesized_Compound Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Molecular Weight Confirmation IR IR Spectroscopy Synthesized_Compound->IR Functional Group Identification EA Elemental Analysis Synthesized_Compound->EA Purity and Formula Verification Final_Characterization_Data Comprehensive Data Analysis & Structure Confirmation NMR->Final_Characterization_Data MS->Final_Characterization_Data IR->Final_Characterization_Data EA->Final_Characterization_Data

Caption: Workflow for the comprehensive characterization of the target compound.

Conclusion and Future Outlook

This guide has detailed a robust and reliable method for the synthesis and characterization of this compound. The utilization of the Suzuki-Miyaura cross-coupling provides an efficient route to this valuable building block. The comprehensive characterization protocol ensures the identity and purity of the final compound, making it suitable for use in demanding applications such as high-throughput screening and lead optimization in drug discovery. The principles and techniques outlined herein are broadly applicable to the synthesis of other 3-amino-5-arylpyridine derivatives, enabling the exploration of a wider chemical space for the development of novel therapeutics.

References

  • IUCr. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • PubChem. (n.d.). (5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-methoxyphenyl)methanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • ChemBK. (n.d.). 6-(4-methoxyphenyl)pyridin-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Retrieved from [Link]

  • MDPI. (n.d.). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

  • PubMed Central. (n.d.). Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. Retrieved from [Link]

  • PubMed. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue “Drug Discovery and Application of New Technologies”. Retrieved from [Link]

  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).
  • ResearchGate. (n.d.). Rajendra PAWAR | Associate Professor | M.Sc. Ph.D. | Deogiri College, Aurangabad | Department of Chemistry | Research profile. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand. Retrieved from [Link]

  • Google Patents. (n.d.). US4191708A - Process for preparing and purifying p-phenylenediamine.
  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.

Sources

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)pyridin-3-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data for 5-(4-Methoxyphenyl)pyridin-3-amine is not extensively available in public literature. This guide has been constructed by synthesizing information from closely related analogues and established chemical principles to provide a robust, predictive profile for research and development purposes. All protocols and properties should be treated as well-informed projections.

Introduction

The aminopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide array of biologically active compounds, including antivirals, antibacterials, and kinase inhibitors.[1][2] The introduction of aryl substituents onto the pyridine ring, particularly through robust methods like the Suzuki-Miyaura cross-coupling, has opened avenues for creating structurally diverse libraries with finely tuned pharmacological profiles.[3] This guide focuses on the technical profile of this compound, a molecule of significant interest due to its combination of the aminopyridine core, known for its hydrogen bonding capabilities and potential for catalyst interaction, and the methoxyphenyl group, a common feature in numerous therapeutic agents.[4][5] This document provides a projected overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its potential applications in drug discovery, grounded in the established behavior of analogous structures.

Chemical Structure and Properties

The structure of this compound combines a basic aminopyridine ring with an electron-rich methoxyphenyl moiety. This arrangement is expected to influence its electronic properties, solubility, and biological target interactions.

Kinase_Inhibition_Pathway cluster_0 ATP Binding Site of Kinase cluster_1 Cellular Signaling Molecule This compound Hinge Hinge Region (Hydrogen Bonds) Molecule->Hinge Binds via Amino Group HydrophobicPocket Hydrophobic Pocket Molecule->HydrophobicPocket Occupies with Methoxyphenyl Group Kinase Kinase Molecule->Kinase Inhibits ATP ATP Substrate Substrate Protein PhosphorylatedSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphorylatedSubstrate->Downstream Kinase->Substrate Phosphorylates

Sources

A Technical Guide to the Biological Potential of 5-(4-Methoxyphenyl)pyridin-3-amine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous clinically successful therapeutic agents. This guide focuses on the specific, yet underexplored, derivative: 5-(4-Methoxyphenyl)pyridin-3-amine. This molecule uniquely combines three critical pharmacophoric features: a pyridine ring, a versatile amino group, and a methoxyphenyl moiety. While direct and extensive research on this precise isomer is emerging, a wealth of data from structurally related analogs allows for a robust, predictive analysis of its therapeutic potential. This document synthesizes findings from adjacent chemical spaces to illuminate the most promising biological activities, particularly in oncology, focusing on mechanisms like tubulin polymerization and kinase inhibition. We provide a forward-looking analysis of its structure-activity relationships, detailed experimental protocols for its evaluation, and a strategic outlook for its development as a next-generation therapeutic lead.

The this compound Scaffold: A Structural Overview

The therapeutic promise of any lead compound originates from its molecular architecture. The this compound structure is a compelling convergence of features known to drive biological interactions:

  • The Pyridine Core: As a bioisostere of a phenyl ring, the pyridine nucleus is a privileged structure in drug design. The nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the molecule's pKa, solubility, and metabolic stability. Its position is critical for orienting substituents into the binding pockets of biological targets.

  • The 3-Amino Group: This functional group is a key hydrogen bond donor and a crucial anchor point for interactions with target proteins, such as the hinge region of kinases. Its position on the pyridine ring dictates the vector and geometry of these interactions. Furthermore, it serves as a synthetic handle for generating diverse chemical libraries to probe structure-activity relationships (SAR).

  • The 5-(4-Methoxyphenyl) Moiety: This group occupies the 5-position, providing a significant lipophilic component that can engage in hydrophobic and van der Waals interactions within target binding sites. The para-methoxy group is of particular interest; it can act as a hydrogen bond acceptor and is subject to O-demethylation by cytochrome P450 enzymes, a metabolic pathway that can be exploited for prodrug strategies or must be managed to ensure a favorable pharmacokinetic profile.

Synthetic Strategies and Characterization

The synthesis of substituted aminopyridines is well-established, typically relying on palladium-catalyzed cross-coupling reactions. A generalized and efficient pathway to access the this compound core and its derivatives is outlined below.

Diagram 1: Generalized Synthetic Workflow

Synthetic_Workflow Start 5-Bromo-3-nitropyridine Step1 Suzuki Coupling (Pd Catalyst, Base) Start->Step1 Reagent1 4-Methoxyphenylboronic Acid Reagent1->Step1 Intermediate 5-(4-Methoxyphenyl)-3-nitropyridine Step1->Intermediate Step2 Reduction (e.g., Fe/AcOH, H2/Pd-C) Intermediate->Step2 Product This compound Step2->Product Step3 Further Derivatization (Amide coupling, Alkylation, etc.) Product->Step3 Derivatives Derivative Library Step3->Derivatives

Caption: Generalized workflow for the synthesis of the target scaffold.

The causality for this synthetic choice lies in its robustness and modularity. The Suzuki coupling is highly efficient for forming the crucial aryl-aryl bond. The subsequent reduction of the nitro group to an amine is a standard, high-yield transformation. This two-step process allows for the late-stage introduction of the key amino group, providing a convergent route to the core scaffold, from which a diverse library can be generated.

Predicted Biological Activities: An Evidence-Based Extrapolation

By examining structurally analogous compounds, we can project the likely biological activities of this compound derivatives with a high degree of confidence.

Anticancer Activity via Tubulin Polymerization Inhibition

A significant body of research points to the potential of polymethoxyphenyl-pyridine structures as potent anticancer agents that function by disrupting microtubule dynamics. Related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines and pyrazolo[3,4-b]pyridin-3-amines have demonstrated potent cytotoxic effects by inhibiting tubulin polymerization.[1][2] These compounds typically bind to the colchicine site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules.[1][2][3] This disruption of the cytoskeleton is catastrophic for rapidly dividing cancer cells, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][3][4]

Diagram 2: Mechanism of Tubulin Polymerization Inhibitors

Tubulin_Pathway cluster_cell Cancer Cell Compound This compound Derivative Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Inhibits Polymerization Microtubules->Disruption Promotes Depolymerization CellCycle G2/M Phase Arrest Disruption->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Pathway showing disruption of microtubule dynamics by pyridine derivatives.

Kinase Inhibition

The aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[5] The amino group at the 3-position and the pyridine nitrogen can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. Fused pyridine derivatives have shown potent inhibition of kinases like Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase 2 (CDK2).[6] Furthermore, related triazine-pyridine hybrids are effective PI3K/mTOR inhibitors.[7] This strongly suggests that the this compound core is an excellent starting point for developing ATP-competitive inhibitors against a range of oncologically relevant kinases.

Diagram 3: General Mechanism of Kinase Inhibition

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region Pocket Hydrophobic Pocket ATP ATP ATP->Hinge H-Bonds Inhibitor Aminopyridine Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->Pocket Hydrophobic Interactions Blocked Phosphorylation Blocked Inhibitor->Blocked

Caption: Aminopyridine inhibitor competing with ATP in a kinase active site.

Structure-Activity Relationship (SAR) Insights

Synthesizing data from related compound series allows for the formulation of an initial SAR hypothesis for this compound derivatives.

Position/ModificationObservationRationale & ImplicationSupporting References
N3-Amino Group Alkylation (e.g., N-methyl) can enhance cytotoxic activity.Introduces steric hindrance, forcing a non-planar conformation between the pyridine and phenyl rings, which may be more favorable for binding.[2]
Phenyl Ring Methoxy Group The presence and position of methoxy groups are critical for antitubulin activity. Trimethoxy patterns are often optimal.The methoxy groups form key interactions in the colchicine binding site. The 4-methoxy group is a good starting point, but exploring di- and tri-methoxy analogs is a logical next step.[1][3][4]
Pyridine Ring Position 2, 4, 6 Substitution at these positions can fine-tune activity and selectivity.These positions project into solvent-exposed regions or can be used to target sub-pockets of the binding site, allowing for modulation of physical properties (e.g., solubility) and selectivity against off-target kinases.[7]

Key Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a tiered, logical screening cascade is essential. The following protocols represent robust, self-validating systems for initial assessment.

Diagram 4: High-Level Experimental Screening Workflow

Screening_Workflow Start Synthesized Derivative Library Screen1 Tier 1: Primary Screening In Vitro Cytotoxicity (MTT Assay) [Multiple Cancer Cell Lines] Start->Screen1 Decision1 Identify Hits (e.g., GI50 < 10 µM) Screen1->Decision1 Screen2 Tier 2: Mechanism of Action - Tubulin Polymerization Assay - Kinase Inhibition Panel Decision1->Screen2 Active Decision2 Confirm On-Target Activity (e.g., IC50 < 1 µM) Screen2->Decision2 Screen3 Tier 3: Cellular Mechanism - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V) Decision2->Screen3 Potent & Selective Lead Lead Candidate for In Vivo Studies Screen3->Lead

Caption: A tiered workflow for screening and validating novel derivatives.

Protocol 5.1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (GI₅₀). This assay measures the metabolic activity of cells, which correlates with cell viability.

Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., HCT-116, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

Protocol 5.2: Tubulin Polymerization Inhibition Assay

Objective: To directly measure the effect of the compounds on the assembly of tubulin heterodimers into microtubules in vitro.

Methodology:

  • Reaction Setup: In a 96-well plate, add tubulin protein (>99% pure) to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and glutamate.

  • Compound Addition: Add various concentrations of the test compound or controls (e.g., Colchicine as an inhibitor, Paclitaxel as a promoter, DMSO as a vehicle).

  • Initiation and Monitoring: Incubate the plate at 37°C to initiate polymerization. Monitor the increase in absorbance (light scattering) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.[2][3]

  • Analysis: Plot the absorbance over time. The rate of polymerization and the maximum polymer mass are determined. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.

Future Directions and Conclusion

The this compound scaffold stands as a high-potential, yet underexploited, platform for the development of novel therapeutics, particularly in oncology. The strong preclinical evidence from closely related analogs provides a compelling rationale for its investigation as both a tubulin polymerization inhibitor and a kinase inhibitor.

Strategic Future Research:

  • Focused Library Synthesis: Synthesize a focused library of derivatives based on the SAR hypotheses, exploring modifications at the N3-amino group and varying the substitution patterns on both the pyridine and phenyl rings.

  • Broad Kinase Profiling: Screen active compounds against a comprehensive panel of kinases to identify specific targets and assess selectivity, a critical factor for minimizing off-target toxicity.

  • ADME/Tox Profiling: Evaluate early leads for their absorption, distribution, metabolism, excretion, and toxicity profiles to ensure they possess drug-like properties suitable for further development.

References

  • Gautam, R. N., Sonkar, S. P., Yadav, S., Nath, P., & Bharty, M. K. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available at: [Link]

  • Gautam, R. N., Sonkar, S. P., Yadav, S., Nath, P., & Bharty, M. K. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. National Institutes of Health. Available at: [Link]

  • MDPI. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. Available at: [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. (2021). PubMed. Available at: [Link]

  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. (n.d.). PubMed Central. Available at: [Link]

  • Awad, H. (2018). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Wang, C., et al. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. National Institutes of Health. Available at: [Link]

  • Kumar, S., et al. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed. Available at: [Link]

  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). (2025). MDPI. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. (2018). ResearchGate. Available at: [Link]

  • Discovery of polymethoxyphenyl-pyridines bearing amino side chains as tubulin colchicine-binding site inhibitors. (2022). PubMed. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). PubMed. Available at: [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015). PubMed. Available at: [Link]

  • Mohammed, Y. H. I., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. Available at: [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Available at: [Link]

  • Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (n.d.). PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery and Design of 5-(4-Methoxyphenyl)pyridin-3-amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved therapeutics.[1] This guide provides a comprehensive technical overview of a prototypical drug discovery and design cascade centered on the 5-(4-methoxyphenyl)pyridin-3-amine core. We will traverse the journey from initial lead identification and rationale to analogue design, synthesis, and structure-activity relationship (SAR) exploration. This narrative is grounded in established medicinal chemistry principles, proposing a plausible trajectory wherein this scaffold is optimized as an inhibitor of tubulin polymerization, a clinically validated anticancer target. Detailed experimental protocols for key assays are provided to bridge theoretical design with practical application, offering a holistic view for researchers, scientists, and drug development professionals.

Introduction: The Aminopyridine as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biological targets. These are termed "privileged structures" due to their inherent ability to form specific and potent interactions with diverse proteins. The aminopyridine is a quintessential example of such a scaffold.[1] Its derivatives are known to interact with enzymes and receptors through a variety of mechanisms, primarily by acting as bioisosteres of other aromatic systems and providing key hydrogen bonding interactions.[1] This versatility has led to the development of aminopyridine-containing drugs for a wide array of diseases.[1][2]

The this compound core, the focus of this guide, embodies the key features of a promising drug lead. It contains:

  • A pyridine ring , which is a weak base, often improving aqueous solubility and providing a vector for molecular interactions.

  • A 3-amino group , a critical hydrogen bond donor and a synthetically tractable handle for analogue elaboration.

  • A 5-aryl substituent , which can engage in hydrophobic and π-stacking interactions within a protein's binding pocket.

This guide will delineate a logical, field-proven workflow for the systematic optimization of this scaffold, hypothetically targeting tubulin polymerization, a mechanism central to the action of many successful anticancer agents.

Lead Identification and Rationale for Analogue Development

The journey of a drug often begins with a "hit"—a compound identified from a large-scale screening campaign that displays modest but promising activity. For our purposes, we will postulate that This compound (Lead Compound 1) was identified from a high-throughput screen (HTS) against cancer cell lines, showing moderate cytotoxic activity.

Rationale for Progression: Why would this specific hit be chosen for a full-fledged lead optimization program?

  • Synthetic Accessibility: The biaryl structure suggests a straightforward synthesis via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the rapid generation of analogues.[3][4]

  • Favorable Physicochemical Properties: The molecule possesses a balanced lipophilicity and molecular weight, aligning with general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).

  • Structural Precedent: Similar aminopyridine and biaryl scaffolds have been successfully developed as kinase inhibitors and tubulin polymerization inhibitors, suggesting a high probability of interacting with a validated anticancer target.[5][6][7][8]

  • Multiple Vectors for Optimization: The structure presents three distinct regions for chemical modification: the 3-amino group, the pyridine core, and the 4-methoxyphenyl ring. This allows for a systematic exploration of the chemical space to enhance potency and selectivity.

Analogue Design Strategy and Synthesis

The primary goal of lead optimization is to systematically modify the lead compound to understand its Structure-Activity Relationships (SAR). A robust SAR is crucial for designing analogues with improved potency, selectivity, and drug-like properties.

Design Strategy: Probing the Chemical Space

Our design strategy focuses on three key regions of the lead scaffold:

  • Region A (3-Amino Group): Modifications here (e.g., alkylation, acylation) will probe the size and electronic requirements of the adjacent pocket. This can influence hydrogen bonding capacity and introduce new van der Waals contacts.

  • Region B (4-Methoxyphenyl Ring): Substituents on this ring will explore electronic and steric effects in the hydrophobic binding pocket. The methoxy group is a potential hydrogen bond acceptor, and its importance will be evaluated.

  • Region C (Pyridine Core): Adding substituents to the pyridine ring can modulate the scaffold's electronics (pKa) and solubility, and potentially access new binding interactions.

General Synthetic Approach: Suzuki-Miyaura Coupling

The core of the analogues can be efficiently constructed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][9] This powerful C-C bond-forming reaction couples a boronic acid (or ester) with a halide, offering high functional group tolerance and typically good yields.[3][4]

Scheme 1: General Synthesis of the this compound Core

G cluster_reactants Reactants cluster_products Products R1 5-Bromo-3-nitropyridine P1 5-(4-Methoxyphenyl)-3-nitropyridine R1->P1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Suzuki Coupling R2 4-Methoxyphenylboronic acid R2->P1 P2 This compound (Core Scaffold) P1->P2 Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Suzuki coupling followed by nitro reduction to form the core scaffold.

Structure-Activity Relationship (SAR) Studies

Based on the design strategy, a library of analogues is synthesized and evaluated for biological activity. Here, we present a hypothetical SAR table based on cytotoxic activity (GI₅₀) against the HeLa human cervical cancer cell line, a common cell line for screening tubulin inhibitors.

SAR Data Summary
CompoundRegion A (R¹) ModificationRegion B (R²) ModificationHeLa GI₅₀ (µM)SAR Interpretation
1 (Lead) -H4-OCH₃5.2Baseline activity.
2a -CH₃4-OCH₃1.8Small alkyl group at R¹ is well-tolerated and improves potency.
2b -COCH₃ (Acetyl)4-OCH₃15.8Acylation reduces activity, suggesting a free H-bond donor is preferred.
2c -SO₂CH₃ (Mesyl)4-OCH₃> 50Bulky, electron-withdrawing group is detrimental.
3a -H-H (Phenyl)25.1Removal of the 4-methoxy group significantly reduces potency, highlighting its importance.
3b -H4-F8.9Isosteric replacement with fluorine is tolerated but offers no benefit over methoxy.
3c -H4-Cl4.5Electron-withdrawing chloro group slightly improves activity.
3d -H3,4,5-(OCH₃)₃0.45Addition of trimethoxy groups, common in tubulin inhibitors, dramatically increases potency.[10][11][12]
4a -CH₃3,4,5-(OCH₃)₃0.09 Optimized Lead: Combination of favorable R¹ and R² modifications results in a highly potent analogue.
Visualizing the SAR

Caption: Key Structure-Activity Relationships for the aminopyridine scaffold.

  • The 3-amino group likely acts as a hydrogen bond donor. Small N-alkylation is tolerated, but acylation is detrimental.

  • The 4-methoxy group on the phenyl ring is critical for potent activity, possibly acting as a hydrogen bond acceptor.

  • Expanding the methoxy substitution to a 3,4,5-trimethoxyphenyl (TMP) group, a classic feature of colchicine-site tubulin inhibitors, leads to a significant enhancement in potency.[10][11][12]

  • The combination of optimal groups (Compound 4a ) yields a highly potent lead for further mechanistic studies.

Mechanism of Action (MoA) Elucidation

The strong SAR, particularly the potency enhancement by the TMP group, points towards tubulin polymerization as the likely biological target.[8][13] To confirm this hypothesis, a series of targeted biological assays are required.

Proposed Mechanism of Action

The optimized compounds are hypothesized to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics is catastrophic for dividing cells, leading to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).[13]

MoA_Workflow Compound Compound 4a Binding Binds to Colchicine Site on β-Tubulin Compound->Binding Tubulin α/β-Tubulin Dimers Tubulin->Binding Polymerization Inhibits Microtubule Polymerization Binding->Polymerization Dynamics Disrupts Microtubule Dynamics Polymerization->Dynamics G2M G2/M Cell Cycle Arrest Dynamics->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for lead compound 4a.

Key Experimental Protocols

To validate the proposed MoA, the following experiments are essential.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity).[14][15]

  • Objective: To determine if Compound 4a directly inhibits tubulin polymerization.

  • Materials:

    • Lyophilized, purified bovine tubulin (>99% pure).

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[15]

    • GTP stock solution (100 mM).

    • Glycerol.

    • Test compound (e.g., 4a ) and controls (Paclitaxel as stabilizer, Nocodazole/Colchicine as destabilizer).

    • Temperature-controlled 96-well plate spectrophotometer.

  • Methodology:

    • Prepare a polymerization mix on ice: Reconstitute tubulin in GTB to a final concentration of 2-3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10%.[15]

    • In a pre-chilled 96-well plate, add 10 µL of the test compound at various concentrations (dissolved in GTB with DMSO, ensuring final DMSO is <1%). Add control compounds and a vehicle control to separate wells.

    • Initiate polymerization by adding 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.

    • Data Analysis: Plot absorbance vs. time. An inhibitory compound will show a dose-dependent decrease in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the IC₅₀ value (the concentration that inhibits polymerization by 50%).

Protocol 2: Sulforhodamine B (SRB) Cell Cytotoxicity Assay

This assay measures cell density based on the measurement of cellular protein content, providing a reliable method for determining drug-induced cytotoxicity.[1][2][16]

  • Objective: To quantify the dose-dependent cytotoxic effect of analogues on cancer cell lines.

  • Materials:

    • HeLa cells (or other relevant cancer cell lines).

    • 96-well cell culture plates.

    • Complete culture medium.

    • Trichloroacetic acid (TCA), cold (10-50% w/v).[1][16]

    • Sulforhodamine B (SRB) solution (0.04-0.4% w/v in 1% acetic acid).[1]

    • Wash solution (1% acetic acid).

    • Solubilization buffer (10 mM Tris base, pH 10.5).[16]

    • Microplate reader.

  • Methodology:

    • Cell Seeding: Seed HeLa cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the test compound for a set period (e.g., 48-72 hours). Include a vehicle control (DMSO).

    • Fixation: Gently remove the media and fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[1]

    • Washing: Discard the TCA and wash the plates 4-5 times with slow-running tap water or 1% acetic acid to remove TCA and serum proteins. Air dry the plates completely.[2]

    • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[1]

    • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates again.[2]

    • Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. Place on an orbital shaker for 10 minutes.[16]

    • Measurement: Read the absorbance at 510-570 nm using a microplate reader.[16][17]

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition).

Conclusion and Future Outlook

This guide has outlined a systematic and scientifically grounded approach to the discovery and design of analogues based on the this compound scaffold. Through a hypothetical yet plausible drug discovery campaign, we demonstrated how iterative design, guided by SAR, can transform a moderately active hit into a potent lead compound (4a ) with nanomolar activity. The proposed mechanism of action as a tubulin polymerization inhibitor is supported by strong structural precedent and can be definitively confirmed using the detailed experimental protocols provided.

The journey from a potent lead to a clinical candidate requires further rigorous evaluation. Future directions for this chemical series would involve:

  • ADMET Profiling: Assessing metabolic stability in liver microsomes, aqueous solubility, cell permeability, and potential for off-target effects (e.g., hERG inhibition, CYP450 inhibition).[5]

  • Pharmacokinetic (PK) Studies: Evaluating the absorption, distribution, metabolism, and excretion of lead compounds in animal models to ensure adequate drug exposure can be achieved in vivo.

  • In Vivo Efficacy: Testing the antitumor activity of optimized analogues in mouse xenograft models bearing human tumors.

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The principles and methodologies detailed in this guide provide a robust framework for its continued exploration and for the broader endeavor of small-molecule drug discovery.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC, NIH. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

  • Scott, J. S., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(9), 4002-4014. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]

  • Camps, M., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 11867-11884. Retrieved from [Link]

  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry, 49(13), 3563-3580. Retrieved from [Link]

  • Davis, A., Martinez, S., & Toso, R. J. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 75-88. Retrieved from [Link]

  • Li, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(20), 13464-13481. Retrieved from [Link]

  • Kukreja, L., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 16258. Retrieved from [Link]

  • Szczepankiewicz, B. G., et al. (2007). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of Medicinal Chemistry, 50(20), 4935-4947. Retrieved from [Link]

  • Atas, M., & Gunes, H. S. (2021). Imidazopyridine scaffold as an effective tubulin polymerization inhibitor. Istanbul Journal of Pharmacy, 51(2), 253-264. Retrieved from [Link]

  • Lu, Y., et al. (2020). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 25(18), 4299. Retrieved from [Link]

  • Zhao, P., et al. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. Bioorganic & Medicinal Chemistry Letters, 38, 127880. Retrieved from [Link]

  • Hassan, M. A., et al. (2021). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Medicinal Chemistry, 12(11), 1916-1930. Retrieved from [Link]

  • Brancale, A., et al. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 24(11), 2091. Retrieved from [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, W., et al. (2014). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Tetrahedron, 70(42), 7796-7801. Retrieved from [Link]

  • Mambanda, A., & Nyamori, V. O. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(3), 1335-1346. Retrieved from [Link]

Sources

5-(4-Methoxyphenyl)pyridin-3-amine mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(4-Methoxyphenyl)pyridin-3-amine

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Compounds incorporating this moiety have been developed as treatments for various conditions, acting on targets from voltage-gated ion channels to enzymes.[1] The specific molecule, this compound, combines the aminopyridine core with a methoxyphenyl group. This combination is intriguing, as related structures, such as N-aryl-pyridinamines and other methoxy-substituted aryl heterocycles, have shown potent activity as tubulin polymerization inhibitors, a key mechanism for anticancer agents.[2][3]

This technical guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of the mechanism of action (MOA) for this compound. Designed for researchers, scientists, and drug development professionals, this document provides not just a series of protocols, but a logical, field-proven workflow. We will operate on three primary hypotheses based on the compound's structural alerts:

  • Hypothesis 1: The compound induces cytotoxicity by disrupting microtubule dynamics, a common mechanism for molecules with related scaffolds.[2][3]

  • Hypothesis 2: The compound modulates cellular electrophysiology by blocking voltage-gated potassium channels, a classic target for the aminopyridine core.

  • Hypothesis 3: The compound functions as a kinase inhibitor, a frequent activity for heterocyclic small molecules.[4][5]

This guide will detail the experimental progression from broad phenotypic assessment to specific molecular target identification and validation, providing the scientific rationale and step-by-step methodologies required to build a robust MOA profile.

Section 1: Initial Phenotypic Screening - Assessing Overall Cellular Impact

The first critical step is to determine if and how this compound affects cell viability. This provides essential dose-response data that informs the concentration range for all subsequent, more targeted mechanistic assays.

Experiment 1.1: Cytotoxicity and Cytostatic Profiling

Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells. A reduction in the conversion of MTT to formazan is an indicator of either reduced cell proliferation (cytostatic effect) or cell death (cytotoxic effect). By testing across a panel of both cancerous and non-cancerous cell lines, we can establish the compound's potency (IC50) and its preliminary therapeutic index.

Data Presentation: IC50 Values of this compound

Cell LineTypeIC50 (µM)
HeLaHuman Cervical Cancer[Hypothetical Value]
A549Human Lung Carcinoma[Hypothetical Value]
MCF-7Human Breast Cancer[Hypothetical Value]
HEK293Human Embryonic Kidney[Hypothetical Value]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO) to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[6] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570-590 nm using a microplate reader.[7]

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Section 2: Interrogation of the Microtubule Disruption Hypothesis

If the compound exhibits significant cytotoxicity, particularly against rapidly dividing cancer cells, the microtubule network is a prime suspect. The following workflow is designed to systematically validate this hypothesis.

G cluster_0 Hypothesis 1: Microtubule Disruption A 1. Cytotoxicity Screen (MTT Assay) B 2. Cell Cycle Analysis (Propidium Iodide Staining) A->B Potent cytotoxicity observed C 3. Microtubule Visualization (Immunofluorescence) B->C G2/M Arrest D 4. Direct Target Engagement (In Vitro Tubulin Polymerization) C->D Microtubule network disrupted E 5. Structural Basis (Molecular Docking) D->E Direct inhibition of polymerization

Caption: Workflow for validating the microtubule disruption hypothesis.

Experiment 2.1: Cell Cycle Analysis via Flow Cytometry

Causality Behind Experimental Choice: Microtubule-targeting agents interfere with the formation of the mitotic spindle, a structure essential for chromosome segregation. This disruption activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[3] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells across the cell cycle phases (G0/G1, S, and G2/M).[9]

Data Presentation: Cell Cycle Distribution in HeLa Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Compound (1x IC50)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Compound (5x IC50)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Nocodazole (Positive Control)[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Experimental Protocol: Propidium Iodide Staining

  • Cell Treatment: Plate 1-2 x 10⁶ cells in a 6-well plate and treat with the vehicle, the test compound (at 1x and 5x its IC50), and a positive control (e.g., Nocodazole) for 18-24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[10] Incubate on ice for at least 30 minutes or store at -20°C.[2][11]

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the pellet in 1 mL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[10][11] The RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude cell doublets and aggregates.[2]

Experiment 2.2: Visualizing Microtubule Network Integrity

Causality Behind Experimental Choice: While cell cycle arrest is strong evidence, direct visualization provides definitive proof of microtubule network disruption. Immunofluorescence microscopy using an antibody against α-tubulin allows for the high-resolution imaging of the microtubule cytoskeleton.

Experimental Protocol: Immunofluorescence for α-Tubulin

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate until they are 40-50% confluent.[5]

  • Treatment: Treat cells with the compound at its IC50 concentration for a relevant time period (e.g., 16-24 hours).

  • Fixation: To best preserve microtubule structure, fix the cells. A common method is to use ice-cold methanol for 5-10 minutes at -20°C, which also permeabilizes the cells.[3] Alternatively, fix with 4% paraformaldehyde in a cytoskeleton-stabilizing buffer for 10 minutes at room temperature.[5]

  • Permeabilization (if PFA fixed): If using paraformaldehyde, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 10% normal goat serum or 1% BSA in PBS) for 1 hour at room temperature.[5]

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody: Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: Briefly stain nuclei with DAPI or Hoechst. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope. A microtubule destabilizer will cause the well-defined filamentous network to appear fragmented and diffuse.

Experiment 2.3: In Vitro Tubulin Polymerization Assay

Causality Behind Experimental Choice: Cellular effects do not prove direct interaction. The in vitro tubulin polymerization assay is a cell-free system that directly measures the compound's ability to interfere with the assembly of purified tubulin into microtubules.[1] This is the gold-standard experiment to confirm direct target engagement. A fluorescence-based assay is highly sensitive and suitable for high-throughput screening.[1][12]

Data Presentation: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)
This compound[Hypothetical Value]
Nocodazole (Inhibitor Control)[Hypothetical Value]
Paclitaxel (Enhancer Control)N/A
Vehicle ControlN/A

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified bovine tubulin (e.g., 2 mg/mL), a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, and a fluorescence reporter that binds to polymerized tubulin.[1]

  • Plate Setup: Use a pre-warmed (37°C) 96-well, black, flat-bottom plate. Add 5 µL of 10x concentrated test compound, positive controls (Nocodazole, Paclitaxel), or vehicle to the appropriate wells.

  • Initiation: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect can be quantified by comparing the maximum polymer mass or the initial rate of polymerization. Calculate the IC50 value from a dose-response curve.

Experiment 2.4: Computational Modeling - Molecular Docking

Causality Behind Experimental Choice: If the compound directly inhibits tubulin polymerization, molecular docking can provide a structural hypothesis for its binding mode. Many tubulin inhibitors, like colchicine, bind at the interface between α- and β-tubulin. Docking the compound into this site can predict binding affinity and key molecular interactions.

Experimental Protocol: Molecular Docking with AutoDock

  • Protein Preparation: Obtain the crystal structure of tubulin (e.g., PDB ID: 1SA0). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry. Define its rotatable bonds.

  • Grid Box Definition: Define a grid box that encompasses the known colchicine-binding site on tubulin.

  • Docking Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to sample different conformations of the ligand within the binding site.

  • Analysis: Analyze the resulting poses based on their predicted binding energy and clustering. Visualize the lowest energy pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the binding pocket.

Section 3: Interrogation of the Ion Channel Modulation Hypothesis

The aminopyridine core is a well-known pharmacophore for blocking voltage-gated potassium (Kv) channels. This mechanism is distinct from cytotoxicity and must be investigated in parallel using electrophysiology.

G cluster_1 Hypothesis 2: K+ Channel Blockade F 1. Identify Suitable Cell Line (e.g., HEK293 expressing hERG) G 2. Electrophysiological Recording (Whole-Cell Patch Clamp) F->G Stable channel expression H 3. Quantify Blockade (Dose-Response Curve) G->H Current inhibition observed

Caption: Workflow for validating the potassium channel blockade hypothesis.

Experiment 3.1: Whole-Cell Patch-Clamp Electrophysiology

Causality Behind Experimental Choice: Patch-clamp is the gold-standard technique for studying ion channel function, providing unparalleled resolution of channel activity.[13][14] The whole-cell configuration allows for the precise control of membrane voltage and the direct measurement of ionic currents flowing across the entire cell membrane in response to the compound.[15][16] Testing on a specific channel, such as the hERG potassium channel, is also a critical step in preclinical safety assessment.[17]

Experimental Protocol: Whole-Cell K+ Current Recording

  • Cell Preparation: Use a cell line stably expressing the target potassium channel (e.g., HEK293 cells expressing hERG/Kv11.1). Plate cells on glass coverslips 24-48 hours before recording.

  • Pipette & Solutions: Pull recording pipettes from borosilicate glass to a resistance of 3-7 MΩ.[13] Fill the pipette with an intracellular solution (e.g., K-gluconate based). The extracellular (bath) solution will be a physiological saline buffer.

  • Seal Formation: Under a microscope, carefully guide the pipette to a single cell. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Voltage Protocol: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV). Apply a series of depolarizing voltage steps to activate the potassium channels and record the resulting outward currents.

  • Compound Application: After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition & Analysis: Record the currents before, during, and after compound application. Measure the peak current amplitude at each voltage step. Plot the percentage of current inhibition against the compound concentration to determine the IC50 for channel blockade.

Section 4: Broad Target Screening - The Kinase Inhibition Hypothesis

Given the prevalence of kinase inhibition among heterocyclic molecules, a broad screening approach is a prudent strategy to identify potential primary targets or significant off-target activities.

Experiment 4.1: Kinase Inhibitor Profiling Panel

Causality Behind Experimental Choice: Rather than testing individual kinases, screening against a large, diverse panel provides a comprehensive overview of the compound's selectivity.[18] Competitive binding assays (which measure displacement of a fluorescent tracer) or activity assays (which measure substrate phosphorylation) are common high-throughput formats.[19][20] This step is crucial for understanding selectivity and potential for off-target toxicity.

Experimental Protocol: Competitive Kinase Binding Assay (General)

  • Assay Principle: This assay relies on fluorescence resonance energy transfer (FRET). A europium-labeled antibody binds the kinase, and a fluorescently-labeled, ATP-competitive tracer binds the kinase's active site. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, causing a loss of FRET.[19]

  • Plate Setup: In a 384-well plate, add the test compound at a fixed concentration (e.g., 1 µM or 10 µM).

  • Reagent Addition: Add a mixture of the target kinase and the europium-labeled anti-tag antibody.

  • Tracer Addition: Add the fluorescent kinase tracer.

  • Incubation: Incubate the plate at room temperature for approximately 1 hour.

  • Reading: Read the plate on a FRET-capable plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the emission ratio. The percent inhibition is determined by comparing the signal in the presence of the test compound to the signals from a no-inhibition control (vehicle) and a full-inhibition control (a potent, non-fluorescent inhibitor).

Data Presentation: Kinase Panel Screening Results

Kinase Target% Inhibition at 10 µM
CDK2[Hypothetical Value]
VEGFR2[Hypothetical Value]
SRC[Hypothetical Value]
p38α[Hypothetical Value]
... (Panel of >100 kinases)...

Conclusion: Synthesizing a Coherent Mechanism of Action

The elucidation of a small molecule's mechanism of action is not a linear path but an iterative process of hypothesis generation and testing. This guide provides a robust, multi-pronged strategy to deconstruct the biological activity of this compound.

By systematically progressing from broad cellular effects (cytotoxicity) to specific molecular pathways (cell cycle, microtubule integrity) and finally to direct target engagement (in vitro polymerization, electrophysiology, kinase binding), a researcher can build a high-confidence model of the compound's MOA. The results of these disparate experiments must be synthesized into a coherent narrative. For example, potent cytotoxicity, G2/M arrest, microtubule network disruption, and direct inhibition of tubulin polymerization would collectively build a powerful case for the compound being a microtubule-destabilizing agent. Conversely, a lack of cytotoxic effect but potent inhibition of potassium currents would point towards a completely different therapeutic application, such as in neurology.

The comprehensive data package generated by following this workflow will not only define the primary mechanism of action but also uncover potential off-target liabilities, ultimately enabling an informed decision on the future development of this compound as a chemical probe or therapeutic candidate.

References

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine. Available at: [Link].

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Evident Scientific. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains. Evident Scientific. Available at: [Link].

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link].

  • Mitchison Lab, Harvard. Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells. Harvard University. Available at: [Link].

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].

  • cellproduce. Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. cellproduce. Available at: [Link].

  • ResearchGate. MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link].

  • National Institutes of Health. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. Available at: [Link].

  • Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available at: [Link].

  • David Andrews Lab. Immunofluorescence protocol for cytoskeletal preparations. McMaster University. Available at: [Link].

  • National Institutes of Health. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. NIH. Available at: [Link].

  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. Utrecht University. Available at: [Link].

  • Journal of Visualized Experiments. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. JoVE. Available at: [Link].

  • protocols.io. Whole Cell Patch Clamp Protocol. protocols.io. Available at: [Link].

  • YouTube. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link].

  • AXOL Bioscience. Whole Cell Patch Clamp Protocol. AXOL Bioscience. Available at: [Link].

  • ACS Publications. HybridDock: A Hybrid Protein–Ligand Docking Protocol Integrating Protein- and Ligand-Based Approaches | Journal of Chemical Information and Modeling. ACS Publications. Available at: [Link].

  • University of Arizona. Small Molecule and Protein Docking. University of Arizona. Available at: [Link].

  • Nature. AI tool dramatically reduces computing power needed to find protein-binding molecules. Nature. Available at: [Link].

  • Axol Bioscience. patch-clamp-protocol-final.pdf. Axol Bioscience. Available at: [Link].

  • National Institutes of Health. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells. NIH. Available at: [Link].

  • Wiley-VCH. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley Online Library. Available at: [Link].

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. NIH. Available at: [Link].

Sources

An In-depth Technical Guide to the In Vitro Evaluation of 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals in Oncology and Kinase Inhibitor Discovery Programs.

This guide provides a comprehensive framework for the in vitro characterization of 5-(4-Methoxyphenyl)pyridin-3-amine, a novel small molecule with potential therapeutic applications. The structural motif, featuring a methoxyphenyl-substituted pyridine core, is present in numerous compounds exhibiting significant biological activity, particularly in the realm of oncology. Derivatives of similar scaffolds have demonstrated potent anti-proliferative, anti-angiogenic, and kinase inhibitory effects[1][2]. Therefore, the following evaluation strategy is designed to rigorously assess its potential as an anticancer agent, progressing from broad phenotypic screening to detailed mechanistic studies.

The core principle of this guide is to establish a logical, evidence-based workflow. Each experimental stage is designed to answer a specific question, with the results from one stage informing the choices for the next. This approach ensures a thorough and efficient elucidation of the compound's biological profile.

Part 1: Foundational Cytotoxicity and Anti-Proliferative Assessment

The initial phase of evaluation aims to answer the fundamental question: Does this compound exhibit cytotoxic or cytostatic effects against cancer cells? This is achieved by determining the compound's potency across a panel of well-characterized human cancer cell lines.

Causality Behind Experimental Choices

The selection of cell lines is critical and should be hypothesis-driven. Given the activities of structurally related molecules, a diverse panel is recommended to identify potential tissue-specific sensitivities. This panel should include, but not be limited to:

  • MCF-7: An estrogen receptor-positive breast cancer cell line, often used as a standard for initial screening[2].

  • HCT-116: A colon cancer cell line known for its robust growth and use in cell cycle studies[1].

  • HeLa: A cervical cancer cell line that is historically significant and widely used for its proliferative capacity[3][4].

  • A549: A non-small cell lung cancer cell line, representing a major cancer type[4].

  • A normal, non-transformed cell line (e.g., WI-38): To assess selectivity and potential toxicity to non-cancerous cells[2].

The primary endpoint for this stage is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit cell viability by 50%.

Recommended Assay: XTT Cell Viability Assay

While both MTT and XTT assays are reliable for assessing metabolic activity as a proxy for cell viability, the XTT assay is recommended for its superior workflow efficiency.[5][6] The XTT assay's formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing handling errors and improving reproducibility.[6][7][8]

Experimental Protocol: XTT Cell Viability Assay[5]
  • Cell Seeding: Seed cancer cells into a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition and Incubation: Add the activated XTT solution to each well and incubate the plate for 2-4 hours at 37°C.[5]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: IC50 Values
Cell LineIC50 (µM) of this compoundPositive Control (Doxorubicin) IC50 (µM)
MCF-7[Experimental Value][Experimental Value]
HCT-116[Experimental Value][Experimental Value]
HeLa[Experimental Value][Experimental Value]
A549[Experimental Value][Experimental Value]
WI-38[Experimental Value][Experimental Value]

Part 2: Elucidation of Anti-Metastatic Potential

Should the compound demonstrate potent cytotoxicity, the next logical step is to investigate its impact on cancer cell migration and invasion, key processes in metastasis.[9]

Causality Behind Experimental Choices

A multi-faceted approach is necessary to comprehensively assess anti-metastatic properties. The wound healing (scratch) assay provides insight into collective cell migration, while the transwell (Boyden chamber) assay allows for the quantification of chemotactic migration and invasion through an extracellular matrix (ECM).[10][11]

Experimental Workflow: Anti-Metastatic Assays

G cluster_0 Cell Culture cluster_1 Wound Healing (Scratch) Assay cluster_2 Transwell Invasion Assay a Grow cells to confluence b Create a 'scratch' in the monolayer a->b f Coat transwell insert with Matrigel a->f c Treat with compound b->c d Image at 0h and 24h c->d e Measure wound closure d->e g Seed cells in serum-free media f->g h Add chemoattractant and compound to lower chamber g->h i Incubate for 24-48h h->i j Stain and count invaded cells i->j

Caption: Workflow for assessing anti-metastatic potential.

Experimental Protocols
  • Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Scratch Creation: Using a sterile p200 pipette tip, create a linear scratch through the center of the monolayer.

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing a sub-lethal concentration of this compound (e.g., IC25 or lower, determined from Part 1).

  • Imaging: Capture images of the scratch at time 0 and after a defined period (e.g., 24 hours).

  • Analysis: Quantify the area of the scratch at both time points and calculate the percentage of wound closure.

  • Insert Preparation: Rehydrate and coat the porous membrane of a transwell insert (8 µm pore size) with a thin layer of Matrigel® or a similar basement membrane extract.

  • Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the insert.

  • Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) and the test compound to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells in several microscopic fields.

Part 3: Mechanistic Investigation - Target Identification and Pathway Analysis

With evidence of anti-proliferative and anti-metastatic activity, the investigation must pivot to understanding the underlying mechanism of action. Given the prevalence of kinase inhibition among similar chemical scaffolds, this is a primary avenue of exploration.[1][12]

Causality Behind Experimental Choices

A broad kinase screen is the most efficient method to identify potential molecular targets.[13] This can be followed by a more focused in vitro kinase assay to confirm and quantify the inhibitory activity against the identified hits. Western blotting is then employed to determine if the compound modulates the phosphorylation status of downstream substrates of the target kinase within a cellular context, thereby validating the in vitro findings.[14][15]

Kinase Profiling

A commercially available kinase profiling service (e.g., Eurofins' KinaseProfiler™ or Promega's Kinase-Glo®) can be utilized to screen this compound against a large panel of kinases at a fixed concentration (e.g., 10 µM).[13] The results will identify which kinases are significantly inhibited by the compound.

In Vitro Kinase Assay

For the top kinase hits identified in the screen, a direct in vitro kinase assay should be performed to determine the IC50 value.[16] This assay typically involves a purified recombinant kinase, a specific substrate, and ATP. The activity of the kinase is measured by quantifying the amount of phosphorylated substrate or consumed ATP.[17]

Data Presentation: Kinase Inhibition
Kinase Target% Inhibition at 10 µMIC50 (nM)
[Kinase Hit 1][Experimental Value][Experimental Value]
[Kinase Hit 2][Experimental Value][Experimental Value]
[Kinase Hit 3][Experimental Value][Experimental Value]
Western Blot Analysis for Pathway Modulation[15]

Based on the identified kinase target(s), a Western blot analysis should be performed to assess the phosphorylation status of key downstream effector proteins in treated cancer cells.

Hypothetical Signaling Pathway

G compound This compound kinase Target Kinase (e.g., CDK2) compound->kinase Inhibition substrate Downstream Substrate (e.g., p-Rb) kinase->substrate Phosphorylation effect Cell Cycle Arrest (G2/M Phase) substrate->effect Regulation

Caption: Hypothetical pathway of kinase inhibition.

Experimental Protocol: Western Blot[16][19][20][21]
  • Cell Lysis: Treat cancer cells with varying concentrations of this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream substrates overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 4: Investigating Anti-Angiogenic Properties

Several compounds with similar core structures have demonstrated anti-angiogenic effects.[2] Therefore, it is prudent to evaluate the potential of this compound to inhibit the formation of new blood vessels, a critical process for tumor growth and survival.

Causality Behind Experimental Choices

The in vitro tube formation assay is a well-established and rapid method to assess angiogenesis.[18][19][20] It measures the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures when cultured on a basement membrane extract like Matrigel®.[18][21]

Experimental Protocol: Tube Formation Assay[22][23]
  • Plate Coating: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel®-coated wells in a medium containing various concentrations of this compound. Include a vehicle control and a known angiogenesis inhibitor (e.g., Suramin) as a positive control.

  • Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

  • Imaging and Analysis: Capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes, and number of meshes using specialized software (e.g., ImageJ with an angiogenesis plugin).

Data Presentation: Quantification of Tube Formation
TreatmentTotal Tube Length (relative to control)Number of Nodes (relative to control)
Vehicle Control100%100%
Compound (Conc. 1)[Experimental Value][Experimental Value]
Compound (Conc. 2)[Experimental Value][Experimental Value]
Suramin (Positive Control)[Experimental Value][Experimental Value]

Conclusion

This in-depth technical guide outlines a comprehensive and logically structured approach for the in vitro evaluation of this compound. By systematically progressing from broad phenotypic assays to specific mechanistic studies, researchers can efficiently and rigorously characterize the compound's biological activity and elucidate its mechanism of action. The insights gained from this workflow will be crucial in determining the therapeutic potential of this molecule and guiding future drug development efforts.

References

  • Cell migration and invasion assays. PubMed. Available at: [Link].

  • Angiogenesis Assays | Tube Formation Assay. ibidi. Available at: [Link].

  • XTT Assays vs MTT. Biotech Spain. Available at: [Link].

  • Cell Invasion and Migration Assays | Your Home for Cell Research. Omni Life Science. Available at: [Link].

  • In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. PubMed. Available at: [Link].

  • In Vitro Angiogenesis Assays. Amsbio. Available at: [Link].

  • In vitro Cell Migration and Invasion Assays. JoVE. Available at: [Link].

  • Cell Migration and Invasion Assays as Tools for Drug Discovery. PMC - PubMed Central. Available at: [Link].

  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. JoVE. Available at: [Link].

  • A high-content tube formation assay using an in vitro angiogenesis model. Molecular Devices. Available at: [Link].

  • MTT assay. Wikipedia. Available at: [Link].

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link].

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link].

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. Available at: [Link].

  • In vitro JAK kinase activity and inhibition assays. PubMed - NIH. Available at: [Link].

  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. Available at: [Link].

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link].

  • Western Blot Protocol. OriGene Technologies Inc.. Available at: [Link].

  • Western blotting. Chen Lab - University of Hawaii Cancer Center. Available at: [Link].

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. Available at: [Link].

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link].

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link].

  • Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. Available at: [Link].

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. Available at: [Link].

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available at: [Link].

  • Full article: 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online. Available at: [Link].

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. NIH. Available at: [Link].

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. Available at: [Link].

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available at: [Link].

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central. Available at: [Link].

  • Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].

Sources

spectroscopic analysis of 5-(4-Methoxyphenyl)pyridin-3-amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(4-Methoxyphenyl)pyridin-3-amine

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the unambiguous structural characterization of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and stability are not mere formalities; they are critical parameters that dictate its biological activity, pharmacokinetic profile, and ultimate therapeutic potential. This compound represents a scaffold of significant interest, combining the bio-isosteric properties of a pyridine ring with the pharmacophoric methoxyphenyl group, a common feature in many successful therapeutic agents. This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound, grounded in first principles and field-proven methodologies. Our objective is not simply to present data, but to illuminate the scientific rationale behind the analytical workflow, empowering researchers to approach structural elucidation with confidence and rigor.

Chapter 1: The Integrated Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Purified Solid Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Connectivity & Stereochemistry NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Unambiguous Structure Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for spectroscopic structure elucidation.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the precise arrangement and connectivity of atoms. The choice of solvent is the first critical decision. While chloroform-d (CDCl₃) is a common choice, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds containing amine protons. In DMSO-d₆, the exchange rate of the -NH₂ protons with residual water is significantly slower, resulting in sharper, more easily identifiable signals.[1] For this analysis, we will consider the spectrum in CDCl₃, a common solvent for similar structures.[2][3]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a map of all proton environments within the molecule. Based on the structure of this compound, we anticipate signals in three distinct regions: the aromatic region for the pyridine and phenyl rings, a singlet for the methoxy group, and a broad signal for the amine protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~8.2-8.0 m 2H H-2, H-6 (Pyridine) Protons adjacent to the pyridine nitrogen are significantly deshielded.
~7.45 d (J ≈ 8.5 Hz) 2H H-2', H-6' (Phenyl) Protons ortho to the electron-donating methoxy group.
~7.20 t (J ≈ 2.0 Hz) 1H H-4 (Pyridine) Proton situated between two carbon atoms on the pyridine ring.
~6.95 d (J ≈ 8.5 Hz) 2H H-3', H-5' (Phenyl) Protons meta to the methoxy group, shielded relative to their ortho counterparts.
~3.85 s 3H -OCH₃ Characteristic singlet for a methoxy group on an aromatic ring.[2]

| ~3.80 | br s | 2H | -NH₂ | Amine protons often appear as a broad singlet due to quadrupole broadening and potential exchange. |

Note: Chemical shifts are predictive and based on analogous structures in the literature.[2][3][4][5][6] Actual values may vary.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by defining the carbon framework. Given the molecule's lack of symmetry, we expect to see 12 distinct signals corresponding to the 12 carbon atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Type Assignment Rationale
~159.5 C C-4' (Phenyl) Quaternary carbon attached to the electron-donating -OCH₃ group, highly deshielded.
~146.0 C C-3 (Pyridine) Quaternary carbon bearing the amine group.
~141.0 CH C-2 (Pyridine) Aromatic CH adjacent to the pyridine nitrogen.
~138.0 CH C-6 (Pyridine) Aromatic CH adjacent to the pyridine nitrogen.
~132.0 C C-5 (Pyridine) Quaternary carbon linking the two aromatic rings.
~130.5 C C-1' (Phenyl) Quaternary carbon attached to the pyridine ring.
~128.0 CH C-2', C-6' (Phenyl) Phenyl carbons ortho to the methoxy group.
~122.0 CH C-4 (Pyridine) Aromatic CH on the pyridine ring.
~114.5 CH C-3', C-5' (Phenyl) Phenyl carbons meta to the methoxy group, shielded by the -OCH₃ group.

| ~55.5 | CH₃ | -OCH₃ | Typical chemical shift for a methoxy carbon.[2] |

Note: Assignments are predictive and based on established substituent effects and data for similar compounds.[2][7][8]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Internal Standard: The solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically used as the internal reference.[9]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

  • ¹³C Acquisition: Following the proton scan, acquire the ¹³C spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to aid in assigning carbon types (CH, CH₂, CH₃).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Chapter 3: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the solid directly against a high-refractive-index crystal.[10][11]

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Comments
3450-3300 N-H Asymmetric & Symmetric Stretch Primary Aromatic Amine A primary amine (-NH₂) is expected to show two distinct, sharp to medium bands in this region.[12][13]
3100-3000 C-H Aromatic Stretch Ar-H Characteristic stretching vibrations for sp² C-H bonds on the pyridine and phenyl rings.
2950-2850 C-H Aliphatic Stretch -OCH₃ Stretching vibrations for the sp³ C-H bonds of the methyl group.
1620-1580 N-H Bend (Scissoring) Primary Amine This bending vibration is characteristic of primary amines.[12]
1600, 1500, 1450 C=C & C=N Ring Stretch Aromatic Rings A series of sharp absorptions indicating the presence of the aromatic frameworks.
1340-1250 C-N Stretch Aromatic Amine The stretching vibration for the bond between the pyridine ring and the nitrogen atom.[12]
1250-1200 C-O Asymmetric Stretch Aryl-Alkyl Ether A strong, characteristic absorption for the C-O-C ether linkage.

| 1050-1020 | C-O Symmetric Stretch | Aryl-Alkyl Ether | A second, typically weaker, stretch associated with the ether group. |

Experimental Protocol: FTIR-ATR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the instrument's pressure arm to apply consistent pressure, ensuring firm contact between the sample and the crystal. Good contact is crucial for a high-quality spectrum.[10]

  • Data Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

  • Cleaning: After analysis, raise the pressure arm and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

Chapter 4: Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two vital pieces of information: the exact molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization. Using a hard ionization technique like Electron Ionization (EI), the molecule is bombarded with high-energy electrons, creating a molecular ion (M⁺·) that subsequently fragments into smaller, charged daughter ions. The pattern of these fragments serves as a molecular fingerprint.

The molecular formula of this compound is C₁₂H₁₂N₂O, giving it a monoisotopic mass of 200.0950 Da. The presence of two nitrogen atoms means the molecular ion peak will have an even mass-to-charge ratio (m/z = 200), in accordance with the nitrogen rule.

Proposed EI Fragmentation Pathway

The fragmentation of the molecular ion is governed by the formation of the most stable carbocations and radicals.[14][15] For this molecule, key fragmentation points include the ether linkage and the bond connecting the two aromatic rings.

G M [C₁₂H₁₂N₂O]⁺· m/z = 200 (Molecular Ion) F1 [C₁₁H₉N₂O]⁺ m/z = 185 M->F1 - ·CH₃ F2 [C₁₂H₁₁N₂]⁺ m/z = 183 M->F2 - ·OH F3 [C₁₁H₁₀N₂]⁺· m/z = 170 M->F3 - CH₂O F4 [C₆H₄NO]⁺ m/z = 106 M->F4 Ring Cleavage F5 [C₅H₅N₂]⁺ m/z = 93 M->F5 Ring Cleavage

Caption: Proposed major fragmentation pathways in EI-MS.

Key Fragment Explanations:

  • m/z 185: Loss of a methyl radical (·CH₃) from the methoxy group is a very common fragmentation for anisole derivatives, leading to a stable oxonium ion.[16]

  • m/z 170: Loss of formaldehyde (CH₂O) via rearrangement is another characteristic pathway for methoxy-substituted aromatic compounds.

  • m/z 183 & other fragments: While less common, loss of a hydroxyl radical can occur. Further fragmentation would involve cleavage of the bond between the rings and subsequent breakdown of the individual pyridine and phenyl fragments.[17]

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming the positively charged radical molecular ion (M⁺·).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into various smaller cations and neutral radicals.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, producing the mass spectrum.

Chapter 5: Conclusion: A Unified Structural Assignment

The power of this multi-technique approach lies in its synergy. No single technique could have unambiguously confirmed the structure of this compound.

G cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy Structure This compound C₁₂H₁₂N₂O MS_Evidence Molecular Ion at m/z 200 Confirms C₁₂H₁₂N₂O Formula Fragmentation matches -OCH₃ Structure->MS_Evidence IR_Evidence N-H stretch (~3400 cm⁻¹) C-O stretch (~1250 cm⁻¹) Confirms Amine & Ether Structure->IR_Evidence NMR_Evidence ¹H: Aromatic, -NH₂, -OCH₃ signals ¹³C: 12 distinct carbons Confirms Connectivity & Skeleton Structure->NMR_Evidence

Caption: Synergistic data integration for structure confirmation.

Mass spectrometry established the correct molecular formula. Infrared spectroscopy confirmed the presence of the key amine and ether functional groups. Finally, ¹H and ¹³C NMR spectroscopy provided the definitive map of the carbon-hydrogen framework, revealing the precise connectivity and substitution pattern of the two aromatic rings. Together, these orthogonal datasets provide a self-consistent and unequivocal confirmation of the structure, providing the solid analytical foundation required for advancing this compound in research and development.

References

  • Department of Chemistry and Biochemistry, NIU. Sample preparation for FT-IR.
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Taday, P. F. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central, 2022.
  • ResearchGate. Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. 2014.
  • ResearchGate. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides.
  • LibreTexts Chemistry. IR: amines.
  • Supporting Information, Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • PubMed Central (PMC). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. 2022.
  • National Institutes of Health (NIH). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • PubMed Central (PMC). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2.
  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. 2025.
  • ChemicalBook. 3-Aminopyridine(462-08-8) 1H NMR spectrum.
  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. 2024.
  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
  • YouTube. Fragmentation in Mass Spectrometry. 2023.
  • University of Puget Sound. Interpretation of mass spectra.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. 2-Aminopyridine(504-29-0) 1H NMR spectrum.
  • ChemicalBook. 4-Aminopyridine(504-24-5) 1H NMR spectrum.
  • University of California, Davis. Mass Spectrometry: Fragmentation.
  • PubMed Central (PMC). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

Sources

potential therapeutic targets of 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(4-Methoxyphenyl)pyridin-3-amine

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a valuable building block in the design of novel therapeutics.[2] this compound, a specific derivative, combines the aminopyridine core with a methoxyphenyl group, a feature often associated with enhanced binding to various biological targets. While direct studies on this specific molecule are limited, the extensive research on related aminopyridine and methoxyphenyl-containing compounds provides a strong foundation for predicting its potential therapeutic applications.

This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the most promising therapeutic targets for this compound. We will delve into the scientific rationale for pursuing these targets, present detailed experimental workflows for their validation, and offer insights into the interpretation of potential results. The focus will be on two key areas with substantial supporting evidence from analogous compounds: oncology and neurodegenerative diseases.

Part 1: Anticancer Therapeutic Targets

The aminopyridine moiety is a common feature in a variety of anticancer agents, demonstrating its versatility in targeting different aspects of cancer cell biology.[3] For this compound, we will explore two of the most compelling anticancer mechanisms: tubulin polymerization inhibition and kinase signaling disruption.

Section 1.1: Tubulin Polymerization Inhibition

Rationale: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and maintenance of cell structure.[4] Disrupting microtubule dynamics is a clinically validated strategy for cancer therapy. Several classes of drugs, including the vinca alkaloids and taxanes, target microtubules. A third, distinct binding site on β-tubulin, the colchicine site, is a target for numerous small molecule inhibitors.[4] Notably, compounds structurally related to this compound, featuring a pyridine ring linked to a substituted phenyl group, have been identified as potent inhibitors of tubulin polymerization that act at the colchicine binding site.[4][5][6] The cis-restricted conformation that can be mimicked by the pyridine ring is thought to be crucial for this activity.[6]

Proposed Mechanism of Action: this compound is hypothesized to bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[5]

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Tubulin Dimers Depolymerization Cell Division Cell Division Mitotic Spindle->Cell Division Compound 5-(4-Methoxyphenyl) pyridin-3-amine Compound->Tubulin Dimers

Caption: Proposed mechanism of tubulin polymerization inhibition.

Experimental Validation Workflow:

1. In Vitro Cytotoxicity Screening:

  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

  • Protocol (MTT Assay):

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.[6]

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% growth inhibition (GI50) values from the dose-response curves.

2. Tubulin Polymerization Assay:

  • Objective: To directly assess the inhibitory effect of the compound on the in vitro assembly of purified tubulin.

  • Protocol:

    • Reconstitute lyophilized bovine brain tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).

    • In a 96-well plate, add the tubulin solution to wells containing various concentrations of the compound or a positive control (e.g., combretastatin A-4).

    • Monitor the change in absorbance at 340 nm over time at 37°C using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.[5]

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

3. Competitive Colchicine Binding Assay:

  • Objective: To determine if the compound binds to the colchicine binding site on tubulin.

  • Protocol:

    • Incubate purified tubulin with a fixed concentration of [³H]-colchicine and varying concentrations of the test compound.

    • After incubation, separate the protein-bound [³H]-colchicine from the unbound ligand using size-exclusion chromatography or a filter-binding assay.

    • Measure the radioactivity of the protein-bound fraction using liquid scintillation counting.

    • A decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding.[4]

4. Immunofluorescence Microscopy:

  • Objective: To visualize the effect of the compound on the microtubule network within cancer cells.

  • Protocol:

    • Grow cancer cells on coverslips and treat them with the compound at its GI50 concentration for a specified time (e.g., 24 hours).

    • Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.

    • Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Visualize the microtubule network and cell morphology using a fluorescence microscope. Look for evidence of microtubule depolymerization and mitotic arrest.[5]

Data Interpretation:

AssayExpected OutcomeExample Data
Cytotoxicity (MTT) Low micromolar or sub-micromolar GI50 values against cancer cell lines.GI50 = 0.5 - 5 µM
Tubulin Polymerization Dose-dependent inhibition of tubulin assembly.IC50 = 1 - 10 µM
Colchicine Binding Competitive inhibition of [³H]-colchicine binding.>70% inhibition at 20 µM
Immunofluorescence Disruption of the microtubule network, formation of abnormal mitotic spindles, and an increased percentage of cells in mitosis.Diffuse tubulin staining, multipolar spindles.
Section 1.2: Kinase Inhibition (PI3K/mTOR Pathway)

Rationale: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7] Hyperactivation of this pathway is a common event in many human cancers, making it a prime target for drug development. The 2-aminopyridine scaffold has been successfully incorporated into potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitors that have advanced to clinical trials.[7][8] The amino group of the 2-aminopyridine moiety often forms crucial hydrogen bonds within the kinase active site.[8] Given that this compound is an isomer (3-aminopyridine), its potential to interact with the ATP-binding pocket of these kinases warrants investigation.

Proposed Signaling Pathway Interruption: this compound is proposed to act as an ATP-competitive inhibitor of PI3K and/or mTOR. By blocking the catalytic activity of these kinases, the compound would prevent the phosphorylation of downstream effectors such as Akt and S6 ribosomal protein kinase (S6K), thereby inhibiting cell growth and promoting apoptosis.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  P mTORC1 mTORC1 Akt->mTORC1  P S6K S6K mTORC1->S6K  P Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation Compound 5-(4-Methoxyphenyl) pyridin-3-amine Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Proposed interruption of the PI3K/mTOR signaling pathway.

Experimental Validation Workflow:

1. In Vitro Kinase Inhibition Assays:

  • Objective: To determine the direct inhibitory activity of the compound against PI3K isoforms and mTOR.

  • Protocol:

    • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™).

    • In a multi-well plate, combine the recombinant kinase (e.g., PI3Kα, mTOR), the appropriate substrate (e.g., PIP2 for PI3K), and ATP.

    • Add serial dilutions of the test compound.

    • Incubate the reaction for the recommended time at the optimal temperature.

    • Add the detection reagent, which measures the amount of ADP produced (in the case of ADP-Glo™) or the degree of substrate phosphorylation.

    • Measure the luminescence or fluorescence signal and calculate the IC50 values.

2. Western Blot Analysis:

  • Objective: To assess the effect of the compound on the phosphorylation of key downstream proteins in the PI3K/mTOR pathway in cancer cells.

  • Protocol:

    • Treat cancer cells (e.g., PC3, A549) with the compound at various concentrations for a defined period (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt, Ser473), total Akt, phosphorylated S6K (p-S6K), and total S6K. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the band intensities to determine the relative levels of protein phosphorylation.

3. Cell Cycle Analysis:

  • Objective: To determine if the compound induces cell cycle arrest.

  • Protocol:

    • Treat cells with the compound for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A and stain the DNA with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

4. Apoptosis Assay:

  • Objective: To quantify the induction of apoptosis by the compound.

  • Protocol (Annexin V/PI Staining):

    • Treat cells with the compound for 24-48 hours.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Data Interpretation:

AssayExpected OutcomeExample Data
Kinase Inhibition Sub-micromolar IC50 values against one or more PI3K isoforms and/or mTOR.IC50 (PI3Kα) = 0.1 µM; IC50 (mTOR) = 0.5 µM
Western Blot Dose-dependent reduction in the phosphorylation of Akt and S6K, with no change in total protein levels.>80% reduction in p-Akt at 1 µM
Cell Cycle Analysis Accumulation of cells in the G1 phase.2-fold increase in G1 population.
Apoptosis Assay Dose-dependent increase in the percentage of apoptotic cells.40% apoptotic cells at 5 µM

Part 2: Neurodegenerative Disease Therapeutic Target

Section 2.1: BACE1 Inhibition for Alzheimer's Disease

Rationale: Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. Aβ is generated by the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[9] Inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production. The aminopyridine scaffold has been explored as a potential core structure for the design of non-peptidyl BACE1 inhibitors, as it can form key interactions with the active site of the enzyme.[9]

Proposed Mechanism of Action: this compound is hypothesized to bind to the active site of BACE1, blocking its ability to cleave APP. This inhibition would lead to a reduction in the production of all downstream Aβ species, potentially slowing the progression of Alzheimer's disease.

G APP Amyloid Precursor Protein (APP) sAPPβ sAPPβ APP->sAPPβ BACE1 cleavage C99 C99 Amyloid-beta (Aβ) C99->Aβ γ-secretase cleavage Plaques Plaques Aβ->Plaques BACE1 BACE1 γ-secretase γ-secretase Compound 5-(4-Methoxyphenyl) pyridin-3-amine Compound->BACE1 Inhibits

Caption: Proposed mechanism of BACE1 inhibition in the amyloidogenic pathway.

Experimental Validation Workflow:

1. In Vitro BACE1 Inhibition Assay (FRET-based):

  • Objective: To measure the direct inhibitory effect of the compound on BACE1 enzymatic activity.

  • Protocol:

    • Utilize a commercially available BACE1 FRET (Förster Resonance Energy Transfer) assay kit. The substrate is a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher.

    • In a black 96-well plate, combine recombinant human BACE1 enzyme with serial dilutions of the test compound in an appropriate assay buffer.

    • Initiate the reaction by adding the FRET substrate.

    • Incubate at the recommended temperature, protected from light.

    • Measure the fluorescence intensity over time. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • Calculate the IC50 value from the dose-response curve.

2. Cell-based Amyloid-beta Production Assay:

  • Objective: To determine if the compound can reduce Aβ production in a cellular context.

  • Protocol:

    • Culture cells that overexpress human APP (e.g., HEK293-APP or SH-SY5Y-APP).

    • Treat the cells with various concentrations of the compound for 24-48 hours.

    • Collect the cell culture supernatant.

    • Measure the levels of Aβ40 and Aβ42 in the supernatant using a sensitive sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kit.

    • Normalize the Aβ levels to the total protein concentration of the cell lysate.

    • Calculate the EC50 value, the concentration at which the compound reduces Aβ production by 50%.

3. Molecular Docking Studies:

  • Objective: To predict the binding mode of the compound within the BACE1 active site.

  • Protocol:

    • Obtain the crystal structure of BACE1 from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of this compound and minimize its energy.

    • Use a molecular docking program (e.g., AutoDock, Glide) to dock the compound into the defined active site of BACE1.

    • Analyze the predicted binding poses, paying close attention to hydrogen bonds and other key interactions with active site residues (e.g., the catalytic aspartate dyad).

Data Interpretation:

AssayExpected OutcomeExample Data
BACE1 Inhibition (FRET) Micromolar or sub-micromolar IC50 value.IC50 = 2 µM
Aβ Production (ELISA) Dose-dependent reduction in secreted Aβ40 and Aβ42 levels.EC50 = 5 µM
Molecular Docking The compound fits well into the active site, with the aminopyridine nitrogen potentially forming a hydrogen bond with one of the catalytic aspartate residues.Predicted binding energy < -8 kcal/mol.

Conclusion

Based on the extensive literature on structurally related aminopyridine derivatives, this compound emerges as a promising candidate for drug discovery efforts, with potential therapeutic applications in oncology and neurodegenerative diseases. The most compelling targets include tubulin, the PI3K/mTOR pathway kinases, and BACE1. The experimental workflows outlined in this guide provide a clear and logical path for researchers to systematically evaluate these possibilities. Positive results in these assays would provide a strong rationale for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy testing in relevant animal models. The versatility of the aminopyridine scaffold suggests that this compound could serve as a valuable starting point for the development of novel and effective therapeutics.

References

  • De Rycker, M., Baragaña, B., Duce, S. L., & Gilbert, I. H. (2018). Challenges and recent progress in drug discovery for tropical diseases.
  • Taylor & Francis Online. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link][2][10]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). International Journal of Chemistry, 13(3), 49.[1]

  • Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 57(60), 7382-7393.

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link][3]

  • Smith, D. T., Scremin, O. U., & Shi, R. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European journal of medicinal chemistry, 40(10), 1055–1060.[11]

  • Ito, D., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & medicinal chemistry letters, 25(22), 5289–5292.[9]

  • Khan, I., et al. (2018). 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. Bioorganic chemistry, 76, 193–202.[12]

  • Wang, L., et al. (2012). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Journal of medicinal chemistry, 55(17), 7529–7540.[4]

  • Chen, J., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & medicinal chemistry, 31, 115985.[5]

  • Wang, C., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1100–1109.[6]

  • Abdel-Aziz, M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules (Basel, Switzerland), 28(17), 6430.[13]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of medicinal chemistry, 60(14), 6271–6280.[7]

  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature reviews. Molecular cell biology, 9(2), 162–176.

Sources

An In-depth Technical Guide to the Patent Landscape of 5-Arylpyridin-3-amine Compounds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for novel, potent, and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space of potential inhibitors, the 5-arylpyridin-3-amine scaffold has emerged as a privileged core structure. Its inherent structural features offer a unique combination of hydrogen bonding capabilities and a vector for diverse aryl substitutions, making it an attractive starting point for library synthesis and lead optimization. This technical guide provides an in-depth exploration of the patent landscape surrounding 5-arylpyridin-3-amine compounds, offering insights into their synthesis, therapeutic applications, and the underlying principles of their molecular interactions with key kinase targets.

The Strategic Importance of the 5-Arylpyridin-3-amine Core

The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs, a testament to its favorable pharmacokinetic properties and synthetic tractability.[1] The 5-arylpyridin-3-amine scaffold strategically positions key functionalities for interaction with the ATP-binding pocket of various kinases. The 3-amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. The 5-aryl substituent provides a vector for exploring interactions with the hydrophobic regions of the kinase active site, allowing for the fine-tuning of potency and selectivity. This modular design has made it a fertile ground for patent applications, with numerous companies exploring its potential across a range of kinase targets.

Navigating the Patent Landscape: Key Players and Therapeutic Targets

Key therapeutic targets for which this scaffold has been patented include:

  • Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are key drivers in a subset of non-small cell lung cancer (NSCLC).[2] While third-generation ALK inhibitors like Lorlatinib possess a more complex macrocyclic structure, its core incorporates an aminopyridine moiety, highlighting the continued relevance of this functional group in targeting ALK.[3] Patents in this area often focus on overcoming resistance mutations that arise with earlier-generation inhibitors.

  • ROS1 Tyrosine Kinase: ROS1 rearrangements are another important therapeutic target in NSCLC. The structural similarity between the ATP-binding sites of ALK and ROS1 means that many inhibitors show dual activity. Patent applications for ROS1 inhibitors frequently overlap with those for ALK, with the 5-arylpyridin-3-amine scaffold being explored for its potential in this dual-targeting approach.

  • PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are implicated in various hematological malignancies and solid tumors.[4] The patent literature discloses a range of heterocyclic compounds as PIM kinase inhibitors, with pyridine-based structures being a prominent class.[4]

  • Other Kinases: The versatility of the 5-arylpyridin-3-amine core has led to its exploration in patents targeting a wider range of kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).

Synthetic Strategies: Building the 5-Arylpyridin-3-amine Core

The synthesis of 5-arylpyridin-3-amine derivatives is a multi-step process that relies on well-established and robust chemical transformations. The patent literature showcases various approaches, with the following being the most prevalent:

Core Synthesis Workflow

The general synthetic strategy involves the sequential construction of the substituted pyridine ring. A common and efficient approach is outlined below:

Synthesis_Workflow Start Starting Material (e.g., 2-amino-5-chloropyridine) Step1 Nitration (e.g., H2SO4/HNO3) Start->Step1 Intermediate1 5-Nitro-pyridinamine Intermediate Step1->Intermediate1 Step2 Suzuki Coupling (Arylboronic acid, Pd catalyst) Intermediate1->Step2 Intermediate2 5-Aryl-3-nitropyridine Intermediate Step2->Intermediate2 Step3 Nitro Reduction (e.g., Fe/HCl, H2/Pd-C) Intermediate2->Step3 Final_Product 5-Arylpyridin-3-amine Core Structure Step3->Final_Product

Caption: General synthetic workflow for the 5-arylpyridin-3-amine core.

Key Chemical Transformations and Experimental Protocols

Step 1: Nitration of the Pyridine Ring

The introduction of a nitro group at the 3-position is a critical step, which is later reduced to the essential 3-amino group.

  • Protocol: Synthesis of 5-chloro-2-hydroxy-3-nitropyridine [5]

    • To a stirred solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, slowly add concentrated nitric acid at a controlled temperature (typically 0-10 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

    • Wash the solid with cold water and dry to yield the 3-nitropyridine derivative.

Step 2: Introduction of the Aryl Moiety via Suzuki Coupling

The Suzuki coupling is a powerful and widely patented method for forming carbon-carbon bonds.[6][7] It is the key step for introducing the diverse aryl substituents at the 5-position of the pyridine ring.

  • Protocol: General Procedure for Suzuki Coupling [8]

    • In a reaction vessel, combine the 5-halo-3-nitropyridine intermediate, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Step 3: Reduction of the Nitro Group to the Amine

The final step in forming the core structure is the reduction of the 3-nitro group to the 3-amino group. Several methods are reported in the patent literature.[9]

  • Protocol: Reduction of a Nitroaromatic Compound [10]

    • To a solution of the 5-aryl-3-nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), add a reducing agent. Common reagents include iron powder in the presence of an acid (e.g., HCl or NH₄Cl), or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

    • Filter the reaction mixture to remove any solids (e.g., iron salts or catalyst).

    • Neutralize the filtrate if an acid was used, and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting 5-arylpyridin-3-amine.

Alternative Strategy: Buchwald-Hartwig Amination

An alternative and highly versatile approach involves the palladium-catalyzed Buchwald-Hartwig amination.[11][12][13] This reaction can be used to directly introduce the 3-amino group onto a 3-halopyridine scaffold that already possesses the 5-aryl substituent.

  • Protocol: General Procedure for Buchwald-Hartwig Amination [14]

    • Combine the 3-halo-5-arylpyridine, an amine source (e.g., ammonia or a protected amine), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOtBu or LHMDS) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

    • Heat the mixture under an inert atmosphere until the reaction is complete.

    • After cooling, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Molecular Interactions and Mechanism of Action

The efficacy of 5-arylpyridin-3-amine derivatives as kinase inhibitors lies in their ability to form specific and stable interactions within the ATP-binding site of the target kinase.

Kinase_Binding cluster_0 Kinase ATP-Binding Pocket cluster_1 5-Arylpyridin-3-amine Inhibitor Hinge Hinge Region (e.g., Met) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Amine 3-Amino Group Amine->Hinge H-Bond Donor-Acceptor Pyridine Pyridine Ring Pyridine->Hydrophobic_Pocket van der Waals Aryl 5-Aryl Group Aryl->Hydrophobic_Pocket Hydrophobic Interactions Aryl->Gatekeeper Steric Interactions

Caption: Key interactions of the 5-arylpyridin-3-amine scaffold in a kinase active site.

  • Hinge Binding: The 3-amino group and the pyridine nitrogen are perfectly positioned to form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a hallmark of many potent kinase inhibitors and is a primary driver of affinity.

  • Hydrophobic Interactions: The pyridine ring and, more significantly, the 5-aryl substituent, occupy a hydrophobic pocket within the active site. The nature of the aryl group and its substituents can be modified to optimize these van der Waals and hydrophobic interactions, thereby enhancing potency and influencing selectivity.

  • Gatekeeper Interactions: The size and nature of the 5-aryl group can also influence interactions with the "gatekeeper" residue, a key determinant of selectivity among different kinases. Bulky substituents on the aryl ring may clash with a large gatekeeper residue, leading to selectivity for kinases with smaller gatekeeper residues.

Future Directions and Opportunities

The 5-arylpyridin-3-amine scaffold continues to be a valuable platform for the development of novel kinase inhibitors. Future patent applications in this area are likely to focus on:

  • Next-Generation Inhibitors: Designing compounds that are active against known resistance mutations to current therapies.

  • Improved Selectivity: Modifying the 5-aryl substituent to achieve greater selectivity for the target kinase, thereby reducing off-target effects and improving the therapeutic window.

  • Enhanced Pharmacokinetic Properties: Optimizing properties such as solubility, metabolic stability, and oral bioavailability.

  • Novel Kinase Targets: Exploring the utility of this scaffold against a broader range of clinically relevant kinases.

Conclusion

The 5-arylpyridin-3-amine core represents a highly versatile and synthetically accessible scaffold that has been extensively explored in the patent literature for the development of kinase inhibitors. Its strategic placement of a hydrogen-bonding amine and a tunable aryl group allows for potent and selective interactions with the ATP-binding sites of various kinases. A thorough understanding of the synthetic routes, key structure-activity relationships, and the molecular basis of their mechanism of action is crucial for researchers and drug development professionals seeking to innovate in this competitive and impactful field.

References

  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig amination. (2023, December 15). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. (2024, April 23). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Nishiwaki, N., & Asahara, H. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(7), 1747. [Link]

  • Method of carrying out Suzuki-Miyaura CC-coupling reactions. (n.d.). Google Patents.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]

  • Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., Singh, M. P., Gaidhane, A. M., Lakhanpal, S., Prasad, K. N., & Kumar, B. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-55. [Link]

  • Yuan, L., Duan, L., & Yuan, L. (2025). The past, present, and future of ALK-targeted drug discovery. European Journal of Medicinal Chemistry, 1280, 118053. [Link]

  • Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • Buchwald-hartwig arylation method for the preparation of tertiary amines. (n.d.). Google Patents.
  • Method for producing Suzuki coupling compound catalysed by a nickel compound. (n.d.). Google Patents.
  • Method for producing Suzuki coupling compound catalysed by a nickel compound. (n.d.). European Patent Office. Retrieved January 16, 2026, from [Link]

  • Method of carrying out suzuki - miyaura cc-coupling reactions. (n.d.). Google Patents.
  • AN IMPROVED PROCESS FOR THE REMOVAL OF PALLADIUM FROM 4-AMINO-3- HALO-5-FLUORO-6-(ARYL) PYRIDINE-2-CARBOXYLATES AND 4-AMINO-3- HALO-6-(ARYL)PYRIDINE-2-CARBOXYLATES. (n.d.). Google Patents.
  • Pyrimidine derivatives used as PI-3-kinase inhibitors. (n.d.). Google Patents.
  • An improved process for producing aminopyridines. (n.d.). Google Patents.
  • Di Mauro, G., Fancelli, D., Ferri, N., Giorgini, M. L., Pesenti, E., Vianello, P., & Volpi, D. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry, 67(19), 16049-16068. [Link]

  • Microreactor technology to buchwald-hartwig amination. (n.d.). Google Patents.
  • Mayo, L. A., & Kim, J. (2017). First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib. European Journal of Medicinal Chemistry, 133, 20-36. [Link]

  • Preparation method of 3-aminopyridine. (n.d.). Google Patents.
  • Seredyuk, M., Haukka, M., & Gural'skiy, I. (2022). Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)–methanol–chloroform (1/2/2). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1145-1149. [Link]

  • Method of reducing aromatic nitro compounds. (n.d.). Google Patents.
  • A green protocol for reduction of aromatic nitro compounds to amines. (2013). Organic Chemistry: An Indian Journal, 9(8), 313-317.
  • Shafique, R., Uroos, M., Nerukh, D., Al-Mohaimeed, A. M., & Qasmi, M. H. Z. (2024). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 14(1), 1-16. [Link]

  • An improved process for producing aminopyridines. (n.d.). Google Patents.
  • Singh, A., & Sharma, P. (2021). PIM kinase inhibitors: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents, 31(12), 1081-1097. [Link]

  • Iminopyridine derivatives and uses thereof. (n.d.). Google Patents.
  • La-Vecchia, L., & Gornati, D. (2016). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 21(9), 1238. [Link]

  • Al-Warhi, T., Al-Mahbashi, H. M. A., & Al-Salahi, R. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315009. [Link]

  • Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Process for preparing 2-aminopyridine derivatives. (n.d.). Google Patents.
  • de Vink, P. J., van der Wouden, P. E., de Vries, L., van der Zanden, S. Y., de Boer, C. M., van der Es, D., ... & Ovaa, H. (2023). Crystal structure and ligandability of the 14-3-3/pyrin interface. Journal of Structural Biology, 215(2), 107936. [Link]

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Methodological & Application

5-(4-Methoxyphenyl)pyridin-3-amine synthesis protocol for laboratory scale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory-Scale Synthesis of 5-(4-Methoxyphenyl)pyridin-3-amine via Suzuki-Miyaura Cross-Coupling

Introduction

This compound is a valuable heterocyclic amine that serves as a key building block in medicinal chemistry and materials science. Its structure, featuring a substituted pyridine ring linked to a methoxyphenyl group, is a common motif in the development of pharmacologically active agents and functional organic materials.[1] This document provides a detailed, field-tested protocol for the synthesis of this compound on a laboratory scale, designed for researchers, scientists, and professionals in drug development.

The synthetic strategy detailed herein employs the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method was selected for its exceptional reliability, mild reaction conditions, and high tolerance for a wide variety of functional groups, making it one of the most powerful tools for constructing carbon-carbon bonds between sp²-hybridized centers.[2][3] The reaction couples 3-amino-5-bromopyridine with 4-methoxyphenylboronic acid, offering a direct and efficient route to the target molecule.[4] This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Reaction Principle and Mechanism

The synthesis proceeds via a Suzuki-Miyaura cross-coupling, which involves the reaction of an organohalide (3-amino-5-bromopyridine) with an organoboron compound (4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base.[2]

Overall Reaction Scheme:

The catalytic cycle, a cornerstone of this transformation, can be summarized in three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (3-amino-5-bromopyridine), inserting itself into the carbon-bromine bond. This oxidizes the palladium to a Pd(II) species.[3]

  • Transmetalation: The organoboron reagent (4-methoxyphenylboronic acid) transfers its organic group (the 4-methoxyphenyl moiety) to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (L_n)Pd(II)(Ar)(X) Pd0->OxAdd Ar-X Trans Transmetalation Complex (L_n)Pd(II)(Ar)(Ar') OxAdd->Trans Ar'-B(OH)₂ Base Trans->Pd0 Reductive Elimination Product Ar-Ar' Product Trans->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Hazard Analysis

A thorough understanding and mitigation of risks are paramount for laboratory safety. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

Hazardous Materials Table:

Chemical NameCAS No.Hazard StatementsMitigation Measures
3-Amino-5-bromopyridine 13535-01-8Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]Avoid inhalation of dust. Prevent contact with skin and eyes. Use in a well-ventilated fume hood.[5]
4-Methoxyphenylboronic acid 5720-07-0Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6][7][8]Handle in a fume hood. Avoid dust formation and contact with skin and eyes.[7]
Palladium Catalyst (e.g., Pd(PPh₃)₄) 14221-01-3May cause an allergic skin reaction. Suspected of causing genetic defects. May cause cancer.Handle with extreme care, using containment procedures (glove box or fume hood). Avoid creating dust.
Potassium Carbonate (K₂CO₃) 584-08-7Causes serious eye irritation.Avoid contact with eyes.
1,4-Dioxane 123-91-1Flammable liquid and vapor. Suspected of causing cancer. Causes serious eye irritation. May cause respiratory irritation.[9]Use in an inert atmosphere away from ignition sources. Handle in a fume hood.[9]
Toluene 108-88-3Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.Use in an inert atmosphere away from ignition sources. Avoid inhalation and skin contact.

Experimental Protocol

This protocol is designed for a ~1.0 mmol scale synthesis. Adjustments can be made as needed, with corresponding recalculations of reagent quantities.

Materials and Reagents Table:

Reagent/MaterialCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
3-Amino-5-bromopyridine13535-01-8173.02173 mg1.01.0
4-Methoxyphenylboronic acid5720-07-0151.96182 mg1.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.21415 mg3.03.0
1,4-Dioxane (anhydrous)123-91-188.118 mL--
Water (degassed)7732-18-518.022 mL--
Ethyl Acetate (for extraction)141-78-688.11~50 mL--
Brine (saturated NaCl solution)--~20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--

Equipment:

  • 100 mL round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Glass syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • TLC plates (silica gel 60 F₂₅₄)

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask.

    • Add 3-amino-5-bromopyridine (173 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol) to the flask.

    • Fit the flask with a condenser and connect it to an inert gas (Argon or Nitrogen) line.

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition:

    • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol) to the flask. The mixture will typically turn yellow or orange. Causality Note: The solvent mixture of dioxane and water is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[4]

  • Reaction Execution:

    • Lower the flask into a preheated oil bath or heating mantle set to 90-95 °C.

    • Stir the reaction mixture vigorously.

    • Maintain the reaction at this temperature for 4-12 hours. The reaction progress should be monitored periodically.

  • Monitoring the Reaction:

    • After 2-3 hours, and then every few hours, take a small aliquot from the reaction mixture using a glass capillary.

    • Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

    • Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material (3-amino-5-bromopyridine) has been consumed.

  • Work-up:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers. Experience Note: Sometimes, palladium byproducts can form an emulsion. If this occurs, allow the layers to stand or add a small amount of brine to help break the emulsion.

    • Wash the combined organic phase with brine (1 x 20 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the solid with a small amount of ethyl acetate.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

    • Purify the crude material by flash column chromatography on silica gel. A gradient elution starting from 20% ethyl acetate in hexanes and gradually increasing to 50% is typically effective for separating the product from nonpolar impurities and baseline polar impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Characterization:

    • The final product, this compound, should be obtained as a solid.

    • Determine the yield and characterize the product to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents/system.3. Base is not strong enough or has absorbed moisture.4. Catalyst poisoning by pyridine nitrogen.[10]1. Use fresh catalyst or a pre-catalyst system.2. Ensure the system is rigorously purged with inert gas. Use freshly distilled/anhydrous solvents.3. Use freshly dried base (K₂CO₃ can be oven-dried). Consider a stronger base like K₃PO₄.[3]4. Increase catalyst loading slightly (e.g., to 7-10 mol%). Consider using ligands known to be robust for heteroaryl couplings, such as SPhos or XPhos.[3]
Formation of Side Products 1. Homocoupling of the boronic acid.2. Hydrodehalogenation of the starting material.1. Ensure a strictly oxygen-free environment. Add the aryl halide before the catalyst.2. This can occur if the reaction is run for too long or at too high a temperature. Monitor reaction closely and stop once the starting material is consumed.
Difficult Purification 1. Residual palladium catalyst in the product.2. Co-elution of impurities.1. Wash the crude organic solution with a solution of 1 M HCl (if the amine product is stable to acid) or a chelating agent like thiourea to scavenge palladium. Filter the crude product through a small plug of Celite® or silica before full chromatography.2. Optimize the chromatography solvent system using TLC. A shallower gradient may be required for better separation.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • HETEROCYCLES, Vol. 83, No. 4, 2011. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 920. Retrieved from [Link]

  • Mori, K., Mitamura, T., & Akiyama, T. (2011). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 16(12), 9935-9943. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]

  • Autecha. (2025, October 11). Understanding 3-Amino-5-bromopyridine: Synthesis, Applications, and Procurement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]

  • MDPI. (2023, February 1). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

5-(4-Methoxyphenyl)pyridin-3-amine is a heterocyclic amine containing both pyridine and methoxyphenyl moieties. Such structures are of significant interest in medicinal chemistry and drug development due to their potential as pharmacophores. Accurate and precise quantification of this compound is critical throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control.

This document provides detailed application notes and protocols for the quantification of this compound in various matrices. The methodologies described herein are based on established analytical principles for similar aromatic and basic compounds and are designed to be robust, reliable, and compliant with international regulatory standards. We will detail two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and quality control, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications requiring high sensitivity and selectivity.

Physicochemical Properties and Analytical Considerations

While specific experimental data for this compound is not extensively published, its structure allows for the prediction of key physicochemical properties that inform the development of analytical methods.

  • Basicity: The pyridine nitrogen and the exocyclic amine group confer basic properties to the molecule. The pKa of pyridine is approximately 5.2, and the presence of an amino group will increase the overall basicity. This is a critical consideration for reversed-phase HPLC, as operating the mobile phase at a pH below the pKa of the analyte will ensure it is in its protonated, more water-soluble form, leading to better peak shape and retention.

  • UV Absorbance: The presence of aromatic rings (pyridine and methoxyphenyl) results in strong ultraviolet absorbance. Aromatic amines and pyridine derivatives typically exhibit maximum absorbance in the range of 250-280 nm.[1] A UV-Vis scan would be necessary to determine the optimal wavelength for detection to maximize sensitivity.

  • Solubility: The methoxyphenyl group imparts some lipophilicity, while the amine and pyridine functionalities contribute to its polarity. It is expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO, and sparingly soluble in water.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations where the concentration of the analyte is relatively high.

Causality Behind Experimental Choices
  • Column Selection: A C18 reversed-phase column is chosen for its versatility and ability to retain moderately polar to nonpolar compounds. The hydrophobic C18 stationary phase will interact with the methoxyphenyl group of the analyte.

  • Mobile Phase: An acidic mobile phase is employed to ensure the protonation of the basic amine and pyridine groups. This minimizes peak tailing, a common issue with basic compounds on silica-based columns, by reducing secondary interactions with residual silanol groups.[2] Formic acid is a common choice as it is a volatile acid, making it compatible with mass spectrometry if method transfer is desired.

  • Detection Wavelength: Based on the UV absorbance characteristics of similar aromatic amines and pyridine derivatives, a detection wavelength in the range of 254-275 nm is recommended.[1][3] The final wavelength should be optimized by determining the absorbance maximum from a UV spectrum of the analyte.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Analyte/Sample dissolve Dissolve in Diluent prep_start->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject into HPLC filter->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Protocol for HPLC-UV Analysis

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. HPLC Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 10 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength260 nm (or determined λmax)

4. Sample Preparation (from Tablets):

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to one average tablet weight.

  • Transfer the powder to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with diluent and sonicate for 15 minutes to dissolve the active ingredient.[4]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in biological matrices such as plasma, where high sensitivity and selectivity are required to overcome matrix effects and detect low concentrations.

Causality Behind Experimental Choices
  • Ionization: Electrospray ionization (ESI) in positive ion mode is chosen because the basic nature of the analyte allows for easy protonation, forming [M+H]⁺ ions.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.[5] This minimizes interference from matrix components.

  • Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with a different mass can be used to compensate for variations in sample preparation and instrument response.

  • Sample Preparation: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples before LC-MS/MS analysis.[6][7] Acetonitrile is a common and effective precipitating agent.[6]

Experimental Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with Internal Standard plasma->is_spike ppt Protein Precipitation (ACN) is_spike->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation ms_detection MS/MS Detection (MRM) separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Protocol for LC-MS/MS Analysis

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., stable isotope-labeled analyte or structural analog)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Control human plasma

2. Preparation of Solutions:

  • Prepare stock solutions of the analyte and internal standard in methanol or DMSO.

  • Prepare calibration standards and quality control (QC) samples by spiking the stock solution into control human plasma to achieve the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).

3. UPLC-MS/MS Conditions:

ParameterCondition
UPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 3 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeESI Positive
MRM TransitionsTo be determined by infusion of the analyte. For C12H12N2O (MW: 200.24), the precursor would be m/z 201.1. Product ions would be determined experimentally.
Dwell Time100 ms
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C

4. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the data.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[6][8][9][10][11]

Validation Parameters
ParameterHPLC-UV (Assay)LC-MS/MS (Bioanalytical)
Specificity/Selectivity Demonstrate no interference from excipients or degradants.Demonstrate no interference from endogenous matrix components.
Linearity Typically 5 concentrations over the range of 80-120% of the expected concentration.At least 6 non-zero concentrations over the expected range.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.The interval between the upper and lower limits of quantification (ULOQ and LLOQ).
Accuracy Assess using a minimum of 9 determinations over a minimum of 3 concentration levels. Expressed as % recovery.At least 5 determinations per concentration level (LLOQ, LQC, MQC, HQC). Within ±15% (±20% at LLOQ).
Precision Repeatability (intra-day) and intermediate precision (inter-day). Expressed as %RSD.Within-run and between-run precision. %CV should not exceed 15% (20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Not typically required for bioanalytical methods.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.The lowest standard on the calibration curve (LLOQ).
Robustness Deliberate variations in method parameters (e.g., pH, flow rate, column temperature).Not typically required for bioanalytical methods, but method ruggedness is assessed.
Matrix Effect Not applicable.Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.
Recovery Not typically required for assay methods.The extraction efficiency of the analytical method.
Stability Stability of solutions.Freeze-thaw stability, short-term stability, long-term stability, stock solution stability.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 913-920.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies.
  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Emery Pharma. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • LCGC. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate. [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Rajendra PAWAR | Associate Professor | M.Sc. Ph.D. | Deogiri College, Aurangabad | Department of Chemistry | Research profile - ResearchGate. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

Sources

Application Notes and Protocols: Evaluating 5-(4-Methoxyphenyl)pyridin-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 5-(4-Methoxyphenyl)pyridin-3-amine as a potential kinase inhibitor. The aminopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors, known to interact with the ATP-binding site of various kinases.[1][2] While specific data on this compound is not extensively published, its structural motifs suggest a strong rationale for its evaluation. These application notes will guide researchers through the essential in vitro and cell-based assays to characterize its inhibitory potential, determine its kinase selectivity profile, and elucidate its mechanism of action.

Introduction: The Rationale for Investigating this compound

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and proliferation.[3] Their deregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4] The aminopyridine core is a privileged scaffold in kinase inhibitor design, with numerous derivatives having been explored as potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[1][5][6]

The structure of this compound features a 3-aminopyridine core, which can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[1] The 4-methoxyphenyl substituent can potentially occupy a hydrophobic pocket within the kinase active site, contributing to both potency and selectivity.[1] This document provides the scientific framework and detailed protocols for a systematic evaluation of this compound's potential as a kinase inhibitor.

Proposed Mechanism of Action: ATP-Competitive Inhibition

Based on the structural characteristics of the aminopyridine scaffold, the most probable mechanism of action for this compound is as an ATP-competitive inhibitor.[6] This mode of inhibition involves the compound binding to the active site of the kinase and competing with the endogenous substrate, ATP. The pyridine nitrogen and the exocyclic amino group are predicted to form hydrogen bonds with the kinase hinge region, a common binding motif for this class of inhibitors.[1]

Mechanism_of_Action cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates No_Reaction No_Reaction Kinase->No_Reaction Inhibition of Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Product Inhibitor This compound Inhibitor->Kinase Competes with ATP

Caption: Proposed ATP-competitive mechanism of this compound.

Experimental Workflows: From Initial Screening to Cellular Activity

A tiered approach is recommended to efficiently evaluate the potential of this compound. This workflow begins with broad screening to identify potential kinase targets, followed by detailed biochemical and cellular assays to confirm activity and elucidate the mechanism.

Experimental_Workflow Start Compound Synthesis & Purification of This compound Kinase_Panel_Screening In Vitro Kinase Panel Screening (e.g., radiometric or fluorescence-based) Start->Kinase_Panel_Screening Hit_Identification Identification of 'Hit' Kinases Kinase_Panel_Screening->Hit_Identification IC50_Determination IC50 Determination for Hit Kinases Hit_Identification->IC50_Determination Hits found Conclusion Evaluation of Therapeutic Potential Hit_Identification->Conclusion No significant hits Cell_Based_Assays Cell-Based Assays IC50_Determination->Cell_Based_Assays Downstream_Signaling Analysis of Downstream Signaling (e.g., Western Blot) Cell_Based_Assays->Downstream_Signaling Cell_Proliferation Cell Proliferation/Viability Assays Cell_Based_Assays->Cell_Proliferation Downstream_Signaling->Conclusion Cell_Proliferation->Conclusion

Caption: Tiered experimental workflow for inhibitor characterization.

PART 1: In Vitro Kinase Profiling

The initial step is to screen this compound against a broad panel of kinases to identify potential targets. This provides an unbiased view of its selectivity profile. Commercial services offer screening against hundreds of kinases.[][8]

Protocol 1: High-Throughput Kinase Panel Screening (Fluorescence-Based)

This protocol outlines a generic fluorescence polarization (FP) assay, a common method for high-throughput screening.[][9]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare kinase, fluorescently labeled peptide substrate, and ATP solutions in assay buffer at appropriate concentrations.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of the compound stock solution or DMSO (vehicle control) to the assay wells.

    • Add 5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature.[9]

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Incubate the reaction for 60-120 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop solution containing EDTA.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the screening concentration.

    • Identify "hits" as kinases that show significant inhibition (e.g., >50%) compared to the vehicle control.

PART 2: IC50 Determination for 'Hit' Kinases

For the identified 'hit' kinases, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: IC50 Determination using a Dose-Response Curve

  • Compound Dilution:

    • Prepare a serial dilution of this compound in DMSO, typically covering a range from 100 µM to 1 nM.

  • Assay Procedure:

    • Follow the procedure outlined in Protocol 1, but instead of a single concentration, add the serially diluted compound to the assay wells.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
Top The maximum response (typically 100% activity for the vehicle control).
Bottom The minimum response (the plateau at high inhibitor concentrations).
LogIC50 The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.
HillSlope The steepness of the curve.
PART 3: Cellular Activity and Downstream Signaling

Demonstrating that the compound inhibits the target kinase within a cellular context is crucial.[10] This involves assessing the phosphorylation status of the kinase's known substrates.

Protocol 3: Western Blot Analysis of Target Phosphorylation

  • Cell Culture and Treatment:

    • Culture a cell line known to have active signaling through the target kinase.

    • Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Protocol 4: Cell Proliferation Assay

This assay determines the effect of the compound on cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well.

    • Incubate for the recommended time.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle-treated cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Trustworthiness and Self-Validation

To ensure the validity of the results, several controls are essential in each protocol:

  • Positive Control: A known inhibitor of the target kinase should be included to validate the assay's performance.

  • Negative Control: A structurally similar but inactive compound (if available) can help to rule out non-specific effects.

  • Vehicle Control: All experiments must include a DMSO-only control to account for any effects of the solvent.

  • Counter-screens: For fluorescence-based assays, the compound should be tested for autofluorescence to avoid false-positive results.

Conclusion

The aminopyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. This compound possesses the key structural features that warrant its investigation as a kinase inhibitor. By following the systematic approach and detailed protocols outlined in these application notes, researchers can effectively characterize its inhibitory activity, selectivity, and cellular effects, thereby determining its potential for further preclinical development.

References

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Scarpelli, R., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Retrieved from [Link]

  • Zhang, Z. (2017). Aminopyridine derivatives as tam family kinase inhibitors. (U.S. Patent No. US-2017022189-A1). U.S. Patent and Trademark Office. Retrieved from [Link]

  • Wang, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. Retrieved from [Link]

  • Zhang, Z. (2015). Aminopyridine derivatives as tam family kinase inhibitors. (Patent No. WO2015081257A2). Google Patents.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Cui, J. J., et al. (2014). Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. (U.S. Patent No. US8785632B2). Google Patents.
  • Zhang, Z. (2021). Aminopyridine derivatives as TAM family kinase inhibitors. (U.S. Patent No. US11034686B2). Google Patents.
  • Uddin, M. J., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Retrieved from [Link]

  • Li, L., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2010). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Retrieved from [Link]

  • Rageot, D., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC - PubMed Central. Retrieved from [Link]

  • dos Santos, F. P., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

  • Chaikuad, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Omura, S., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Retrieved from [Link]

  • Nittoli, T., et al. (2010). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][1][11]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). PubMed. Retrieved from [Link]

  • Hardcastle, I. R., et al. (2004). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. Retrieved from [Link]

  • Argade, A. B., et al. (2004). 4-Pyridin-5-yl-2-(3,4,5-trimethoxyphenylamino)pyrimidines: potent and selective inhibitors of ZAP 70. PubMed. Retrieved from [Link]

  • Thams, S., et al. (2019). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. PMC - NIH. Retrieved from [Link]

  • Witherington, J., et al. (2003). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • Bemis, G. W., et al. (2004). 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. PubMed. Retrieved from [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. Retrieved from [Link]

Sources

A General Framework for In Vitro Kinase Profiling of 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, they are among the most important targets in modern drug discovery.[3] This document provides a comprehensive, adaptable framework for conducting in vitro kinase assays to evaluate the inhibitory potential of novel small molecules. Using 5-(4-Methoxyphenyl)pyridin-3-amine as a representative compound—a molecule featuring a pyridine scaffold common in many known kinase inhibitors—we detail a robust protocol from initial assay development to final data analysis.[4] We focus on a luminescence-based detection method for its high sensitivity, simplicity, and amenability to high-throughput screening. This guide is designed to provide researchers with the causal logic behind experimental choices, ensuring the generation of reliable and reproducible data for kinase inhibitor profiling.

Introduction: The Rationale for Kinase Inhibition

The human kinome comprises over 500 protein kinases that act as key nodes in signal transduction pathways.[1] They catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of cellular control.[1] The development of small molecule inhibitors that target the ATP-binding site has become a cornerstone of targeted therapy.[5] The compound this compound contains a substituted pyridine core, a privileged structure in kinase inhibitor design.[4] Therefore, a systematic evaluation of its effect on kinase activity is a critical step in determining its therapeutic potential.

This application note presents a universal workflow to characterize the inhibitory profile of this, or any, test compound. We will detail the principles of assay selection, the critical importance of parameter optimization, a step-by-step protocol for determining the half-maximal inhibitory concentration (IC₅₀), and robust methods for data validation.

Assay Technology Selection: Choosing the Right Tool

The primary goal of an in vitro kinase assay is to quantify the enzymatic reaction. This can be achieved by measuring either substrate phosphorylation or the consumption of the co-factor, ATP.[6] Several technologies are available, each with distinct advantages.

Assay Technology Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate, typically captured on a filter.[7][8]Considered the "gold standard" for direct measurement; highly sensitive and universal.[5][9]Requires handling of radioactive materials; lower throughput; generates radioactive waste.
Fluorescence-Based (TR-FRET) Uses time-resolved fluorescence resonance energy transfer between a donor-labeled antibody and an acceptor-labeled substrate to detect phosphorylation.[2][10]Homogeneous ("mix-and-read") format; high throughput; robust.[11][12]Can be prone to compound interference; requires specific antibody-substrate pairs.
Luminescence-Based Quantifies the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo®) in the reaction using a luciferase-based system.[1][13]Extremely sensitive; homogeneous format; broad applicability to virtually any kinase/substrate system.Indirect measurement; potential for interference with the luciferase detection enzyme.[14]

For this protocol, we select a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) . Its operational simplicity, high sensitivity, and broad dynamic range make it an excellent choice for both initial screening and detailed IC₅₀ determination.[13] The principle is straightforward: kinase activity consumes ATP, leading to a decrease in the luminescent signal produced by luciferase. An inhibitor will spare ATP, resulting in a higher signal.[14]

The Foundation: Pre-Assay Optimization

Generating trustworthy data is impossible without careful optimization of assay conditions. This phase establishes a self-validating system by ensuring the assay operates within a linear and robust range.

The Central Role of ATP Concentration

The concentration of ATP is arguably the most critical parameter in an assay for an ATP-competitive inhibitor.[15]

  • Assaying at ATP Kₘ: The Michaelis constant (Kₘ) is the ATP concentration at which the kinase operates at half its maximum velocity. Performing assays at [ATP] = Kₘ makes the assay highly sensitive to inhibitors and allows the measured IC₅₀ to closely approximate the inhibitor's binding affinity (Kᵢ), as described by the Cheng-Prusoff equation (IC₅₀ ≈ 2 × Kᵢ when [ATP] = Kₘ).[16][17] This is ideal for initial potency determination and structure-activity relationship (SAR) studies.

  • Assaying at Physiological ATP: Cellular ATP concentrations are in the millimolar (mM) range, far exceeding the Kₘ of most kinases.[16][17] Testing at high ATP levels (e.g., 1 mM) provides a more accurate prediction of an inhibitor's efficacy in a cellular context, as the inhibitor must compete with a much larger pool of the natural substrate.[3]

Recommendation: For initial characterization of this compound, determine the IC₅₀ at the Kₘ of the target kinase.

Enzyme Titration and Reaction Time

To ensure the assay is measuring initial velocity kinetics, both enzyme concentration and reaction time must be optimized. The goal is to find conditions that result in approximately 10-30% consumption of the substrate (ATP) within a reasonable timeframe (e.g., 30-60 minutes). This ensures the reaction rate is linear and provides a sufficient signal window for inhibitor detection.

Diagram: Assay Optimization Workflow

G cluster_0 Step 1: Enzyme Titration cluster_1 Step 2: Time Course Enzyme_Start Select range of kinase concentrations Enzyme_Run Run kinase reaction at fixed time (e.g., 60 min) and [ATP] = Km Enzyme_Start->Enzyme_Run Enzyme_Measure Measure ATP depletion (Luminescence) Enzyme_Run->Enzyme_Measure Enzyme_Plot Plot % ATP depletion vs. [Kinase] Enzyme_Measure->Enzyme_Plot Enzyme_Select Choose concentration giving 10-30% ATP depletion Enzyme_Plot->Enzyme_Select Time_Start Use optimal [Kinase] from Step 1 Enzyme_Select->Time_Start Use Optimal [Kinase] Time_Run Run kinase reaction and measure ATP depletion at multiple time points Time_Start->Time_Run Time_Plot Plot % ATP depletion vs. Time Time_Run->Time_Plot Time_Select Select longest time point within the linear reaction phase Time_Plot->Time_Select

Caption: Workflow for optimizing enzyme concentration and reaction time.

Experimental Protocol: IC₅₀ Determination

This protocol details the steps to determine the IC₅₀ of this compound against a chosen target kinase.

Materials and Reagents
  • Test Compound: this compound, 10 mM stock in 100% DMSO.

  • Kinase: Purified, active target kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • ATP: High-purity ATP solution.

  • Assay Plates: White, opaque, 384-well assay plates.

  • Kinase Buffer (1X): e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. (Note: Optimal buffer composition can be kinase-dependent).

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).

Reagent Preparation
  • Compound Dilution Plate: Prepare a serial 1:3 dilution of this compound in 100% DMSO. Start from a high concentration (e.g., 1 mM) to create an 11-point curve. Include a DMSO-only well.

  • Kinase Working Solution: Dilute the kinase stock to 2X the final desired concentration in 1X Kinase Buffer.

  • Substrate/ATP Working Solution: Prepare a 2X solution of ATP and substrate in 1X Kinase Buffer. The ATP concentration should be 2X its predetermined Kₘ value.

Assay Procedure (384-well format)
  • Compound Addition: Transfer 1 µL of the serially diluted compound (and DMSO controls) from the dilution plate to the assay plate.

  • Kinase Addition: Add 10 µL of the 2X Kinase Working Solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP Working Solution to all wells to start the kinase reaction. The final reaction volume is 21 µL.

    • Final Concentrations: 1X Kinase Buffer, 1X Kinase, 1X Substrate, [ATP] = Kₘ. The final DMSO concentration should be ≤1%.

  • Kinase Reaction: Mix the plate and incubate at room temperature for the predetermined optimal reaction time (from Section 3.2).

  • Signal Detection: Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate luminescence.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Essential Controls
  • 100% Activity (Max Signal): Wells containing kinase and DMSO (no inhibitor).

  • 0% Activity (Min Signal): Wells containing kinase, DMSO, and a known potent inhibitor at a saturating concentration. Alternatively, wells without kinase can be used to measure background.

Data Analysis and Validation

Calculating IC₅₀
  • Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_min) / (Lumi_max - Lumi_min))

  • Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

Table: Sample Data for IC₅₀ Determination

[Inhibitor] (µM) Log [Inhibitor] Raw Luminescence (RLU) % Inhibition
100 2.00 45,120 98.5
33.3 1.52 48,980 94.2
11.1 1.05 65,430 75.8
3.70 0.57 110,200 25.1
1.23 0.09 125,600 8.0
0.41 -0.39 135,210 -1.5
... ... ... ...
Max (DMSO) N/A 133,500 0.0

| Min (Control) | N/A | 44,500 | 100.0 |

Assay Validation: The Z'-Factor

To ensure the assay is robust and suitable for screening, calculate the Z'-factor (Z-prime) from the control wells.[18]

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

An assay with a Z' > 0.5 is considered excellent and highly robust for high-throughput screening.

Counter-Screening for Compound Interference

It is crucial to verify that this compound does not directly inhibit the luciferase enzyme used in the detection step, which would create a false positive result. This is done by running a control experiment where the compound is added to a reaction mixture containing only ATP (at a concentration similar to that in the inhibited assay wells) and the detection reagent.[14] A significant drop in luminescence would indicate interference.

Diagram: Overall IC₅₀ Determination Workflow

G cluster_workflow IC50 Determination Workflow cluster_analysis Data Analysis & Validation prep Prepare Reagents (Compound, Kinase, ATP/Substrate) plate Plate Compound Dilutions & Controls prep->plate add_kinase Add Kinase Solution (Pre-incubate) plate->add_kinase start_rxn Initiate Reaction with ATP/Substrate add_kinase->start_rxn incubate Incubate for Optimized Time start_rxn->incubate detect Add Luminescence Detection Reagent incubate->detect read Read Plate on Luminometer detect->read calc_inhibition Calculate % Inhibition read->calc_inhibition validate Calculate Z'-Factor from Controls read->validate plot Plot Dose-Response Curve calc_inhibition->plot fit Fit 4PL Curve to Determine IC50 plot->fit

Caption: A comprehensive workflow from plate setup to validated IC₅₀.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the in vitro evaluation of this compound as a potential kinase inhibitor. By emphasizing the causal logic behind critical steps such as technology selection and parameter optimization, this framework ensures the generation of high-quality, reliable IC₅₀ data. The principles and steps outlined here are broadly applicable to the screening of any novel compound against any kinase target, serving as a foundational guide for researchers in drug discovery and chemical biology.

References

  • In vitro kinase assay. protocols.io. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC, NIH. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • In vitro NLK Kinase Assay. PMC, NIH. [Link]

  • HTRF® Kinase Assay Protocol | Download Table. ResearchGate. [Link]

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. YouTube. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • ATP concentration. Kinase Logistics Europe. [Link]

  • Effect of time and ATP concentration on assay performance. ResearchGate. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • A high-throughput radiometric kinase assay. PMC, NIH. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • Filter binding assay. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC, NIH. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC, PubMed Central. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

  • Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. PMC, NIH. [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. NIH. [Link]

  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. [Link]

  • 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. PubMed. [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. [Link]

  • Anxiolytic-like action of 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3) in mice: A possible contribution of the serotonergic system. PubMed. [Link]

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. NIH. [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 5-(4-Methoxyphenyl)pyridin-3-amine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide and a robust, field-tested protocol for the purification of 5-(4-Methoxyphenyl)pyridin-3-amine using silica gel column chromatography. The inherent basicity of the pyridine and amine moieties presents a significant challenge due to strong interactions with the acidic silanol groups of standard silica gel, often leading to poor separation and significant peak tailing. This guide explains the underlying chemical principles and provides a systematic approach to overcome these issues by modifying the mobile phase. The protocol is designed for researchers, medicinal chemists, and process development scientists requiring high-purity material for downstream applications.

Introduction: The Purification Challenge

This compound is a heterocyclic aromatic amine, a structural motif frequently encountered in pharmacologically active compounds. Achieving high purity of such intermediates is critical for the integrity of subsequent synthetic steps and the biological activity of the final compound. The primary challenge in the purification of this and similar basic compounds via silica gel chromatography stems from the interaction between the Lewis basic nitrogen atoms of the analyte and the acidic silanol (Si-OH) groups on the silica surface.[1] This acid-base interaction can cause:

  • Irreversible Adsorption: Leading to significant loss of material on the column.

  • Peak Tailing: Where the compound elutes slowly and asymmetrically, resulting in broad fractions and poor separation from impurities.[1]

This application note details a method that mitigates these issues by incorporating a basic additive into the mobile phase, effectively neutralizing the active silanol sites and ensuring a sharp, symmetrical elution profile for the target compound.

Foundational Principles: Strategizing the Separation

The success of column chromatography hinges on the differential partitioning of compounds between a stationary phase and a mobile phase.[2][3][4] The selection of these two phases is the most critical decision in method development.[5]

Stationary Phase Selection

Standard silica gel (SiO₂) is the most common stationary phase in normal-phase chromatography due to its versatility and cost-effectiveness.[2] Its surface is populated with acidic silanol groups, making it a polar adsorbent. While alternatives like alumina or amine-functionalized silica exist, modifying the mobile phase for use with standard silica is often the most practical and efficient approach for purifying basic amines.[6]

Mobile Phase Development: The Key to Success

The mobile phase (eluent) carries the sample through the stationary phase.[7] For polar compounds like our target amine, common eluents are mixtures of non-polar solvents (e.g., hexanes) and more polar solvents (e.g., ethyl acetate or methanol).

Thin-Layer Chromatography (TLC) for Method Scouting: Before committing to a large-scale column, TLC is used to rapidly screen and optimize the solvent system.[8] The goal is to find a solvent composition that moves the target compound to a Retention Factor (Rf) of approximately 0.25-0.35.[8][9]

  • Rf Definition: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An Rf in the 0.25-0.35 range generally ensures that the compound will elute from the column in a reasonable number of column volumes without being excessively retained or eluting too quickly with the solvent front.[8]

Addressing Basicity: To counteract the acidic silica, a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This additive preferentially binds to the active silanol sites, preventing the target amine from tailing. For this protocol, we will utilize triethylamine (0.5-1% v/v).

Workflow for Purification

The overall process follows a logical sequence from initial analysis to the final isolation of the pure compound.

Purification Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC Crude Sample Analysis (TLC Screening) Solvent Optimize Solvent System (Target Rf ~0.3) TLC->Solvent Iterate Packing Prepare & Pack Column (Slurry Method) Solvent->Packing Finalized Eluent Loading Load Sample (Dry Loading Recommended) Packing->Loading Elution Elute with Gradient & Collect Fractions Loading->Elution Analysis Analyze Fractions (TLC) Elution->Analysis Collected Fractions Pooling Pool Pure Fractions Analysis->Pooling Evaporation Evaporate Solvent (Rotary Evaporation) Pooling->Evaporation Final Isolated Pure Compound Evaporation->Final

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

Materials and Safety
Material / ReagentGradeKey Safety Precautions
Crude this compoundSynthesis GradeCauses skin and serious eye irritation. May cause respiratory irritation. Handle in a chemical fume hood. Wear gloves, safety glasses, and a lab coat.[10][11]
Silica GelFlash Grade (230-400 mesh)Respiratory hazard. Avoid inhaling dust. Handle in a well-ventilated area or fume hood.[12]
HexanesACS GradeHighly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Use in a fume hood away from ignition sources.
Ethyl Acetate (EtOAc)ACS GradeHighly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. Use in a fume hood.
Triethylamine (TEA)ACS GradeHighly flammable. Toxic if inhaled. Causes severe skin burns and eye damage. Use in a fume hood with appropriate personal protective equipment (PPE).
TLC PlatesSilica Gel 60 F₂₅₄N/A
Potassium Permanganate (KMnO₄) StainLab PreparedOxidizer. Causes severe skin burns and eye damage. Handle with care.

General Safety: Always work in a well-ventilated chemical fume hood.[13] Wear appropriate PPE, including safety glasses, nitrile gloves, and a flame-resistant lab coat.[10][14] Ensure eyewash stations and safety showers are accessible.[13]

Step 1: TLC Analysis and Mobile Phase Optimization
  • Prepare several developing chambers with different ratios of Hexanes:EtOAc (e.g., 4:1, 2:1, 1:1). Add 0.5-1% TEA to each solvent mixture.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Develop the plate in one of the prepared chambers.

  • Visualize the plate under UV light (254 nm) and then by staining with potassium permanganate.[15] The target amine should be UV active and will stain yellow/brown with KMnO₄.[15]

  • Adjust the Hexanes:EtOAc ratio until the Rf of the target compound is ~0.3. This will be your starting eluent . A slightly less polar mixture (e.g., giving an Rf of ~0.2) is also a good starting point for a gradient elution.

Step 2: Column Preparation (Slurry Packing)
  • Select a column of appropriate size. A general rule is a 30:1 to 100:1 weight ratio of silica gel to crude product for good separation.[9]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 inch) of sand.[9][16]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the starting eluent.[9][17]

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.[12]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[9]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[16]

Step 3: Sample Loading (Dry Loading)

Dry loading is recommended as it often leads to better resolution.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.[9]

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

  • Gently add a final layer of sand over the sample.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the starting eluent.

  • Open the stopcock and begin collecting fractions. Use gentle air pressure (flash chromatography) to maintain a steady flow rate (e.g., a drop rate of 5-7 cm per minute).[16]

  • Begin eluting with the starting solvent system (e.g., 4:1 Hexanes:EtOAc + 1% TEA).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[7] A typical gradient might be:

    • 2 column volumes of 4:1 Hexanes:EtOAc

    • 2 column volumes of 3:1 Hexanes:EtOAc

    • 4-6 column volumes of 2:1 Hexanes:EtOAc (or the system that gave an Rf of ~0.3)

    • Further increases in polarity if necessary.

  • Collect fractions of a consistent volume (e.g., 80-100% of the silica gel volume).[16]

Step 5: Fraction Analysis and Product Isolation
  • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product and impurities.

  • Identify the fractions containing the pure target compound (single spot at the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Severe Peak Tailing Insufficient concentration or absence of basic additive (TEA) in the mobile phase.[1]Ensure 0.5-1% (v/v) TEA is present in all eluting solvents. If tailing persists, consider switching to neutral alumina as the stationary phase.
Poor or No Separation Mobile phase polarity is incorrect; compounds are co-eluting.[1]Re-optimize the solvent system using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol + TEA). A slower, more shallow gradient may be required.[18][19]
Compound Won't Elute Mobile phase is not polar enough for the compound.Drastically increase the polarity of the mobile phase. A common "flush" solvent is 10% Methanol in Dichloromethane.
Low Product Recovery Irreversible adsorption of the compound onto the silica gel.[1]This is a classic issue with basic amines. Using TEA in the eluent is the primary solution. If recovery is still low, an amine-functionalized silica column may be necessary.
Cracks in Silica Bed Column was allowed to run dry; improper packing.Always keep the solvent level above the top of the silica bed. Repack the column using the slurry method, ensuring no air is trapped.[20]

Conclusion

The purification of basic compounds like this compound by silica gel chromatography is a common but challenging task. The protocol outlined in this document provides a systematic and reliable method to achieve high purity by addressing the fundamental issue of acid-base interactions between the analyte and the stationary phase. By employing Thin-Layer Chromatography for methodical mobile phase optimization and incorporating a basic additive like triethylamine, researchers can consistently overcome issues of peak tailing and low recovery, thereby ensuring the quality of material for advanced research and development applications.

References

  • Running a Silica Gel Column - CommonOrganicChemistry.com . (n.d.). CommonOrganicChemistry.com. Retrieved January 15, 2026, from [Link]

  • Some Useful and Practical Tips for Flash Chromatography . (n.d.). EPFL. Retrieved January 15, 2026, from [Link]

  • How to pack your column in column chromatography . (2021). Quora. Retrieved January 15, 2026, from [Link]

  • Packing Normal Phase Columns . (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • How To Prepare Silica Gel Slurry For Column Chromatography? . (2025). Chemistry For Everyone. Retrieved January 15, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips . (2024). Chrom Tech, Inc. Retrieved January 15, 2026, from [Link]

  • Safety Data Sheet - 2-Amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one . (2021). Angene Chemical. Retrieved January 15, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? . (2023). Biotage. Retrieved January 15, 2026, from [Link]

  • Column Chromatography . (n.d.). Organic Chemistry at CU Boulder. Retrieved January 15, 2026, from [Link]

  • Column Chromatography PDF . (n.d.). Retrieved January 15, 2026, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns . (n.d.). Teledyne ISCO. Retrieved January 15, 2026, from [Link]

  • Supporting Information for a publication . (2008). Wiley-VCH. Retrieved January 15, 2026, from [Link]

  • The Basics of Running a Chromatography Column . (2024). Bitesize Bio. Retrieved January 15, 2026, from [Link]

  • TLC stains . (n.d.). Retrieved January 15, 2026, from [Link]

  • Chromatography - NCERT . (n.d.). National Council of Educational Research and Training. Retrieved January 15, 2026, from [Link]

  • Patent WO 2013/116075 A1. (2013). Google Patents.
  • An evaluation of thin layer chromatography as a biotechnology tool . (n.d.). IIP Series. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Arylpyridin-3-amines via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Arylpyridin-3-amines in Medicinal Chemistry

The 5-arylpyridin-3-amine scaffold is a privileged motif in modern drug discovery, forming the core of numerous biologically active compounds. Its unique electronic and structural features allow for specific interactions with a variety of biological targets, including kinases, G-protein coupled receptors, and other enzymes implicated in a range of diseases. The ability to efficiently and controllably synthesize a diverse library of these compounds is therefore of paramount importance to researchers in medicinal chemistry and drug development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the construction of biaryl structures.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an ideal choice for the synthesis of 5-arylpyridin-3-amines.[2]

This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling for the synthesis of 5-arylpyridin-3-amines. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide practical troubleshooting advice to empower researchers to successfully synthesize these valuable compounds.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura cross-coupling proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, a 5-halopyridin-3-amine) to a low-valent palladium(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, resulting in a palladium(II) species.[3] The choice of a bulky and electron-rich phosphine ligand is critical here, as it facilitates this often rate-determining step, especially with less reactive aryl chlorides.[1]

2. Transmetalation: The next step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The selection of the appropriate base is therefore a critical parameter that can significantly influence the reaction rate and yield.[4]

3. Reductive Elimination: The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the 5-arylpyridin-3-amine product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X (Ln) OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_Biaryl Ar'-B(OR)₂ Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product 5-Arylpyridin-3-amine (Ar-Ar') RedElim->Product ArX 5-Halopyridin-3-amine (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura cross-coupling. Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants (Pyridinamine, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify caption A typical experimental workflow for the Suzuki coupling.

Sources

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination for the Synthesis of Pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridin-3-amines and Their Synthesis

Pyridin-3-amine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] Their synthesis, however, is not always trivial. Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr) or Ullmann condensation, often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[4][5]

The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized the construction of C(sp²)–N bonds, offering a mild, versatile, and highly efficient pathway to aromatic amines.[2][4][5] This guide provides an in-depth exploration of the Buchwald-Hartwig amination specifically tailored for the synthesis of pyridin-3-amine derivatives. We will dissect the mechanistic underpinnings, provide field-proven insights into optimizing reaction components, and offer detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Mechanistic Foundations and Key Parameters

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) undergoes oxidative addition to the pyridyl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[6][7]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The desired pyridin-3-amine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst which re-enters the cycle.[4][8][9]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Ar-X oa_label Oxidative Addition amido_complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex + R₂NH - HX (via Base) deprotonation_label Amine Binding & Deprotonation amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product re_label Reductive Elimination

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Pyridine Challenge: Catalyst Inhibition

Pyridine substrates present a unique challenge. The lone pair on the pyridine ring nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation or "poisoning".[5][10] This is especially problematic for 2-halopyridines but can also affect 3-halopyridine couplings. The strategic selection of bulky ligands is the primary method to mitigate this issue. These ligands sterically shield the palladium center, disfavoring unproductive coordination with the pyridine nitrogen.[5]

Core Components: A Guided Selection

The success of the reaction hinges on the judicious choice of four key components:

  • Palladium Source/Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols favor well-defined "precatalysts" (e.g., XPhos Pd G3/G4, BrettPhos Pd G4).[8][11] These complexes contain the ligand and a stabilizing group, ensuring the reliable and clean generation of the active L-Pd(0) species in solution, leading to more reproducible results.[12]

  • Ligand: This is arguably the most critical variable for pyridine amination. The goal is to use bulky, electron-rich monophosphine ligands. These ligands accelerate the rate-limiting oxidative addition and the product-releasing reductive elimination steps while stabilizing the catalyst.[4][13] For heteroaromatic substrates, the dialkylbiaryl phosphine class developed by the Buchwald group is the gold standard.

Ligand FamilyKey ExamplesPrimary Application/Advantage
First Generation P(o-tol)₃Historical significance; limited scope.
Bidentate BINAP, XantphosImproved rates and yields over first-gen; good for some heteroaryl couplings.[4][14]
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosState-of-the-art for challenging substrates like pyridines; high activity, broad scope.[5][15][16]
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common choice.[9] For substrates with base-sensitive functional groups, weaker carbonate bases (Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[8][17] Lithium bis(trimethylsilyl)amide (LiHMDS) is particularly useful for coupling unprotected aminopyridines.[15][18]

  • Solvent: Anhydrous, aprotic solvents are essential. Toluene, 1,4-dioxane, and THF are the most frequently used.[17][19] The choice often depends on the required reaction temperature. Chlorinated solvents, acetonitrile, and pyridine itself should be avoided as they can inhibit the catalyst.[20]

Application Notes: Practical Guidance for Synthesizing Pyridin-3-amines

Substrate Scope and Considerations
  • Pyridyl Halide: The reactivity of the C-X bond follows the expected trend: I > Br > Cl. While 3-iodopyridines are the most reactive, they can also be more prone to side reactions. 3-Bromopyridines offer a good balance of reactivity and stability and are often the substrate of choice. The coupling of 3-chloropyridines is more challenging due to the strength of the C-Cl bond and typically requires highly active catalyst systems (e.g., those based on BrettPhos or RuPhos).[5][12][13]

  • Amine Partner: A wide range of primary and secondary alkyl and aryl amines can be coupled.

  • Synthesizing Primary Amines (R-NH₂): The direct use of ammonia gas is often problematic due to its volatility and potential to inhibit the catalyst.[21] A more reliable strategy is to use an "ammonia equivalent" or surrogate, such as benzophenone imine. The resulting N-pyridyl imine is then easily hydrolyzed under mild acidic conditions to afford the desired primary pyridin-3-amine.[19][21]

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture).2. Catalyst poisoning by pyridine N.3. Insufficiently active catalyst for C-Cl bond.4. Impure reagents or solvent.1. Ensure rigorous inert atmosphere and use anhydrous solvent.2. Switch to a bulkier ligand (e.g., XPhos, BrettPhos).3. Use a more active precatalyst system; switch from Cl to Br or I substrate.4. Purify starting materials and use freshly distilled/anhydrous solvent.
Hydrodehalogenation Formation of a Pd-H species, which reductively eliminates to give the dehalogenated pyridine.1. Use a more sterically hindered ligand.2. Ensure the amine is not the limiting reagent.3. Lower the reaction temperature.
Byproduct Formation 1. Homocoupling of the amine or aryl halide.2. Reaction with other functional groups.1. Lower catalyst loading; screen different ligands.2. Choose a milder base (e.g., K₃PO₄ instead of NaOtBu) for base-sensitive substrates.

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox. Solvents must be anhydrous. All reagents should be handled with appropriate personal protective equipment (PPE).

General Experimental Workflow

Experimental_Workflow start Start: Prepare Reaction Vessel reagents Add Pyridyl Halide, Amine, Base, Pd Precatalyst & Ligand start->reagents atmosphere Evacuate & Backfill with Inert Gas (3x) reagents->atmosphere solvent Add Anhydrous Solvent via Syringe atmosphere->solvent reaction Heat to Desired Temperature with Stirring solvent->reaction monitor Monitor Reaction (TLC / GC-MS) reaction->monitor workup Cool, Quench, & Perform Aqueous Workup monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Figure 2: General workflow for a Buchwald-Hartwig amination experiment.
Protocol 1: Synthesis of N-(Pyridin-3-yl)morpholine

This protocol describes the coupling of 3-bromopyridine with morpholine, a common secondary amine.

  • Reagents & Materials:

    • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

    • Oven-dried Schlenk flask with a magnetic stir bar

  • Procedure:

    • To the Schlenk flask, add 3-bromopyridine, XPhos Pd G3, and sodium tert-butoxide.

    • Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.

    • Using a syringe, add the anhydrous toluene, followed by the morpholine.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by slowly adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(pyridin-3-yl)morpholine.

Protocol 2: Synthesis of Pyridin-3-amine via Ammonia Surrogate

This two-step protocol uses benzophenone imine as an ammonia surrogate.

  • Step A: Buchwald-Hartwig Coupling

    • Reagents: 3-Bromopyridine (1.0 mmol, 1.0 equiv), Benzophenone imine (1.1 mmol, 1.1 equiv), RuPhos Pd G3 (0.02 mmol, 2 mol%), Sodium tert-butoxide (1.4 mmol, 1.4 equiv), Anhydrous Toluene (5 mL).

    • Procedure: Follow the procedure outlined in Protocol 1, substituting morpholine with benzophenone imine and RuPhos Pd G3 as the precatalyst. The expected product is N-(diphenylmethylene)pyridin-3-amine. This intermediate can often be carried forward without extensive purification after a simple aqueous workup.

  • Step B: Imine Hydrolysis [21]

    • Reagents: Crude N-(diphenylmethylene)pyridin-3-amine (from Step A), Tetrahydrofuran (THF, 5 mL), 2 M Hydrochloric Acid (HCl, 5 mL).

    • Procedure:

      • Dissolve the crude imine from Step A in THF in a round-bottom flask.

      • Add the 2 M HCl solution and stir the mixture vigorously at room temperature for 2-4 hours.

      • Monitor the disappearance of the imine by TLC.

      • Once the reaction is complete, neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

      • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

      • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography to afford pure pyridin-3-amine.

Representative Data

The following table summarizes conditions and outcomes for the amination of various pyridyl halides, demonstrating the versatility of the method.

HalopyridineAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromo-2-aminopyridineMorpholineRuPhos PrecatalystLiHMDSDioxane10095[15][18]
3-Bromo-2-aminopyridineAnilineBrettPhos PrecatalystLiHMDSDioxane10085[15][18]
2-Chloro-4-(pyridin-3-yl)pyrimidine2,4-DimethylanilinePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneReflux82[14]
3-Bromo-5-(benzyloxy)pyridineBenzophenone IminePd₂(dba)₃ / BINAPNaOtBuToluene8085-95 (typical)[21]

Conclusion

The Buchwald-Hartwig amination stands as an indispensable tool for the synthesis of pyridin-3-amine derivatives. Its operational simplicity, mild conditions, and broad functional group tolerance have made it a mainstay in both academic and industrial laboratories. The key to success, particularly with challenging heteroaromatic substrates, lies in the rational selection of a bulky, electron-rich phosphine ligand and an appropriate palladium precatalyst. By understanding the mechanistic nuances and following robust, optimized protocols, researchers can confidently and efficiently access a vast chemical space of valuable pyridin-3-amine building blocks.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines Source: PubMed URL: [Link]

  • Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: The University of Groningen research portal URL: [Link]

  • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry Books URL: [Link]

  • Title: Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

  • Title: Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: Buchwald-Hartwig coupling troubleshooting Source: Chemistry Stack Exchange URL: [Link]

  • Title: Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine Source: SynArchive URL: [Link]

  • Title: Synthesis of 3-Aminopyridine. Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: ACS Publications URL: [Link]

Sources

Application Note & Protocols: Developing Cellular Models to Characterize 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell-Based Assay Development

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cellular models to investigate the biological activity of the novel compound, 5-(4-Methoxyphenyl)pyridin-3-amine. In the absence of a pre-defined molecular target, this guide outlines a systematic, hypothesis-driven approach, beginning with broad phenotypic screening and progressively narrowing the focus to elucidate the specific mechanism of action. The protocols herein are designed to be self-validating, incorporating essential controls and data interpretation frameworks. We will first establish the cytotoxic profile of the compound across a panel of cancer cell lines. Subsequently, based on an analysis of structurally related molecules, we will delve into targeted assays focused on tubulin polymerization dynamics and kinase signaling pathways.

Introduction: A Rationale for a Phased Investigative Approach

The initial stages of characterizing a novel small molecule, such as this compound, present a unique challenge when a specific biological target has not been identified. A logical and resource-efficient strategy is to employ a tiered approach. This begins with observing the compound's overall effect on cell health and proliferation, which can provide valuable clues about its general potency and potential therapeutic window.

Analysis of chemical structures related to this compound reveals a recurring pattern of biological activity. Numerous publications have identified compounds with similar methoxyphenyl and pyridine moieties as potent inhibitors of tubulin polymerization.[1][2][3] This mechanism is a cornerstone of cancer chemotherapy, as it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. A secondary, yet significant, body of literature points towards the inhibition of various protein kinases by similar chemical scaffolds, including those involved in cell growth and proliferation pathways like PI3K/mTOR and Cyclin-Dependent Kinases (CDKs).[4][5]

Therefore, this guide will prioritize the investigation of tubulin dynamics as the primary hypothetical mechanism of action, while also providing a framework for exploring kinase inhibition. This dual-pronged approach increases the probability of successfully identifying the compound's cellular function.

Experimental Workflow: A Tiered Strategy for Target Deconvolution

Our investigation will proceed through a multi-stage workflow designed to first confirm biological activity and then to systematically dissect the underlying mechanism.

workflow cluster_phase1 Phase 1: Foundational Cytotoxicity Screening cluster_phase2 Phase 2: Primary Hypothesis Testing (Tubulin Dynamics) cluster_phase3 Phase 3: Secondary Hypothesis Testing (Kinase Inhibition) a Dose-Response and IC50 Determination (MTT/CellTiter-Glo® Assay) b Cell Cycle Analysis (Propidium Iodide Staining) a->b Proceed if cytotoxic e Cellular Phosphorylation Assay (Western Blot or ELISA) a->e Explore alternative mechanisms c Immunofluorescence Microscopy (Microtubule Network Integrity) b->c If G2/M arrest observed d In Vitro Tubulin Polymerization Assay c->d Confirm direct interaction f NanoBRET™ Target Engagement Assay e->f Validate target binding

Caption: Tiered experimental workflow for characterizing this compound.

Phase 1: Foundational Cytotoxicity Screening

The initial step is to determine if and at what concentrations this compound affects cell viability. This is crucial for designing subsequent, more detailed mechanistic studies.

Protocol 3.1: Cell Viability and IC50 Determination using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay will establish the concentration of the compound that inhibits cell growth by 50% (IC50), a key parameter of potency.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC50 (µM)Positive Control (e.g., Paclitaxel) IC50 (µM)
HeLaHypothetical Value: 2.5Hypothetical Value: 0.01
MCF-7Hypothetical Value: 5.1Hypothetical Value: 0.05
A549Hypothetical Value: 3.8Hypothetical Value: 0.02

Phase 2: Primary Hypothesis Testing - Tubulin Dynamics

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate its effect on the cell cycle and microtubule integrity, consistent with the tubulin inhibitor hypothesis.

Signaling Pathway: Microtubule Dynamics and Cell Cycle Progression

pathway cluster_interphase cluster_mitosis cluster_drug a Tubulin Dimers (α/β) b Dynamic Microtubules a->b Polymerization b->a Depolymerization c Mitotic Spindle Formation b->c d Chromosome Segregation c->d e Cell Division d->e drug This compound drug->a Inhibits Polymerization f G2/M Arrest drug->f f->c Blocks

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Protocol 4.1: Cell Cycle Analysis by Flow Cytometry

Rationale: Tubulin inhibitors disrupt the formation of the mitotic spindle, causing cells to arrest in the G2 or M phase of the cell cycle. This protocol uses propidium iodide (PI), a DNA intercalating agent, to quantify the DNA content of cells and thus determine the cell cycle distribution.

Procedure:

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and treat with 1x and 5x the IC50 of this compound for 24 hours. Include a vehicle control and a positive control (e.g., nocodazole).

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).

  • Data Acquisition: Analyze the cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.

Protocol 4.2: Immunofluorescence Staining of Microtubule Network

Rationale: This protocol allows for the direct visualization of the microtubule network within cells. Treatment with a tubulin polymerization inhibitor is expected to cause a significant disruption of the normal filamentous microtubule structure.

Procedure:

  • Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with 1x the IC50 of the compound for 18-24 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

  • Staining: Block with 1% BSA in PBS, then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Interpretation: Compare the microtubule structure in treated cells to the vehicle control. Look for evidence of microtubule depolymerization (diffuse tubulin staining) or abnormal spindle formation.

Phase 3: Secondary Hypothesis Testing - Kinase Inhibition

Should the results from the tubulin assays be inconclusive, or if a multi-targeted mechanism is suspected, investigating the compound's effect on key signaling kinases is a prudent next step.

Protocol 5.1: Cellular Phosphorylation Assay via Western Blot

Rationale: Many signaling pathways, including the PI3K/Akt/mTOR pathway, are regulated by phosphorylation.[4] A change in the phosphorylation status of key proteins following compound treatment can indicate inhibition of an upstream kinase.

Procedure:

  • Cell Lysis: Treat a relevant cell line (e.g., one with a known activated pathway) with the compound for a short duration (e.g., 1-2 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate the proteins by gel electrophoresis, transfer to a membrane, and probe with primary antibodies specific for both the phosphorylated and total forms of a target protein (e.g., phospho-Akt Ser473 and total Akt).

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A decrease in the phospho/total ratio indicates inhibition of the upstream kinase.

Protocol 5.2: NanoBRET™ Intracellular Target Engagement Assay

Rationale: While a western blot can show downstream effects, it does not confirm direct binding to a kinase. The NanoBRET™ assay provides a quantitative measure of compound binding to a specific target kinase within intact cells.[6][7] This assay is crucial for validating a direct interaction.

Principle: This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase. A test compound that binds to the kinase will compete with the probe, leading to a decrease in the BRET signal.

Abbreviated Procedure:

  • Cell Transfection: Transiently transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating and Treatment: Plate the transfected cells and treat with a serial dilution of this compound.

  • Assay Execution: Add the NanoBRET™ tracer and the Nano-Glo® substrate.

  • Data Acquisition: Measure the donor (luciferase) and acceptor (tracer) emission signals.

  • Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the IC50 for target engagement.

Conclusion and Future Directions

This application note provides a structured, multi-phased approach to characterize the cellular effects of this compound. By beginning with broad cytotoxicity screening and then proceeding to hypothesis-driven mechanistic studies, researchers can efficiently and effectively elucidate the compound's mode of action. The primary hypothesis, based on structural analogs, points towards the inhibition of tubulin polymerization, and the provided protocols for cell cycle analysis and immunofluorescence are robust methods for investigating this. Should this prove negative, the secondary hypothesis of kinase inhibition can be explored using the outlined phosphorylation and target engagement assays. This systematic methodology ensures a thorough and scientifically rigorous investigation, paving the way for further preclinical development.

References

  • Scilit. (n.d.). Cell‐based assays in GPCR drug discovery.
  • Zhang, R., et al. (n.d.). Recent progress in assays for GPCR drug discovery.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening.
  • PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • ProQuest. (n.d.). Fluorescent Cellular Assays for Kinase Inhibitors.
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits.
  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • EurekAlert!. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
  • NIH. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels.
  • NIH. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors.
  • PubMed Central (PMC). (n.d.). Cell and small animal models for phenotypic drug discovery.
  • CeMM. (2024, April 23). A Shortcut For Drug Discovery: Novel Method Predicts On A Large Scale How Small Molecules Interact With Proteins.
  • NIH. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.
  • PubMed. (2021, February 1). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects.
  • bioRxiv. (2026, January 8). Small Molecule Approach to RNA Targeting Binder Discovery (SMARTBind) Using Deep Learning Without Structural Input.
  • PubMed Central (PMC). (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.
  • PubMed. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives.
  • PubMed. (1999, December 6). 4-Pyridin-5-yl-2-(3,4,5-trimethoxyphenylamino)pyrimidines: potent and selective inhibitors of ZAP 70.
  • PubMed Central (PMC). (2023, September 4). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
  • PubMed. (n.d.). Anxiolytic-like action of 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3) in mice: A possible contribution of the serotonergic system.
  • NIH. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • MDPI. (n.d.). Inhibitors of the Cellular Trafficking of Ricin.

Sources

Application Note: A Multi-faceted Approach to Confirming Cellular Target Engagement for 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-(4-Methoxyphenyl)pyridin-3-amine scaffold represents a privileged structure in medicinal chemistry, frequently identified in screening campaigns for various protein classes, most notably protein kinases and cytoskeletal proteins like tubulin.[1][2] Establishing that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery.[3][4] Target engagement assays provide the direct evidence needed to build confidence in a molecule's mechanism of action, guide structure-activity relationship (SAR) studies, and de-risk progression into more complex models.[5][6]

This guide provides a comprehensive, multi-layered strategy for confirming the cellular target engagement of a novel compound such as this compound. The workflow is designed to be adaptable, whether the primary target is hypothesized or entirely unknown. We will progress from broad, unbiased techniques to identify potential targets to highly specific, quantitative assays to confirm direct binding and functional modulation in a physiologically relevant context. Each section explains the causality behind the experimental choices and provides detailed, field-tested protocols designed with self-validating systems.

Integrated Strategy for Target Engagement Validation

A robust validation workflow moves from unbiased discovery to specific, quantitative confirmation. This ensures that resources are focused on compounds with a clear and verifiable mechanism of action.

cluster_0 Part 1: Target-Agnostic & Discovery Approaches cluster_1 Part 2: Specific Target Confirmation (Live Cell) cluster_2 Part 3: Functional Cellular Readouts CETSA Cellular Thermal Shift Assay (CETSA) Is there direct binding in cells/lysate? Hypothesis Putative Target(s) Identified CETSA->Hypothesis ChemProt Chemical Proteomics (e.g., Kinobeads) What is the kinase target landscape? ChemProt->Hypothesis NanoBRET NanoBRET™ Target Engagement What is the intracellular affinity? ICW In-Cell Western Is downstream signaling modulated? NanoBRET->ICW If kinase IF Microtubule Imaging Is cytoskeletal structure disrupted? NanoBRET->IF If tubulin IP_MS IP-Mass Spectrometry Does the compound interact with the target complex? Confirmed Target Engagement Confirmed ICW->Confirmed IF->Confirmed Start Start: Compound of Interest This compound Start->CETSA Unbiased binding Start->ChemProt If kinase suspected Hypothesis->NanoBRET Quantitative binding Hypothesis->IP_MS Interaction context

Figure 1: A comprehensive workflow for target identification and validation.

Part 1: Target-Agnostic Approaches for Initial Validation & Identification

When a compound's target is unknown or poorly validated, unbiased methods are required to observe direct physical interactions in a cellular environment.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is founded on the thermodynamic principle that the binding of a ligand, such as our compound, stabilizes its target protein, making it more resistant to thermal denaturation.[7][8][9] When cells or cell lysates are heated, unbound proteins unfold and aggregate. In the presence of a binding compound, the target protein remains soluble at higher temperatures. This thermal shift is a direct proxy for target engagement.[10][11]

cluster_0 No Compound (Vehicle) cluster_1 With Compound A Target Protein (Native) B Heat Applied (e.g., 52°C) A->B C Protein Unfolds & Aggregates B->C D Target Protein (Native) E Compound Binds Target D->E + Compound F Heat Applied (e.g., 52°C) E->F G Protein Remains Folded & Soluble F->G

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

This protocol determines the compound concentration required to stabilize a target at a single, challenging temperature.

  • Cell Preparation:

    • Culture cells of interest (e.g., HeLa, A549) to ~80% confluency.

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of 20x10^6 cells/mL.

  • Compound Treatment:

    • In a PCR plate, aliquot 45 µL of the cell suspension into each well.

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM final concentration) in PBS. Add 5 µL of the 10x compound dilution or vehicle (DMSO) to the respective wells.

    • Incubate at 37°C for 1 hour with gentle shaking to allow for cell permeation and target binding.

  • Thermal Challenge:

    • Place the PCR plate in a thermal cycler. Heat the samples to a predetermined temperature (e.g., 54°C, must be optimized for the target of interest) for 3 minutes, followed by cooling to 4°C for 3 minutes.[10] Include a non-heated control at 37°C.

  • Lysis and Clarification:

    • Lyse the cells by subjecting the plate to three rapid freeze-thaw cycles (liquid nitrogen/37°C water bath).

    • Centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble target protein by Western Blot, ELISA, or other specific protein detection methods.[8]

Critical Considerations:

  • Temperature Optimization: A full melt curve (e.g., 40-70°C) must first be run with vehicle control to determine the Tagg (aggregation temperature) of the putative target. The ITDRF should be run at a temperature on the steep slope of this curve.

  • Controls: Always include a vehicle control (e.g., 0.1% DMSO) and a non-heated control to ensure the protein is not degraded during the process. A known binder to the target, if available, serves as an excellent positive control.

Concentration (µM)Soluble Target Protein (Relative Units)
0 (Vehicle)1.0
0.011.2
0.12.5
14.8
105.1
1005.2

Table 1: Example ITDRF-CETSA data showing dose-dependent stabilization of a target protein.

Chemical Proteomics: Kinobeads Affinity Profiling

Principle: This technique is invaluable if this compound is hypothesized to be a kinase inhibitor. "Kinobeads" are an affinity matrix comprised of multiple, immobilized broad-spectrum kinase inhibitors that can capture a large fraction of the cellular kinome.[12][13] A cell lysate is incubated with the compound of interest, which binds to its specific kinase targets. When this pre-incubated lysate is passed over the Kinobeads, the engaged kinases will no longer bind to the beads. Quantitative mass spectrometry is then used to identify which kinases were competed off by the free compound, thus revealing its target profile.[14][15]

  • Lysate Preparation: Lyse cultured cells under non-denaturing conditions (e.g., NP-40 based buffer with inhibitors) and adjust protein concentration to 5 mg/mL.[15]

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound (and a DMSO vehicle control) for 1 hour at 4°C.

  • Kinobeads Pulldown: Add the Kinobeads slurry to the lysates and incubate for 1 hour at 4°C to enrich for unbound kinases.

  • Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the bound kinases.

  • MS Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Quantify the abundance of each identified kinase in the compound-treated samples relative to the vehicle control. A dose-dependent decrease in a kinase's signal indicates it is a target of the compound.[15]

Part 2: Specific Target Confirmation in Live Cells

Once a high-confidence target is identified, the next step is to quantify its engagement in an unperturbed, live-cell environment.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding directly in living cells.[3] The assay requires two components: the target protein expressed as a fusion with the bright NanoLuc® luciferase, and a fluorescently-labeled tracer that reversibly binds to the target's active site.[16][17] When the tracer binds to the NanoLuc®-target fusion, the energy from the luciferase substrate reaction is transferred to the tracer, generating a BRET signal. A test compound that enters the cell and binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[18][19]

cluster_0 No Competing Compound cluster_1 With Competing Compound Target_NLuc Target-NanoLuc® Fusion Tracer Fluorescent Tracer Target_NLuc->Tracer Binding BRET_Signal High BRET Signal Target_NLuc->BRET_Signal Energy Transfer Tracer->BRET_Signal Energy Acceptor Substrate Substrate Substrate->Target_NLuc Energy Donor Target_NLuc_2 Target-NanoLuc® Fusion No_BRET Low BRET Signal Target_NLuc_2->No_BRET Compound Test Compound Compound->Target_NLuc_2 Binding Tracer_2 Fluorescent Tracer

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

  • Cell Transfection:

    • The day before the assay, transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase (e.g., N- or C-terminal fusion).

    • Plate the transfected cells into a white, 96-well assay plate.[20]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM medium.

    • Add the compound dilutions to the cells.

    • Immediately after, add the NanoBRET™ fluorescent tracer at a pre-determined concentration (typically its EC50 value for the target).

    • Include "no tracer" controls for background correction and "no compound" controls for the maximal BRET signal.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[19]

  • Signal Detection:

    • Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor (to prevent signal from any compromised cells).

    • Add the substrate solution to all wells.

    • Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.[19]

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to the vehicle control (100%) and a control with a saturating concentration of a known inhibitor (0%).

    • Plot the normalized BRET signal against the log of the compound concentration and fit a four-parameter dose-response curve to determine the intracellular IC50.

Compound Conc. (log M)Normalized BRET (%)
-998.5
-895.2
-775.6
-649.8
-522.1
-45.3

Table 2: Example NanoBRET™ data used to calculate intracellular IC50.

Part 3: Functional Readouts - Confirming Downstream Effects

Demonstrating that target binding leads to a predicted change in cellular function is the ultimate validation. The choice of assay depends on the target class.

In-Cell Western (ICW) for Kinase Targets

Principle: If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates. An In-Cell Western (also known as a Cytoblot) is an immunofluorescence-based technique performed in a microplate that allows for the simultaneous quantification of a target protein (e.g., total-ERK) and its phosphorylated form (e.g., phospho-ERK).[21][22] It combines the specificity of Western blotting with the throughput of an ELISA.[23]

Start Seed & Treat Cells in 96-well plate FixPerm Fix & Permeabilize Cells Start->FixPerm Block Block Non-specific Sites FixPerm->Block PrimaryAb Incubate with Primary Antibodies (e.g., Rabbit anti-pTarget, Mouse anti-Total Target) Block->PrimaryAb SecondaryAb Incubate with Secondary Antibodies (e.g., IRDye® 800CW anti-Rabbit, IRDye® 680RD anti-Mouse) PrimaryAb->SecondaryAb Scan Scan Plate on Infrared Imager SecondaryAb->Scan Analyze Analyze: Normalize Phospho Signal to Total Protein Signal Scan->Analyze

Figure 4: Workflow for a two-color In-Cell Western (ICW) assay.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve cells if necessary (e.g., serum-free media) to reduce basal signaling.

    • Pre-treat cells with a dose-response of this compound for 1-2 hours.

    • Stimulate the pathway of interest (e.g., with EGF) for a short period (e.g., 10 minutes) to induce substrate phosphorylation.

  • Fixation and Permeabilization:

    • Remove media and add 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.[21]

    • Wash wells 4 times with 200 µL of PBS containing 0.1% Triton X-100 to permeabilize the cells.[21]

  • Blocking:

    • Add 150 µL of blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer or a non-serum protein blocker) and incubate for 1.5 hours at room temperature.[24]

  • Antibody Incubation:

    • Prepare a cocktail of the two primary antibodies (from different host species, e.g., rabbit anti-phospho-protein and mouse anti-total-protein) in blocking buffer.

    • Remove blocking buffer and add 50 µL of the primary antibody cocktail. Incubate overnight at 4°C.[23]

    • Wash the plate 4 times with PBS + 0.1% Tween-20.

  • Secondary Antibody and Imaging:

    • Prepare a cocktail of the two spectrally distinct, infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW anti-rabbit and IRDye® 680RD anti-mouse) in blocking buffer. Protect from light.

    • Add 50 µL of the secondary antibody cocktail and incubate for 1 hour at room temperature.[22]

    • Wash the plate 4 times with PBS + 0.1% Tween-20. Remove all residual liquid.

    • Scan the dry plate on an infrared imaging system (e.g., LI-COR® Odyssey®).

  • Data Analysis:

    • Quantify the integrated intensity in both the 700 nm (total protein) and 800 nm (phospho-protein) channels.

    • For each well, calculate the normalized signal by dividing the phospho-protein signal by the total protein signal to correct for variations in cell number.

Immunofluorescence Imaging for Tubulin Targets

Principle: If this compound is a tubulin polymerization inhibitor, as suggested by similar scaffolds[1][2], it should disrupt the cellular microtubule network. This can be directly visualized using immunofluorescence microscopy. Treatment with the compound should lead to depolymerization of microtubules, resulting in a diffuse tubulin signal instead of the normal filamentous network.

  • Cell Culture and Treatment: Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate. Treat with a dose-response of the compound for a relevant time period (e.g., 18-24 hours). Include a positive control like nocodazole or colchicine.

  • Fixation: Gently wash with warm PBS. Fix cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization & Blocking: If using paraformaldehyde, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Block for 1 hour with 3% BSA in PBS.

  • Antibody Staining: Incubate with a primary antibody against α-tubulin for 1 hour. Wash 3x with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour.

  • Mounting and Imaging: Wash 3x with PBS. Mount the coverslip on a microscope slide with mounting medium. Image on a fluorescence or confocal microscope.

  • Analysis: Compare the structure of the microtubule network in treated cells versus vehicle-treated cells. Look for evidence of depolymerization, fragmentation, or abnormal spindle formation in mitotic cells.

References

  • Rockland Immunochemicals. In-Cell Western (ICW) Protocol. [Link]

  • Advansta. Mastering the In-Cell Western: A Step-by-Step Guide. [Link]

  • LI-COR Biosciences. In-Cell Western™ Assay. [Link]

  • Star Protocols, Cell Press. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. [Link]

  • Frontiers in Cell and Developmental Biology. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • CovalX. Immunoprecipitation Mass Spectrometry (IP-MS). [Link]

  • Nuvisan. Enhance drug discovery with advanced biophysical techniques. [Link]

  • Sygnature Discovery. Biophysics: How to choose the right assay for your drug discovery project. [Link]

  • Selvita. Target Engagement. [Link]

  • Annual Review of Biochemistry. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • Springer Nature Experiments. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets. [Link]

  • Methods in Molecular Biology. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

  • ScienceDirect. Development and Application of Fluorescence Polarization Assays in Drug Discovery. [Link]

  • Nature Communications. In vivo imaging of specific drug target binding at subcellular resolution. [Link]

  • ACS Chemical Biology. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Science. The target landscape of clinical kinase drugs. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • ResearchGate. Kinobeads use immobilized kinase inhibitors as affinity reagents.... [Link]

  • Drug Target Review. ebook: Fluorescence polarization assays. [Link]

  • mediaTUM. Identifying small molecule probes for kinases by chemical proteomics. [Link]

  • Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • Nature Methods. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • MDPI. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. [Link]

  • BioPharm International. Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. [Link]

  • NIH National Center for Biotechnology Information. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. [Link]

  • Journal of Medicinal Chemistry. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. [Link]

  • European Journal of Medicinal Chemistry. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. [Link]

  • NIH National Center for Biotechnology Information. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. [Link]

  • ACS Chemical Biology. A Practical Guide to Target Engagement Assays. [Link]

  • NIH National Center for Biotechnology Information. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • Pharmacology Biochemistry and Behavior. Anxiolytic-like action of 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3) in mice: A possible contribution of the serotonergic system. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-(4-Methoxyphenyl)pyridin-3-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the large-scale production of this important pharmaceutical intermediate. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling of 3-amino-5-bromopyridine and 4-methoxyphenylboronic acid.

I. Troubleshooting Guide: Navigating Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or Stalled Reaction Conversion

  • Question: My Suzuki-Miyaura coupling reaction for the synthesis of this compound is showing low conversion or has stalled completely on a larger scale. What are the likely causes and how can I resolve this?

  • Answer: Low or stalled conversion in the scale-up of this Suzuki-Miyaura coupling is a common challenge, often stemming from issues related to catalyst activity and reaction conditions.

    • Probable Cause 1: Catalyst Inhibition. The primary challenge with substrates like 3-amino-5-bromopyridine is the potential for catalyst inhibition. The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, leading to deactivation of the catalyst.[1][2]

      • Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[3] These ligands promote the desired catalytic cycle and minimize catalyst inhibition. On a larger scale, consider using pre-formed palladium catalysts with these ligands to ensure consistency and activity. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also overcome partial inhibition, though this should be carefully evaluated for cost-effectiveness at scale.[3]

    • Probable Cause 2: Inefficient Oxidative Addition. The electron-donating nature of the amino group can make the carbon-bromine bond of 3-amino-5-bromopyridine less susceptible to oxidative addition by the palladium(0) catalyst, a crucial step in the catalytic cycle.[2]

      • Solution: Increasing the reaction temperature, typically to around 80-110 °C, can provide the necessary energy to overcome the activation barrier for oxidative addition.[3] Ensure that your reactor is capable of maintaining a consistent and uniform temperature throughout the reaction mixture.

    • Probable Cause 3: Presence of Oxygen. The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to its oxidation to an inactive state and promote unwanted side reactions.[4]

      • Solution: Rigorous degassing of all solvents and reagents is critical. On a laboratory scale, this can be achieved by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles. For large-scale production, ensure that the reactor is thoroughly purged with an inert gas and that all liquid additions are performed under a positive pressure of nitrogen or argon.

Issue 2: Significant Byproduct Formation

  • Question: I am observing significant amounts of byproducts in my large-scale synthesis of this compound. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is a common issue in Suzuki-Miyaura couplings, and their presence can complicate purification at scale. The most prevalent side reactions in this synthesis are homocoupling of the boronic acid and protodeboronation.

    • Probable Cause 1: Homocoupling of 4-methoxyphenylboronic acid. This side reaction leads to the formation of 4,4'-dimethoxybiphenyl. It is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), facilitating the homocoupling pathway.[4]

      • Solution: As with preventing catalyst deactivation, the most effective way to minimize homocoupling is to strictly exclude oxygen from the reaction system. Ensure thorough degassing of solvents and maintain a robust inert atmosphere throughout the process. Using a higher catalyst loading or a more active catalyst can also favor the desired cross-coupling over homocoupling.

    • Probable Cause 2: Protodeboronation. This side reaction involves the cleavage of the carbon-boron bond of 4-methoxyphenylboronic acid by a proton source (like water), resulting in the formation of anisole.[4] This consumes the boronic acid, reducing the overall yield of the desired product.

      • Solution: Use anhydrous solvents and ensure that the base is thoroughly dried. While some Suzuki couplings benefit from the presence of water, in cases where protodeboronation is a significant issue, minimizing water content is crucial. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help to compensate for some loss due to this side reaction.

    • Probable Cause 3: Dehalogenation. The starting material, 3-amino-5-bromopyridine, can be reduced to 3-aminopyridine, removing the site for cross-coupling.

      • Solution: This side reaction can be influenced by the choice of base and solvent. Screening different bases (e.g., switching from a carbonate to a phosphate base) and solvent systems may be necessary. Lowering the reaction temperature, if the desired reaction rate can be maintained, may also help to reduce dehalogenation.

II. Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is recommended for the scale-up synthesis of this compound?

A1: For the Suzuki-Miyaura coupling of 3-amino-5-bromopyridine, a palladium(0) source combined with a bulky, electron-rich phosphine ligand is highly recommended. A common and effective system is the use of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a pre-formed catalyst such as Pd(PPh₃)₄, in combination with a ligand like SPhos or XPhos.[3] For large-scale operations, using a pre-catalyst can offer better stability and reproducibility.

Q2: What is the optimal base and solvent system for this reaction at scale?

A2: The choice of base and solvent is critical and often interdependent. Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently effective for challenging Suzuki couplings.[3] It is important to use a finely powdered and anhydrous base to ensure its reactivity. A common solvent system is a mixture of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water. However, if protodeboronation is a significant issue, using an anhydrous solvent system like toluene may be beneficial. Optimization of the base and solvent system is often necessary for a specific scale and reactor setup.

Q3: How can I effectively remove residual palladium from the final product on a large scale?

A3: Removing residual palladium to meet pharmaceutical specifications is a critical step in the scale-up process. Several methods can be employed:

  • Scavenging Resins: Treatment of the crude product solution with a scavenging resin containing thiol or triazine functional groups can effectively capture dissolved palladium.[5]

  • Aqueous Wash: An aqueous wash of the reaction mixture with a solution of sodium bisulfite (NaHSO₃) at elevated temperatures has been shown to significantly reduce palladium content.[6]

  • Activated Carbon: Treatment with activated carbon can also help in adsorbing residual palladium.

  • Crystallization: A well-designed crystallization process can be very effective in rejecting palladium impurities.

Q4: What are the key safety considerations for the scale-up of this synthesis?

A4: Key safety considerations include:

  • Handling of Pyridine Derivatives: Pyridine derivatives can be toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle them under an inert atmosphere.

  • Solvents: The use of flammable solvents like dioxane, THF, and toluene requires appropriate fire safety measures.

  • Exothermic Reactions: The Suzuki-Miyaura coupling can be exothermic. Ensure that the reactor has adequate cooling capacity and that the reaction is monitored for any temperature spikes, especially during the initial stages.

III. Experimental Protocols

Protocol 1: Scale-Up Suzuki-Miyaura Coupling of 3-amino-5-bromopyridine with 4-methoxyphenylboronic acid

This protocol is a general guideline and may require optimization based on the specific equipment and scale of operation.

Materials:

  • 3-amino-5-bromopyridine (1.0 eq)

  • 4-methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq, finely powdered and dried)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor with 3-amino-5-bromopyridine, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Inerting: Seal the reactor and purge it with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • Catalyst Preparation: In a separate vessel under an inert atmosphere, dissolve palladium(II) acetate and SPhos in a small amount of degassed 1,4-dioxane.

  • Catalyst Addition: Transfer the catalyst solution to the reactor via a cannula or a pressure-equalizing dropping funnel.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reactor.

  • Reaction: Heat the reaction mixture to 85-95 °C with efficient stirring. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine.

Protocol 2: Large-Scale Purification by Crystallization

Procedure:

  • Solvent Selection: Based on laboratory-scale experiments, select a suitable solvent system for crystallization. A mixture of ethanol and water or isopropanol and heptane is often a good starting point for aminopyridine derivatives.

  • Concentration: Concentrate the organic layer from the work-up to a minimum volume.

  • Dissolution: Add the primary crystallization solvent (e.g., ethanol or isopropanol) and heat the mixture to dissolve the crude product completely.

  • Decolorization (Optional): If the solution is highly colored, it can be treated with activated carbon at an elevated temperature for a short period, followed by hot filtration.

  • Crystallization: Slowly add the anti-solvent (e.g., water or heptane) to the hot solution until turbidity is observed.

  • Cooling: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or a chiller to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

IV. Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-amino-5-bromopyridine 3-amino-5-bromopyridine Coupling Suzuki-Miyaura Coupling 3-amino-5-bromopyridine->Coupling 4-methoxyphenylboronic acid 4-methoxyphenylboronic acid 4-methoxyphenylboronic acid->Coupling Catalyst Pd Catalyst (e.g., Pd(OAc)2/SPhos) Catalyst->Coupling Base Base (e.g., K3PO4) Base->Coupling Solvent Solvent (e.g., Dioxane/Water) Solvent->Coupling Product This compound Coupling->Product

Caption: General workflow for the Suzuki-Miyaura synthesis.

Troubleshooting_Workflow Start Low Conversion or Stalled Reaction Cause1 Catalyst Inhibition? Start->Cause1 Solution1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Cause1->Solution1 Yes Cause2 Inefficient Oxidative Addition? Cause1->Cause2 No Solution2 Increase Reaction Temperature Cause2->Solution2 Yes Cause3 Presence of Oxygen? Cause2->Cause3 No Solution3 Thoroughly Degas Solvents and Maintain Inert Atmosphere Cause3->Solution3 Yes

Caption: Troubleshooting low reaction conversion.

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Retrieved from BenchChem Technical Support.

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(22), 3484-3488.

  • Caron, S., Massett, S. S., Bogle, D. E., Castaldi, M. J., & Braish, T. F. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Organic Process Research & Development, 5(3), 254-257.

  • Fairlamb, I. J. S., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(24), 9682–9693.

  • BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. Retrieved from BenchChem Technical Support.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • RSC Publishing. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

  • Google Patents. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline. CN107011255A.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.

  • Google Patents. (2015). Method for separating mixed aminopyridine through crystallization and rectification coupling technology. CN104529886A.

  • BenchChem. (2025). A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Retrieved from BenchChem Technical Support.

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge.

  • ACS Publications. (2005). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.

  • PubMed. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Journal of Organic Chemistry.

  • Sci-Hub. (2016). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. Catalysis Communications.

  • PubMed. (2024). Aminative Suzuki-Miyaura coupling. Science.

  • National Institutes of Health. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.

  • ACS Publications. (2000). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Organic Process Research & Development.

  • PubChem. (n.d.). 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide. Retrieved from [Link]

  • National Institutes of Health. (2007). Purification, crystallization and preliminary crystallographic analysis of the putative thiamine-biosynthesis protein PH1313 from Pyrococcus horikoshii OT3. PMC.

  • ACS Publications. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega.

  • Alchemist-pharm. (n.d.). 3-(3-methoxyphenyl)pyridin-4-amine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues that may arise during the synthesis of this important scaffold. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Introduction

The synthesis of this compound, a key building block in medicinal chemistry, typically relies on robust cross-coupling methodologies. The two most prevalent strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. A third, less common but viable route, involves the reduction of a nitropyridine precursor. Each of these synthetic pathways, while powerful, presents a unique set of challenges that can lead to decreased yields, impure products, and reaction failures. This guide provides a detailed, question-and-answer-based approach to troubleshooting these issues, grounded in mechanistic principles and backed by established protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective synthetic routes are:

  • Suzuki-Miyaura Coupling: This involves the palladium-catalyzed reaction of a pyridine derivative (e.g., 3-amino-5-bromopyridine or 3-amino-5-pyridinylboronic acid) with a corresponding methoxyphenyl partner (e.g., 4-methoxyphenylboronic acid or a 4-haloanisole).

  • Buchwald-Hartwig Amination: This method utilizes a palladium-catalyzed reaction between an aryl halide (e.g., 3-bromo-5-(4-methoxyphenyl)pyridine) and an ammonia equivalent.[1]

  • Reduction of a Nitropyridine: This involves the synthesis of 5-(4-methoxyphenyl)-3-nitropyridine followed by reduction of the nitro group to an amine.

Q2: My reaction has a low yield. What are the general factors I should investigate first?

A2: Low yields can stem from several factors. Systematically investigate the following:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials, especially the boronic acid and any bases used. Boronic acids can degrade over time.

  • Solvent and Atmosphere: Use anhydrous, degassed solvents. Many cross-coupling reactions are sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial and substrate-dependent. Consider screening different catalyst/ligand combinations.

  • Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion. Monitor your reaction by TLC or LC-MS to determine the optimal endpoint.

Q3: I see multiple spots on my TLC plate that are not my starting materials or product. What could they be?

A3: The presence of multiple spots often indicates the formation of byproducts. Common byproducts in the synthesis of this compound include:

  • Homocoupling products: e.g., 4,4'-dimethoxybiphenyl from the homocoupling of 4-methoxyphenylboronic acid.

  • Protodeboronation products: The boronic acid can be replaced by a hydrogen atom, leading to the formation of anisole from 4-methoxyphenylboronic acid or 3-aminopyridine from 3-amino-5-pyridinylboronic acid.[2]

  • Hydrodehalogenation products: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Oxidative degradation products: The starting materials or product may be sensitive to residual oxygen.

Troubleshooting Guide: Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a versatile method for forming the C-C bond between the pyridine and methoxyphenyl rings.

Diagram 1: Suzuki-Miyaura Coupling Routes

Suzuki_Miyaura cluster_0 Route A cluster_1 Route B A1 3-Amino-5-bromopyridine A_Product This compound A1->A_Product Pd Catalyst, Base A2 4-Methoxyphenylboronic acid A2->A_Product B1 3-Amino-5-pyridinylboronic acid B_Product This compound B1->B_Product Pd Catalyst, Base B2 4-Bromoanisole B2->B_Product

Caption: Two common Suzuki-Miyaura coupling strategies.

Problem 1: Significant amount of 4,4'-dimethoxybiphenyl byproduct observed.

  • Likely Cause: Homocoupling of 4-methoxyphenylboronic acid is a common side reaction, often promoted by the presence of oxygen or high catalyst loading.[3]

  • Troubleshooting Steps:

    • Improve Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that the solvent is properly degassed.

    • Optimize Catalyst Loading: While counterintuitive, sometimes reducing the palladium catalyst concentration can minimize homocoupling.

    • Choice of Base: A weaker base, such as K₂CO₃ or CsF, may be less prone to promoting homocoupling compared to stronger bases like NaOH or K₃PO₄.[4]

    • Temperature Control: Running the reaction at the lowest effective temperature can help suppress this side reaction.

Problem 2: Presence of anisole or 3-aminopyridine in the crude product.

  • Likely Cause: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a known side reaction, particularly with heteroaromatic boronic acids.[2][5]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can facilitate protodeboronation.

    • Base Selection: The choice of base and its stoichiometry can influence the rate of protodeboronation.[4] Anhydrous K₃PO₄ is often a good choice.

    • Reaction Time: Extended reaction times can lead to increased protodeboronation. Monitor the reaction progress and work up as soon as the starting material is consumed.

    • Boronic Ester: Consider using a pinacol ester of the boronic acid, which can be more stable and less prone to protodeboronation.

Parameter Symptom Possible Cause Recommended Action
Homocoupling High levels of 4,4'-dimethoxybiphenylExcess oxygen, high catalyst loadingImprove inert atmosphere, reduce catalyst loading
Protodeboronation Presence of anisole or 3-aminopyridineWater in the reaction, inappropriate baseUse anhydrous conditions, screen bases (e.g., K₃PO₄)
Low Conversion Significant unreacted starting materialInactive catalyst, suboptimal temperatureScreen different Pd/ligand systems, increase temperature

Troubleshooting Guide: Buchwald-Hartwig Amination Route

This route typically involves the synthesis of 3-bromo-5-(4-methoxyphenyl)pyridine first, followed by amination.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig Start 3-Bromo-5-(4-methoxyphenyl)pyridine Product This compound Start->Product Ammonia Ammonia Source (e.g., NH₃, LiN(SiMe₃)₂) Ammonia->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Catalytic Cycle Base Base (e.g., NaOt-Bu) Base->Product

Caption: Key components for the Buchwald-Hartwig amination.

Problem 1: Reaction fails to initiate or stalls at low conversion.

  • Likely Cause: Catalyst deactivation or incorrect choice of ligand for the specific substrate. The free amino group on a reactant can sometimes interfere with the catalyst.

  • Troubleshooting Steps:

    • Ligand Screening: The choice of phosphine ligand is critical. For heteroaromatic substrates, bulky, electron-rich ligands such as XPhos or RuPhos are often effective.[6]

    • Catalyst Pre-catalyst: Use a palladium pre-catalyst which can be more robust and efficient.

    • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required. Ensure the base is fresh and anhydrous.

    • Ammonia Source: Direct use of ammonia gas can be challenging. Consider using an ammonia surrogate like lithium bis(trimethylsilyl)amide (LiHMDS), which can provide better results.[7]

Problem 2: Formation of hydrodehalogenated byproduct (5-(4-methoxyphenyl)pyridine).

  • Likely Cause: This can occur through a competing β-hydride elimination pathway in the catalytic cycle or by reduction of the aryl halide.[1]

  • Troubleshooting Steps:

    • Ligand Choice: Certain ligands are more prone to β-hydride elimination. Experiment with different ligand architectures.

    • Temperature Optimization: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

    • Reagent Purity: Ensure that no reducing agents are present as contaminants in your starting materials or reagents.

Troubleshooting Guide: Nitropyridine Reduction Route

This route involves the reduction of a 5-(4-methoxyphenyl)-3-nitropyridine intermediate.

Diagram 3: Nitropyridine Reduction Decision Tree

Nitro_Reduction Start Incomplete Reduction? Incomplete_Yes Increase reductant stoichiometry or reaction time Start->Incomplete_Yes Yes Incomplete_No Side reactions observed? Start->Incomplete_No No Side_Yes Consider alternative reductant (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) Incomplete_No->Side_Yes Yes Side_No Purification successful Incomplete_No->Side_No No

Caption: Troubleshooting logic for the nitro reduction step.

Problem 1: Incomplete reduction of the nitro group.

  • Likely Cause: Insufficient reducing agent, deactivated catalyst (for catalytic hydrogenation), or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: A variety of reducing agents can be used, including SnCl₂/HCl, Fe/NH₄Cl, or catalytic hydrogenation (H₂ with Pd/C). If one method is ineffective, try another.

    • Stoichiometry: Ensure a sufficient excess of the reducing agent is used, particularly for metal-based reductions.

    • Catalyst Activity (for hydrogenation): Use fresh, high-quality Pd/C catalyst. Ensure the system is properly flushed with hydrogen and that there are no catalyst poisons present.

    • pH Control: For reductions with metals in acidic media, maintaining an acidic pH is crucial for the reaction to proceed.

Problem 2: Formation of undesired side products like azo or azoxy compounds.

  • Likely Cause: Over-reduction or side reactions of intermediate nitroso and hydroxylamine species can lead to the formation of dimeric impurities.

  • Troubleshooting Steps:

    • Temperature Control: Perform the reduction at a lower temperature to minimize side reactions.

    • Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed.

    • Reductant Choice: Some reducing agents are more prone to forming these byproducts. Catalytic hydrogenation often provides a cleaner reduction.

Purification Strategies

Challenge: Separating the desired product from structurally similar byproducts like homocoupled dimers or protodeboronated starting materials can be difficult.

  • Column Chromatography: This is the most common method for purification. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective. The polarity of the desired product is significantly different from the non-polar homocoupled byproduct, aiding in separation.

  • Recrystallization: If a high-purity crude product is obtained, recrystallization from a suitable solvent system can be an efficient final purification step.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen and the exocyclic amine can be exploited. The desired product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent.

References

  • Protodeboronation - Wikipedia. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Org. Lett. 2014, 16 (3), 832–835. [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]

  • 4-Methoxyphenylboronic acid - High purity | EN - Georganics. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with... - ResearchGate. [Link]

  • Protodeboronation and its application in synthesis - ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition - Sci-Hub. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed. [Link]

  • 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile. [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Org. Lett. 2014, 16 (17), 4388–4391. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate. [Link]

  • Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach - ResearchGate. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - MIT Open Access Articles. [Link]

  • Protodeboronation - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed. [Link]

  • An overview of protein purification strategies and applications - Medicinal and Medical Chemistry. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. [Link]

  • Tips and Strategies for Successful Purification of Your Proteins | Bio-Radiations. [Link]

  • Strategies in protein purification. [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central. [Link]

  • Impurities Application Notebook. [Link]

Sources

troubleshooting low yield in Suzuki coupling with methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when using methoxyphenylboronic acids. As an electron-rich coupling partner, this substrate class presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction success.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction has a very low yield or has failed completely. What are the most critical initial checks?

Answer: When a Suzuki coupling fails, it is essential to systematically verify the foundational components of the reaction before exploring more complex variables. The failure of this reaction is most often traced back to one of three areas: the quality of the reagents, the integrity of the catalytic system, or the reaction environment.

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: Methoxyphenylboronic acid, like many boronic acids, can be susceptible to decomposition over time, especially with improper storage. A common issue is the formation of anhydride trimers (boroxines) upon dehydration. While boroxines can be active in the catalytic cycle, their variable water content complicates accurate stoichiometry. Verify the purity of your boronic acid via NMR. A more significant issue is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, rendering the reagent inactive.[1][2]

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner is critical. The general trend for oxidative addition, often the rate-determining step, is I > OTf > Br >> Cl.[3] If you are using an aryl chloride, particularly an electron-rich one, the reaction will be significantly more challenging and require a specialized catalyst system.[1][4]

  • Catalyst Activity:

    • Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be effective, but it is a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[5] This reduction can be inefficient. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern, air-stable precatalysts (e.g., Buchwald G3/G4 palladacycles) are often more reliable as they ensure efficient generation of the active catalyst.[3][6]

    • Ligand Integrity: Phosphine ligands are easily oxidized to phosphine oxides, which are ineffective.[7] Ensure ligands are stored under an inert atmosphere and, if necessary, recrystallized.

  • Exclusion of Oxygen: This is arguably the most common cause of failure. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[6] Furthermore, the presence of oxygen can promote the unwanted homocoupling of the boronic acid, consuming your starting material and complicating purification.[1][4] It is imperative to thoroughly degas all solvents (including water) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction period.[5][8]

Question 2: I've confirmed my reagents are pure and my setup is rigorously anaerobic, but my yield is still poor. I see a significant amount of my starting aryl halide being converted back to the corresponding arene. What is happening?

Answer: The observation of arene formation from your aryl halide points directly to a side reaction known as protodeboronation (or deboronation) of your methoxyphenylboronic acid.[2] In this process, the boronic acid C-B bond is cleaved by a proton source, yielding anisole and boric acid.[4] Since the boronic acid is consumed, the palladium catalyst, after oxidative addition with the aryl halide, cannot perform transmetalation. Instead, it may undergo a pathway that results in the dehalogenation of the aryl halide.

Electron-rich boronic acids, such as methoxyphenylboronic acid, are particularly prone to protodeboronation, a tendency exacerbated by high temperatures and harsh basic conditions.[9]

Here is a logical workflow to mitigate this issue:

  • Modify the Base and Solvent System:

    • Use a Milder Base: Strong bases like NaOH or KOH in the presence of water can accelerate protodeboronation. Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4][5]

    • Employ Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions with a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent like dioxane or toluene can suppress the side reaction.[5][6] While some water can facilitate the reaction, excess water, especially with a strong base, is detrimental.

  • Lower the Reaction Temperature: Elevated temperatures can significantly increase the rate of protodeboronation.[5] Determine the lowest temperature at which the reaction proceeds at a reasonable rate. This may require longer reaction times but will preserve the integrity of the boronic acid.

  • Protect the Boronic Acid: If the above methods fail, the most robust solution is to convert the boronic acid into a more stable derivative.

    • Pinacol Esters (BPin): These are significantly more stable towards protodeboronation and can be easily prepared and purified.

    • Trifluoroborate Salts (BF₃K): Potassium aryltrifluoroborates are highly crystalline, air-stable solids that are resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[10]

    • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable and can withstand a wide range of reaction conditions, including chromatography.[1]

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in Suzuki couplings, particularly in protic solvents.[6][11]

Troubleshooting Workflow for Low Yield

This diagram outlines a decision-making process for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow Start Low Yield with Methoxyphenylboronic Acid Check_Setup Step 1: Foundational Checks Start->Check_Setup Reagent_Purity Verify Reagent Purity (Boronic Acid, Halide, Ligand) Check_Setup->Reagent_Purity Purity? Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge System) Check_Setup->Inert_Atmosphere Anaerobic? Analyze_SideProducts Step 2: Analyze Reaction Mixture (TLC, LC-MS, NMR) Protodeboronation Protodeboronation Dominant? (Arene from Boronic Acid) Analyze_SideProducts->Protodeboronation Homocoupling Homocoupling Dominant? (Biaryl from Boronic Acid) Analyze_SideProducts->Homocoupling No_Reaction No Reaction / Stalled? (Starting Materials Remain) Analyze_SideProducts->No_Reaction Inert_Atmosphere->Analyze_SideProducts Setup OK Solution_Proto Solution: Milder Base (K₂CO₃, KF) Lower Temperature Protect Boronic Acid (BPin, BF₃K) Protodeboronation->Solution_Proto YES Solution_Homo Solution: Improve Degassing Use Pd(0) Precatalyst Use Bulky Ligand (e.g., XPhos) Homocoupling->Solution_Homo YES Solution_Stall Solution: Screen Catalyst/Ligand Use Stronger Base (K₃PO₄, Cs₂CO₃) Increase Temperature No_Reaction->Solution_Stall YES

Caption: A decision tree for troubleshooting low yields.

Question 3: My reaction is clean, with minimal side products, but it stalls at ~50% conversion, even after extended time. How can I drive it to completion?

Answer: A stalled reaction typically indicates an issue with the catalytic cycle's efficiency, where one of the key steps—oxidative addition, transmetalation, or reductive elimination—is prohibitively slow. Given that methoxyphenylboronic acid is electron-rich and thus less nucleophilic, a slow transmetalation step is a likely culprit.

  • Optimize the Base: The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[12] If you are using a weak or partially soluble base, the concentration of the active boronate may be too low.

    • Switch to a Stronger Base: Using a stronger, more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly accelerate transmetalation.[5][6] Ensure the base is finely powdered to maximize its surface area and reactivity.[6]

    • Consider a Biphasic System: A solvent system like Toluene/Water or Dioxane/Water can improve the solubility of inorganic bases and facilitate the reaction.[13][14]

  • Screen Catalysts and Ligands: The standard Pd(PPh₃)₄ catalyst may not be optimal. Modern catalyst systems are designed to accelerate the key steps of the cycle.

    • Use Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling electron-rich boronic acids and challenging aryl halides.[6] These ligands promote both oxidative addition and the final reductive elimination step.[6]

    • Try N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors that form very stable and active palladium complexes, often showing high turnover numbers.[15]

  • Increase Temperature: If kinetic barriers are the issue, increasing the reaction temperature can help overcome the activation energy.[5] This should be done cautiously, as it can also increase the rate of side reactions like protodeboronation.[5] Using a higher-boiling solvent like toluene, dioxane, or DMF may be necessary.[6][13]

Table 1: Comparison of Common Bases for Suzuki Coupling
BaseFormulaStrengthSolubility (Organic Solvents)Common Use Case / Notes
Sodium CarbonateNa₂CO₃ModerateLowA standard, mild base often used in aqueous/organic mixtures.[12]
Potassium CarbonateK₂CO₃ModerateLowA very common and effective base, slightly stronger than Na₂CO₃.[8][12]
Potassium PhosphateK₃PO₄StrongModerateExcellent for challenging couplings and preventing protodeboronation.[5][6]
Cesium CarbonateCs₂CO₃StrongHighHighly effective due to its solubility and high basicity; often used for difficult substrates.[5][6]
Potassium FluorideKFMildLowUsed in specific cases, particularly with trifluoroborate salts, to promote transmetalation.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura reaction?

A1: The reaction proceeds through three main steps involving a palladium catalyst:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[1][3]

  • Transmetalation: The organic group from the boronic acid (as a boronate species, activated by the base) is transferred to the Pd(II) complex, displacing the halide.[1][3]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[1][3]

SuzukiCycle Pd0 L₂Pd(0) (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar¹)(X) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) PdII_Aryl->PdII_Biaryl Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->Pd0 PdII_Biaryl->RedElim Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) + Base Ar2BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q2: How many equivalents of boronic acid and base should I use?

A2: It is standard practice to use a slight excess of the boronic acid, typically 1.1 to 1.5 equivalents relative to the limiting reagent (usually the aryl halide).[6] This helps to drive the reaction to completion and compensates for any potential decomposition or homocoupling. For the base, 2.0 to 3.0 equivalents are generally recommended to ensure complete activation of the boronic acid and to neutralize any acidic species generated during the reaction.[6][12]

Q3: Which solvent is best for a Suzuki coupling with methoxyphenylboronic acid?

A3: The choice of solvent is highly dependent on the specific substrates and base used. There is no single "best" solvent, but common and effective options include:

  • Toluene, Dioxane, or THF: These are common ethereal or aromatic solvents. They are often used with a small amount of water (e.g., 4:1 or 10:1 organic:water) to help dissolve the inorganic base.[4][13][14]

  • DMF or DMSO: These polar aprotic solvents can be useful when dealing with poorly soluble starting materials.[7][13]

  • Alcohols (e.g., Ethanol, Isopropanol): Sometimes used in combination with other solvents, they can be effective but may also act as a proton source, potentially increasing protodeboronation.

The impact of the solvent can be complex, influencing catalyst stability, reagent solubility, and even reaction selectivity.[16][17] If yield is low, screening a few different solvent systems is a valid optimization strategy.[18]

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with 4-methoxyphenylboronic acid.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)[8]

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)[8]

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)[8]

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)[8]

  • Toluene (8 mL) and Degassed Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and finely powdered potassium carbonate (2.0 mmol).[8]

  • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) and add them to the reaction flask.

  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed toluene (8 mL) and degassed water (2 mL) via syringe under a positive pressure of inert gas.

  • Degassing (Sparging): Bubble the inert gas through the reaction mixture via a long needle for 15-20 minutes to ensure the solvent is thoroughly degassed.[8]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere.[8]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting aryl bromide is consumed (typically 2-12 hours).[8]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[8]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[6]

References

  • Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Cyano-3-methoxyphenyl)boronic acid. Benchchem.
  • Suzuki reaction. Wikipedia. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit r/Chempros.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. sf-am.com.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • (PDF) Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry.
  • Optimization of reaction conditions for Suzuki coupling 1.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with...
  • Protodeboronation. Wikipedia. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Effect of solvent on the cross-coupling reaction a.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 5-(4-Methoxyphenyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting strategies for overcoming the solubility challenges commonly encountered with this compound in biological assays. Poor aqueous solubility is a frequent hurdle in drug discovery, often leading to underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2][3] This document offers a series of practical solutions, from fundamental principles to advanced formulation techniques, to ensure reliable and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I observed a cloudy precipitate after diluting my DMSO stock of this compound into my aqueous assay buffer. What is the primary cause?

A: This is a classic case of a compound "crashing out" of solution due to a solvent shift. While this compound, like many organic compounds, is often highly soluble in aprotic polar solvents like Dimethyl Sulfoxide (DMSO), its solubility can decrease dramatically when diluted into a predominantly aqueous environment like your assay buffer.[4]

The core issue is the difference between kinetic and thermodynamic solubility. A clear stock in 100% DMSO does not guarantee solubility at the final assay concentration. When a small volume of the DMSO stock is rapidly diluted into the buffer, the compound's concentration may momentarily exceed its kinetic solubility limit in that aqueous medium, causing it to precipitate.[3][4]

Initial Troubleshooting Steps:

  • Check Final DMSO Concentration: A widely accepted industry standard for final DMSO concentration in most biological assays is between 0.5% and 1%.[4] Higher concentrations can not only cause the compound to precipitate but may also introduce artifacts or toxicity in your biological system (e.g., enzymes or cells).[2][5] Ensure the final DMSO concentration is consistent across all experimental and control wells.

  • Determine Maximum Soluble Concentration: Before proceeding with your assay, it is critical to determine the maximum soluble concentration of this compound in your specific assay buffer. A simple kinetic solubility test can save significant time and resources. (See Protocol 1 ).

Q2: The structure of my compound contains a pyridin-3-amine moiety. How does pH influence its solubility, and can I leverage this?

A: The pyridin-3-amine functional group is basic due to the lone pair of electrons on the nitrogen atoms.[6] This basicity is a key chemical property you can exploit to enhance solubility. In an acidic environment (i.e., at a pH below the pKa of the amine groups), the nitrogens can become protonated, forming a positively charged ammonium salt.[7] These ionic salt forms are generally much more polar and, therefore, exhibit significantly higher aqueous solubility than the neutral "free base" form.[6][8]

Strategic Application:

  • For Biochemical/Acellular Assays: If your assay components (e.g., a purified enzyme) are stable at a lower pH, adjusting the buffer to be slightly acidic (e.g., pH 6.0-6.5) can keep the compound in solution. The pH-modification of a formulation is a promising approach to improve the dissolution of compounds with pH-dependent solubility.[9][10]

  • For Cell-Based Assays: Modifying the pH of cell culture media is generally not advisable, as it can induce significant stress and toxicity, confounding your results. However, this principle is crucial for preparing concentrated aqueous stock solutions that can then be further diluted into the final cell culture medium.

It is essential to experimentally determine the compound's solubility across a range of pH values to identify the optimal conditions for your specific application. (See Protocol 2 ).

Q3: Should I consider synthesizing or purchasing a salt form of this compound?

A: Yes, using a salt form is an excellent and widely used strategy in the pharmaceutical industry to improve the solubility and bioavailability of amine-containing compounds.[8][11] Instead of relying on pH modifiers in the final buffer, you can use a pre-formed salt, such as this compound hydrochloride (HCl salt).

When the salt form dissolves in an aqueous buffer, it readily dissociates into the protonated, soluble form of your compound and its counter-ion (e.g., Cl⁻). This approach often provides a more stable and reliable way to achieve higher aqueous concentrations without significantly altering the pH of the final assay solution, especially when using buffered systems. Many amine-based drugs are formulated as salts to enhance their water solubility for administration.[7]

Q4: My assay is sensitive to pH changes, and I'm already at the maximum tolerable DMSO concentration. What co-solvents can I explore?

A: When DMSO alone is insufficient, the use of co-solvents can be an effective strategy.[12][13] Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for dissolving hydrophobic compounds.[14] However, it is critical to test the tolerance of your specific assay system to any new co-solvent by running vehicle controls.[15]

Here is a summary of common co-solvents and their general compatibility:

Co-SolventTypical Final Conc.Suitability for Biochemical AssaysSuitability for Cell-Based AssaysKey Considerations
Ethanol ≤ 1%GoodModerateCan be cytotoxic at higher concentrations.[16][17] One of the least cytotoxic options at low concentrations.
Propylene Glycol (PG) ≤ 1-2%GoodGoodGenerally well-tolerated by many cell lines.
Polyethylene Glycol 400 (PEG-400) ≤ 1-5%ExcellentGoodHigher viscosity; can sometimes interfere with automated liquid handlers.
N,N-Dimethylformamide (DMF) ≤ 0.5%ModerateLowUse with caution; higher potential for toxicity compared to others.

Workflow for Co-Solvent Use:

  • Vehicle Tolerance Test: Before testing your compound, determine the highest concentration of the new co-solvent (or co-solvent/DMSO mixture) that does not affect your assay readout (e.g., enzyme activity, cell viability).

  • Stock Solution Preparation: Prepare a high-concentration stock of your compound in the chosen co-solvent or mixture.

  • Assay Dilution: Dilute the new stock solution into your assay buffer, ensuring the final co-solvent concentration remains below the pre-determined tolerance limit.

Q5: I've tried other solvents with limited success. Are there more advanced formulation methods to reach higher concentrations?

A: Yes. When standard co-solvents are not sufficient, advanced formulation excipients like cyclodextrins can be highly effective.[18][19][20]

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They act as "molecular buckets" that encapsulate the poorly soluble guest molecule—in this case, this compound.[] This host-guest inclusion complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent water solubility.[18][21]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high aqueous solubility and low toxicity.[12][19]

  • Mechanism: The formation of the inclusion complex is a reversible equilibrium. As the free compound is taken up by cells or binds to its target, more is released from the cyclodextrin cavity, maintaining the active concentration.[]

(See Protocol 3 for a method on preparing formulations with cyclodextrins).

Troubleshooting Workflow & Decision Guide

This workflow provides a systematic approach to diagnosing and solving solubility issues with this compound.

Solubility_Workflow start Start: Compound Precipitates in Assay Buffer check_dmso Q1: Is final DMSO conc. >1%? start->check_dmso reduce_dmso Action: Reduce final DMSO to ≤0.5-1% by making a more concentrated stock. check_dmso->reduce_dmso Yes solubility_test Action: Perform Kinetic Solubility Test (Protocol 1) check_dmso->solubility_test No reduce_dmso->solubility_test is_soluble Q2: Is required conc. below solubility limit? solubility_test->is_soluble proceed Success: Proceed with Assay is_soluble->proceed Yes ph_strategy Strategy 1: pH Modification (Biochemical Assays) is_soluble->ph_strategy No ph_test Action: Test solubility at acidic pH (Protocol 2) ph_strategy->ph_test is_ph_soluble Q3: Does acidic pH improve solubility sufficiently? ph_test->is_ph_soluble use_acidic_buffer Action: Use optimized acidic buffer for assay. Verify assay component stability. is_ph_soluble->use_acidic_buffer Yes cosolvent_strategy Strategy 2: Co-Solvents is_ph_soluble->cosolvent_strategy No use_acidic_buffer->proceed cosolvent_test Action: Test co-solvents (PG, PEG-400). Run vehicle controls. cosolvent_strategy->cosolvent_test is_cosolvent_soluble Q4: Do co-solvents provide sufficient solubility? cosolvent_test->is_cosolvent_soluble use_cosolvent Action: Use optimized co-solvent/DMSO mix. Keep final conc. consistent. is_cosolvent_soluble->use_cosolvent Yes cd_strategy Strategy 3: Advanced Formulation is_cosolvent_soluble->cd_strategy No use_cosolvent->proceed cd_test Action: Formulate with Cyclodextrins (HP-β-CD) (Protocol 3) cd_strategy->cd_test cd_test->proceed

Caption: A step-by-step decision tree for troubleshooting solubility.

Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment

This protocol provides a quick estimate of the maximum soluble concentration of your compound in a specific buffer using visual inspection or nephelometry.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay buffer of interest.

  • 96-well clear flat-bottom plate.

  • Multichannel pipette.

  • Plate reader with nephelometry capabilities (optional).

Method:

  • Prepare Compound Plate: In a 96-well plate (the "compound plate"), prepare a 2-fold serial dilution of your 10 mM stock in 100% DMSO. Pipette 40 µL of the 10 mM stock into the first column, then transfer 20 µL to the next column containing 20 µL of DMSO, and so on. This creates a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%. Mix immediately by gentle orbital shaking for 30 seconds. The final compound concentrations will be 200 µM, 100 µM, 50 µM, etc.

  • Incubation: Let the plate incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Visual Inspection: Examine the plate against a dark background. The lowest concentration at which a cloudy precipitate is visible is just above the kinetic solubility limit. The highest concentration that remains clear is your estimated maximum soluble concentration.

    • Nephelometry: Read the plate using a nephelometer, which measures light scattering caused by insoluble particles. Plot the signal against the compound concentration to determine the point at which the signal rises above the baseline.

Protocol 2: pH-Solubility Profile Determination

This protocol assesses the impact of pH on the solubility of this compound.

Materials:

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH and phosphate or TRIS for neutral to basic pH.

  • Equipment from Protocol 1.

Method:

  • Follow the steps outlined in Protocol 1 .

  • Instead of using a single assay buffer, prepare multiple assay plates, each containing a buffer of a different pH in the wells (Step 2 of Protocol 1).

  • Initiate precipitation by adding the DMSO stock dilutions to each of the different pH buffer plates.

  • After incubation, measure the solubility in each buffer using visual inspection or nephelometry.

  • Plot the estimated solubility against the buffer pH to generate a pH-solubility profile. This will clearly show the pH range where the compound is most soluble.

Protocol 3: Formulation with Cyclodextrins

This protocol describes how to prepare a concentrated stock solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound (solid powder).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder.

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Vortex mixer and/or sonicator.

Method:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, to make a 20% solution, dissolve 2 g of HP-β-CD powder in a final volume of 10 mL of buffer. Gentle warming (to ~40-50°C) and vortexing can aid dissolution. Let the solution cool to room temperature.

  • Add Compound: Add an excess amount of the solid this compound powder to the cyclodextrin solution.

  • Equilibrate: Tightly cap the vial and mix vigorously for 24-48 hours at room temperature. A rotator or shaker is ideal. Sonication in a water bath for short intervals can help break up aggregates and accelerate the process.

  • Remove Undissolved Compound: After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your saturated stock solution of the compound complexed with cyclodextrin.

  • Determine Concentration: The exact concentration of the compound in the stock solution must be determined analytically, for example, by using HPLC with a standard curve. This stock can then be used for serial dilutions in your assay.

References

  • Jadhav, M., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research International, 32(18), 78-90. [Link]

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Friedman, L. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 823-827. [Link]

  • Obach, R. S., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 4(1), 18-26. [Link]

  • Grokipedia. (n.d.). 3-Aminopyridine. Grokipedia. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Modasiya, M. K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(2), 1459-1469. [Link]

  • Reddit. (2015). Salt form of amines. r/chemistry. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Al-Ghaban, A. M. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 5(5), 1-10. [Link]

  • Henriksen-Lacey, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Kim, D. W., et al. (2018). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 15(1), 55-66. [Link]

  • Kumar, S., & Singh, J. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 14-25. [Link]

  • Semantic Scholar. (2018). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Semantic Scholar. [Link]

Sources

Technical Support Center: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common side reaction of hydrodehalogenation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired C-N coupled product.

Understanding the Challenge: Amination vs. Hydrodehalogenation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1][2] However, a competing side reaction, hydrodehalogenation, can significantly reduce the yield of the desired arylamine by converting the aryl halide starting material into an arene.[3] This occurs when a palladium hydride species, formed in a competing catalytic cycle, reductively eliminates to replace the halogen with a hydrogen atom.[4][5]

The Competing Catalytic Cycles

To effectively troubleshoot, it's crucial to understand the mechanistic dichotomy at play. Both the desired amination and the undesired hydrodehalogenation pathways originate from the same Pd(0) active catalyst.

Buchwald_Hartwig_Cycles cluster_main Desired Amination Pathway cluster_side Undesired Hydrodehalogenation Pathway Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(NHR'R'')]X OxAdd->AmineCoord Amine Coordination PdH L-Pd(II)(H)(X) OxAdd->PdH β-Hydride Elimination (from base/solvent) or other H-source Amido L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido Deprotonation (Base) Product Ar-NR'R'' Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Arene Ar-H PdH->Arene Reductive Elimination Arene->Pd0 Catalyst Regeneration

Figure 1: Competing catalytic cycles in Buchwald-Hartwig amination.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Question 1: I'm observing significant hydrodehalogenation of my aryl halide. What is the most likely cause and my first step to fix it?

Answer: Significant hydrodehalogenation often points to issues with the catalyst system (ligand choice), the base, or the solvent, which can promote the formation of palladium hydride species.[4][5] Your first and most impactful step should be to re-evaluate your choice of phosphine ligand.

Causality: The ligand's steric and electronic properties are paramount. Bulky, electron-rich ligands promote the desired reductive elimination of the C-N bond over competing pathways.[1][6] They sterically shield the palladium center, disfavoring side reactions, and their electron-donating nature accelerates the final product-forming step.[1]

Recommended Action:

  • Switch to a More Sterically Hindered Ligand: If you are using first-generation ligands like P(o-tolyl)3 or bidentate ligands like BINAP and DPPF, consider switching to modern, bulky biaryl phosphine ligands.[1][6]

  • Ligand Selection Based on Substrate: A ligand that is optimal for one substrate pair may not be for another. It is often beneficial to screen a small set of ligands.[3]

Ligand FamilyTypical ApplicationKey Feature
Buchwald Biaryl Phosphines General purpose, highly activeSterically demanding, electron-rich
(e.g., XPhos, RuPhos, BrettPhos)for a wide range of amines and aryl halides.[6]
Josiphos Ligands Particularly effective for heteroarylFerrocene-based, bidentate
chlorides and primary amines.[6]
Carbazolyl-derived P,N-Ligands Excellent for sterically hindered couplings.[7][8]P,N-chelation can offer unique reactivity.
Question 2: I've optimized my ligand, but hydrodehalogenation is still a major byproduct. Could my choice of base be the problem?

Answer: Absolutely. The base plays a critical role not only in deprotonating the amine but also as a potential source of hydride for the unwanted hydrodehalogenation pathway, especially with alkoxide bases.

Causality: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while often promoting fast reaction rates, can undergo β-hydride elimination to generate a palladium hydride intermediate.[1] Weaker, non-nucleophilic inorganic bases are generally less prone to this side reaction.[9]

Recommended Action:

  • Switch to a Weaker Inorganic Base: If your substrate is tolerant, consider replacing NaOtBu with bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3][9] This may require higher reaction temperatures to achieve a comparable reaction rate.[3]

  • Use of Lithium Hexamethyldisilazide (LHMDS): For substrates with protic functional groups, LHMDS can be an effective base that is less prone to generating hydride species.[9]

BaseAdvantagesDisadvantagesWhen to Use
NaOtBu High reaction rates, low catalyst loadings.[9]Incompatible with base-sensitive groups; can promote hydrodehalogenation.[9]For robust substrates where speed is critical.
K₂CO₃ / K₃PO₄ Excellent functional group tolerance.[9]May require higher temperatures and longer reaction times.[9]For substrates with sensitive functional groups (esters, nitro groups).[9]
LHMDS Tolerates protic functional groups.[9]Air-sensitive solid.[9]When other bases are incompatible with the substrate.
Question 3: My reaction is clean with aryl bromides, but I see significant hydrodehalogenation with aryl iodides. Why is this happening and how can I fix it?

Answer: Aryl iodides are more reactive towards oxidative addition, but the resulting iodide salts can inhibit the catalytic cycle.[10] Furthermore, the choice of solvent becomes more critical with these substrates.

Causality: In polar solvents, the generated iodide salt can be more soluble and interact with the palladium center, potentially leading to catalyst deactivation or favoring side reactions.[10] Non-polar solvents can help to mitigate this by precipitating the salt as it forms.

Recommended Action:

  • Solvent Choice: For reactions involving aryl iodides, switch to less polar solvents like toluene or benzene instead of more polar options like dioxane or THF.[10][11]

  • Ligand Considerations: Bidentate ligands like BINAP and DPPF were initially developed to improve the coupling of aryl iodides, as they are thought to prevent the formation of inactive palladium iodide dimers.[1]

Question 4: Can the solvent itself be a source of hydrogen for hydrodehalogenation?

Answer: Yes, certain solvents, particularly alcohols, can act as hydride donors, especially in the presence of a strong base.

Causality: Alcohol solvents can be deprotonated by the base to form an alkoxide, which can then coordinate to the palladium and undergo β-hydride elimination, generating a palladium hydride species. This is a known pathway for hydrodehalogenation.

Recommended Action:

  • Use Aprotic Solvents: Stick to anhydrous, degassed aprotic solvents like toluene, dioxane, or THF.[3][11]

  • Avoid Alcohol Solvents: Unless specifically called for in a specialized protocol, avoid using alcohols like methanol or ethanol as the primary solvent.

Experimental Protocols

Protocol 1: General Procedure for Screening Ligands to Minimize Hydrodehalogenation

This protocol provides a framework for systematically testing different ligands to find the optimal conditions for your specific substrates.

  • Preparation: In a glovebox, arrange a series of oven-dried reaction vials, each with a magnetic stir bar.

  • Addition of Solids: To each vial, add the aryl halide (0.5 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the base (e.g., K₃PO₄, 1.4 equiv.). To each vial, add a different sterically hindered phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2.4-4 mol%).

  • Addition of Amine and Solvent: Add the amine (1.2 equiv.) and anhydrous, degassed toluene (2 mL) to each vial.

  • Reaction: Seal the vials and place them in a preheated aluminum heating block outside the glovebox at 100 °C.

  • Monitoring: After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the hydrodehalogenated byproduct.

Sources

stability and degradation of 5-(4-Methoxyphenyl)pyridin-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 5-(4-Methoxyphenyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the handling, stability, and analysis of this compound in solution.

A Note on Scientific Integrity: As of the last update, comprehensive forced degradation studies specifically for this compound are not extensively published in peer-reviewed literature. Therefore, this guide is built upon established principles of organic chemistry, data from closely related aminopyridine and methoxyphenyl analogues, and extensive field-proven experience in handling similar molecules. The information herein is intended to provide a robust framework for your experimental design and troubleshooting.

Part 1: Understanding the Stability Profile of this compound

This compound is a heterocyclic aromatic amine. Its stability in solution is primarily influenced by the chemical properties of the aminopyridine ring and the methoxyphenyl substituent. The key factors to consider are pH, exposure to light, temperature, and the presence of oxidizing agents.

General Chemical Stability

The molecule's structure suggests several potential points of reactivity that can lead to degradation:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule.[1] This site can be protonated in acidic conditions, which can influence the overall electron density and reactivity of the aromatic system.

  • The Amino Group (-NH2): The amino group is a primary site for oxidation. Aromatic amines, in general, can be susceptible to oxidation, which can lead to the formation of colored degradation products.[2]

  • The Aromatic Rings: Both the pyridine and phenyl rings are susceptible to electrophilic attack, although the pyridine ring is generally less reactive than benzene. Photodegradation can occur through reactions involving the pi-electron systems of these rings.

  • The Methoxy Group (-OCH3): The ether linkage in the methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions, although this is less common than reactions involving the amino group.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound in solution.

Solution Preparation and Handling

Q1: My solution of this compound is turning yellow/brown upon storage. What is happening?

A: The development of a yellow or brown color is a common indicator of degradation, most likely due to oxidation of the aromatic amine. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Causality: The amino group on the pyridine ring is susceptible to oxidation, which can lead to the formation of highly conjugated, colored byproducts like quinone-imines or azo compounds.[2]

  • Troubleshooting:

    • Solvent Purity: Use high-purity, degassed solvents. Solvents that have been stored for extended periods may contain peroxides which can initiate oxidation.

    • Inert Atmosphere: For long-term storage or sensitive reactions, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

    • Temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.

Q2: I am observing poor solubility of the compound in my desired solvent. What can I do?

A: this compound is an organic molecule with moderate polarity. Its solubility will vary depending on the solvent system.

  • Troubleshooting:

    • Solvent Selection: For analytical purposes, polar aprotic solvents like acetonitrile (ACN), methanol (MeOH), or dimethyl sulfoxide (DMSO) are generally good starting points.

    • pH Adjustment: Due to the basic nature of the pyridine nitrogen, solubility in aqueous solutions can be significantly increased by acidifying the solution (e.g., with a small amount of formic acid, acetic acid, or HCl). Protonation of the pyridine nitrogen forms a more soluble salt.

Analytical Issues (HPLC)

Q3: I am seeing significant peak tailing for my compound during reverse-phase HPLC analysis. How can I improve the peak shape?

A: Peak tailing for basic compounds like this is a classic issue in reverse-phase HPLC. It is often caused by strong interactions between the basic amine and pyridine functionalities with residual acidic silanol groups on the silica-based column packing.

  • Troubleshooting:

    • Use an Acidic Modifier: Add a small amount of an acid to your mobile phase. Trifluoroacetic acid (TFA) at 0.1% or formic acid at 0.1% are common choices. The acid protonates the silanol groups, reducing their interaction with the basic analyte.[3]

    • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low (e.g., pH 2.5-3.5). At this pH, the analyte will be protonated, which can lead to more consistent interactions with the stationary phase and improved peak shape.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds. Using such a column can significantly reduce peak tailing.

Q4: I am observing new, small peaks appearing in my chromatogram over time. Are these impurities from the original sample or degradation products?

A: This is a critical question in stability studies. The appearance of new peaks over time is a strong indication of degradation.

  • Troubleshooting Workflow:

    • Analyze a Freshly Prepared Standard: Prepare a solution of your compound and analyze it immediately. This will give you a baseline chromatogram of the compound and any existing impurities.

    • Time-Course Study: Analyze the same solution at regular intervals (e.g., 1, 4, 8, 24 hours) while keeping it under your typical experimental conditions (e.g., on the autosampler bench). If the new peaks grow over time while the main peak decreases, they are degradation products.

    • Forced Degradation: To confirm, you can perform a simple forced degradation study. Expose a solution to harsh conditions (e.g., heat, light, or a small amount of hydrogen peroxide) and monitor the formation of these new peaks. This can help confirm their identity as degradants.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6][7]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with UV or DAD detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) or a UV lamp (e.g., 254 nm and 365 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to a control sample (stored at 4 °C, protected from light).

    • Calculate the percentage degradation.

    • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape for the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to ensure elution of all potential impurities and degradants.[3]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nm or DADAromatic nature of the compound allows for strong UV absorbance. A Diode Array Detector (DAD) is useful for assessing peak purity.
Injection Vol. 10 µLStandard volume, can be adjusted based on concentration.

Part 4: Visualized Workflows and Degradation Pathways

Troubleshooting HPLC Peak Tailing

G start Poor Peak Shape Observed (Tailing/Broadening) q1 Is an acidic modifier (e.g., 0.1% TFA or Formic Acid) in the mobile phase? start->q1 sol1 Add 0.1% Formic Acid or TFA to the mobile phase. q1->sol1 No q2 Is a base-deactivated (end-capped) column being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a column specifically designed for basic compounds. q2->sol2 No q3 Is the mobile phase pH in the range of 2.5-4.0? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Adjust mobile phase pH to be in the acidic range. q3->sol3 No end Peak Shape Improved q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting flowchart for HPLC peak tailing.

Potential Degradation Pathways

G cluster_oxidation Oxidation (O2, H2O2, Light) cluster_hydrolysis Hydrolysis (Strong Acid/Base) parent This compound oxide N-Oxide Formation (on pyridine or amino N) parent->oxide Oxidizing Agent quinone Quinone-imine Species (colored) parent->quinone Oxidizing Agent demethylation O-Demethylation (4-hydroxyphenyl derivative) parent->demethylation Harsh Acid azo Azo Dimerization quinone->azo Further Oxidation

Caption: Potential degradation pathways for the compound.

References

  • Haynes, R. K., & Hewgill, F. R. (1972). Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1, 396-403. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. [Link]

  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1727, 4-Aminopyridine. [Link]

  • Pawlowska, M., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • ResearchGate. (2014). Thermal analysis study of 5,10,15,20-tetrakis (methoxyphenyl) porphyrins and their nickel complexes. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

Sources

Technical Support Center: Overcoming Peak Tailing in HPLC Purification of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatographic Purification of Pyridine Derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in the HPLC purification of these basic compounds: peak tailing. As Senior Application Scientists, we have curated this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding peak tailing with pyridine derivatives.

Q1: What is the primary cause of peak tailing when purifying pyridine derivatives on a C18 column?

A: The most common cause is secondary ionic interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases like C18.[1][2][3] These interactions create a secondary, stronger retention mechanism in addition to the primary reversed-phase hydrophobic interaction, leading to a delayed elution for a portion of the analyte molecules and resulting in an asymmetric, tailing peak.[1][2]

Q2: How does mobile phase pH affect the peak shape of my pyridine compound?

A: Mobile phase pH is a critical parameter. Most pyridine derivatives have a pKa between 5 and 6.[3][4] When the mobile phase pH is near the pKa of your compound, both the ionized (protonated) and neutral forms of the pyridine will exist, which can lead to peak splitting or broadening.[5][6] To ensure a single species and minimize interactions with silanols, it's generally recommended to work at a pH at least 2 units away from the analyte's pKa.[7]

Q3: Can my sample solvent cause peak tailing?

A: Yes, the composition of your sample solvent can significantly impact peak shape.[8][9] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause band broadening and peak distortion as the sample band travels to the column.[8][10][11]

Q4: Are there specific HPLC columns that are better suited for pyridine derivatives?

A: Absolutely. Modern HPLC columns are designed to minimize the negative effects of residual silanols. Look for columns described as "end-capped" or "base-deactivated."[12] These columns have had their residual silanol groups chemically derivatized to be less active.[1][12][13] Columns packed with high-purity, "Type B" silica, which has a lower metal content and less acidic silanol groups, also provide significantly better peak shape for basic compounds.[2][14] For separations at higher pH, polymer-based or hybrid silica-based columns offer greater stability.[15][16][17]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing. We will explore the root causes and provide detailed, actionable solutions.

The Troubleshooting Workflow

Before diving into specific solutions, it's helpful to have a logical workflow to diagnose the problem. The following flowchart illustrates a systematic approach to troubleshooting peak tailing for pyridine derivatives.

Troubleshooting_Workflow start Observe Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System/Physical Issue: - Extra-column volume - Column void/frit blockage check_all_peaks->system_issue Yes compound_specific_issue Suspect Chemical Interaction Issue: - Secondary silanol interactions - pH mismatch - Column overload check_all_peaks->compound_specific_issue No, only pyridine derivative check_fittings Check and tighten all fittings. Use narrow ID tubing. system_issue->check_fittings optimize_ph Adjust Mobile Phase pH compound_specific_issue->optimize_ph inspect_column Inspect column for voids. Backflush if permitted. check_fittings->inspect_column replace_column Replace with new column. inspect_column->replace_column add_modifier Add Mobile Phase Modifier optimize_ph->add_modifier If tailing persists change_column Select a Base-Deactivated/ End-Capped Column add_modifier->change_column If tailing persists check_overload Check for Overload change_column->check_overload If tailing persists dilute_sample Dilute sample and reinject. check_overload->dilute_sample Yes check_solvent Check Sample Solvent check_overload->check_solvent No match_solvent Dissolve sample in mobile phase or weaker solvent. check_solvent->match_solvent Yes

Caption: A systematic workflow for troubleshooting peak tailing.

Chemical Interactions with the Stationary Phase

This is the most frequent cause of peak tailing for basic compounds like pyridines. The interaction between the positively charged pyridine (at acidic to neutral pH) and negatively charged, deprotonated silanol groups on the silica surface creates a strong, undesirable retention mechanism.[1][2][5]

Solution 1.1: Mobile Phase pH Adjustment

The "Why": By lowering the pH of the mobile phase, you can protonate the residual silanol groups, neutralizing their negative charge.[1][12] This prevents the ionic interaction with the protonated pyridine derivative, leading to a more symmetrical peak. For basic compounds, a mobile phase pH of 3 or lower is often effective.[12][18]

Experimental Protocol: pH Adjustment

  • Prepare Buffers: Prepare aqueous mobile phase buffers at different pH values (e.g., pH 4.5, 3.5, and 2.5). Use a buffer with a pKa close to the target pH for optimal buffering capacity. For example, a formate buffer is effective around pH 2.8-4.8, while a phosphate buffer can be used at pH 2.5.[14][19]

  • Equilibrate the System: Equilibrate your HPLC system with the first mobile phase (e.g., pH 4.5) for at least 10-15 column volumes.

  • Inject Sample: Inject your pyridine derivative and record the chromatogram, noting the peak asymmetry factor.

  • Decrease pH: Sequentially switch to the lower pH mobile phases (pH 3.5, then 2.5), ensuring proper equilibration at each step.

  • Analyze Results: Compare the peak shapes obtained at each pH. A significant improvement in symmetry should be observed as the pH is lowered.

Caution: Standard silica-based columns can be unstable at pH values below 2.5, which can lead to dissolution of the silica backbone.[1][12] Ensure your column is rated for use at low pH.

Solution 1.2: Use of Mobile Phase Additives

The "Why": Mobile phase additives, also known as "competing bases" or "silanol suppressors," can mask the active silanol sites. These additives, typically small amines like triethylamine (TEA), are added to the mobile phase in low concentrations.[14] The competing base interacts with the silanol groups, effectively blocking them from interacting with your pyridine analyte.[12][14]

Experimental Protocol: Adding a Competing Base (TEA)

  • Prepare Mobile Phase with Additive: Add triethylamine (TEA) to your aqueous mobile phase to a final concentration of 5-20 mM.[2][14] Adjust the final pH of the mobile phase as needed.

  • Equilibrate: Thoroughly equilibrate the column with the TEA-containing mobile phase. This may take longer than a standard equilibration, so allow for 20-30 column volumes.

  • Inject and Compare: Inject your sample and compare the peak shape to the chromatogram obtained without TEA.

Note: While effective, competing bases like TEA can sometimes shorten column lifetime and may not be suitable for LC-MS applications due to ion suppression.[12][14]

Solution 1.3: Column Selection

The "Why": The most robust solution is often to use a column designed for the analysis of basic compounds. These columns minimize the availability and acidity of silanol groups from the outset.

Column TypeMechanism for Reducing TailingBest For
End-Capped Residual silanols are chemically bonded with a small silylating agent (e.g., trimethylsilyl), making them inert.[12][13]General purpose improvement for basic compounds.
Base-Deactivated A specific type of end-capping or manufacturing process designed to maximize coverage of active sites.[12]Analytes that are particularly sensitive to silanol interactions.
High-Purity Silica (Type B) Modern silica has very low metal contamination, which reduces the acidity of the remaining silanols.[2]Developing new methods for basic compounds.
Polar-Embedded A polar functional group (e.g., amide, carbamate) is incorporated into the alkyl chain of the stationary phase. This shields the residual silanols.[5][16]Polar basic compounds; often allows for use in highly aqueous mobile phases.
Hybrid/Polymer The stationary phase is based on a hybrid organic/inorganic particle or a polymer, which is more stable at high pH. At a high pH (e.g., >8), the pyridine is neutral, eliminating ionic interactions.[3][15][17]When low pH is not effective or causes other separation issues.
Physical and System-Related Issues

If peak tailing is observed for all compounds in your chromatogram, not just the pyridine derivative, the cause is more likely to be physical or system-related rather than chemical.

Solution 2.1: Minimize Extra-Column Volume (Dead Volume)

The "Why": Extra-column volume refers to all the volume in the flow path outside of the column itself, including injector loops, tubing, and detector flow cells. Excessive dead volume allows the analyte band to spread out before and after separation, causing broader, tailing peaks.[5][20] This effect is more pronounced for early-eluting peaks.[12]

Troubleshooting Steps:

  • Tubing: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length as short as possible.[5]

  • Fittings: Ensure all fittings are properly seated and tightened to avoid small voids. A common issue is a gap between the end of the tubing and the bottom of the column end-fitting.

Solution 2.2: Check for Column Voids or Contamination

The "Why": Over time, the packed bed of the column can settle, creating a void at the inlet. This void acts as a mixing chamber, causing peak distortion.[12][20] Similarly, a partially blocked inlet frit from sample particulates or precipitated buffer can disrupt the flow path and cause tailing.[1]

Troubleshooting Steps:

  • Disconnect and Reverse: Disconnect the column from the detector.

  • Backflush: If the manufacturer's instructions permit, reverse the column and flush it with a strong solvent (like 100% acetonitrile or methanol) to waste for at least 10 column volumes. This can dislodge particulates from the inlet frit.[12]

  • Replace: If backflushing does not resolve the issue, the column may have a permanent void and should be replaced. Using a guard column can help protect the analytical column from contamination and extend its lifetime.[12][20]

Method and Sample-Related Issues
Solution 3.1: Address Column Overload

The "Why": Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.[12][21] While often associated with peak fronting, severe overload can also cause tailing.

Troubleshooting Steps:

  • Test for Mass Overload: Dilute your sample by a factor of 10 and reinject. If the peak shape improves significantly, you were likely experiencing mass overload.[12]

  • Test for Volume Overload: Reduce the injection volume. If this improves peak shape, consider concentrating your sample to inject a smaller volume.

Solution 3.2: Optimize Sample Solvent

The "Why": As mentioned in the FAQs, using a sample solvent with a higher elution strength than the mobile phase is a common cause of peak distortion.[8][10] The strong solvent carries the analyte band down the column in a diffuse plug before the separation can properly begin.[11]

Best Practice:

  • Ideally, dissolve your sample in the initial mobile phase.[7]

  • If solubility is an issue, use the weakest solvent possible that will fully dissolve your compound. It is often possible to dissolve the sample in a small amount of strong solvent (e.g., DMSO, DMF) and then dilute it with the mobile phase.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Effects of Sample Solvents on Peak Shape - Shimadzu.
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
  • Peak Tailing in HPLC - Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • buffered pH to avoid peak tailing - Chrom
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • HPLC Column Selection: Core to Method Development (Part I)
  • Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others) - YouTube.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • How can I prevent peak tailing in HPLC?
  • HPLC Troubleshooting Guide.
  • Control pH During Method Development for Better Chrom
  • HPLC Column Selection - how to choose the right column - Analytics-Shop.
  • LC Technical Tip - Phenomenex.
  • Common Causes Of Peak Tailing in Chrom

Sources

identifying and removing common impurities from 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(4-Methoxyphenyl)pyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this valuable biaryl intermediate. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.

Introduction: The Synthetic Context

This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of a pyridine-containing halide (e.g., 5-bromo-3-aminopyridine) with an arylboronic acid (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium catalyst, a ligand, and a base. While efficient, this reaction can generate a variety of impurities that complicate the isolation of the final product. This guide will focus on the identification and removal of these common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Identification

Q1: I have a complex mixture after my Suzuki coupling reaction. What are the most likely impurities I should be looking for?

A1: Based on the typical Suzuki-Miyaura reaction pathway, your crude product may contain several common impurities. Identifying these is the first critical step in designing an effective purification strategy. The most common impurities are summarized in the table below.

Impurity Structure Origin Typical Analytical Signature (NMR/MS)
Unreacted 5-bromo-3-aminopyridineIncomplete reactionSignals corresponding to the starting bromopyridine in ¹H NMR; a distinct isotopic pattern for bromine in MS.
Unreacted 4-methoxyphenylboronic acidIncomplete reaction or excess reagentCharacteristic aromatic and methoxy signals in ¹H NMR; may be difficult to see by ESI-MS.
4,4'-Dimethoxy-1,1'-biphenylHomocoupling of the boronic acid[1][2]Symmetrical aromatic signals in ¹H NMR; a molecular ion peak corresponding to the dimer in MS.
AnisoleProtodeboronation of the boronic acid[3][4][5]A simple aromatic spectrum with a methoxy singlet in ¹H NMR; a low molecular weight peak in MS.
Residual Palladium CatalystPd(0) or Pd(II) speciesCatalyst from the reactionCan cause broadening of NMR signals; often observed as a fine black precipitate (palladium black).[6][7]
Triphenylphosphine Oxide (TPPO)Oxidation of triphenylphosphine ligandA complex multiplet in the aromatic region of the ¹H NMR; a characteristic peak at m/z 278 in MS.

Q2: My ¹H NMR spectrum is showing broad peaks, and I see a fine black powder in my crude product. What is happening?

A2: The presence of a black solid is a strong indication of palladium black, which forms when the palladium catalyst agglomerates and precipitates out of solution.[6][7] Paramagnetic palladium species in your sample can cause significant broadening of your NMR signals, making characterization difficult. This is a clear sign that your initial workup has not effectively removed the catalyst.

Purification Strategies

Q3: What is the best initial workup procedure after the Suzuki reaction to remove the bulk of the impurities?

A3: A well-designed workup is crucial. A combination of filtration and an acid-base extraction is highly effective for a preliminary cleanup. The basic amino group on your target compound is key to a successful separation.[8]

Workflow for Initial Workup

G cluster_0 Post-Reaction Workup A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Filter through Celite® to remove Palladium Black B->C D Filtrate C->D E Wash with 1M HCl (aq) D->E F Separate Layers E->F G Aqueous Layer (Contains protonated amine product) F->G Product H Organic Layer (Contains neutral impurities like homocoupled product, TPPO) F->H Impurities I Basify Aqueous Layer (e.g., with NaHCO₃ or NaOH) G->I J Extract with Organic Solvent (e.g., Ethyl Acetate) I->J K Organic Layer (Contains purified amine product) J->K L Dry (Na₂SO₄), Filter, Concentrate K->L M Partially Purified Product L->M

Caption: Initial workup using filtration and acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or toluene and filter the mixture through a pad of Celite®. This will remove the insoluble palladium black.[9]

  • Acidic Wash: Transfer the filtrate to a separatory funnel. Extract the organic layer with 1M hydrochloric acid. Your product, being basic, will protonate and move into the aqueous layer. Neutral impurities, such as the homocoupled 4,4'-dimethoxy-1,1'-biphenyl and triphenylphosphine oxide, will remain in the organic layer.[8][10]

  • Basification: Separate the aqueous layer and carefully basify it with a saturated solution of sodium bicarbonate or 1M sodium hydroxide until the pH is > 8. You should see your product precipitating or oiling out.

  • Re-extraction: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield your partially purified product.

Q4: Acid-base extraction helped, but my product is still not pure. How do I remove closely related impurities?

A4: For impurities with similar properties to your product, such as unreacted starting materials or other polar byproducts, flash column chromatography is the recommended next step. Due to the basic nature of the amino-pyridine scaffold, special considerations are necessary to avoid peak tailing.[11]

Troubleshooting Column Chromatography

G cluster_1 Column Chromatography Optimization A Observe Peak Tailing on Silica Gel B Interaction of Basic Amine with Acidic Silanol Groups A->B C Option 1: Add a Competing Base to Mobile Phase B->C D Option 2: Use a Deactivated Stationary Phase B->D E Mobile Phase: Hexane/EtOAc + 0.5-1% Triethylamine C->E F Stationary Phase: Amine-functionalized Silica or Alumina D->F G Improved Peak Shape and Separation E->G F->G

Caption: Logic for optimizing chromatography of basic amines.

Detailed Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh) is a good starting point.

  • Mobile Phase Selection:

    • Begin with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

    • To mitigate peak tailing caused by the interaction of the basic amine with acidic silanol groups on the silica, add a small amount of triethylamine (0.5-1%) to your mobile phase.[11] This competing base will occupy the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. For less soluble compounds, a slurry with a small amount of silica gel (dry loading) is effective.

  • Elution: Run a gradient elution, slowly increasing the polarity (e.g., from 5% to 50% ethyl acetate in hexanes, with 1% triethylamine constant throughout). Collect fractions and monitor by TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Q5: I have a solid product after chromatography, but I want to improve its crystalline form and final purity. What recrystallization conditions should I try?

A5: Recrystallization is an excellent final step for achieving high purity and a stable crystalline form. The key is to find a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Recommended Solvents for Recrystallization of Aromatic Amines:

  • Single Solvents: Ethanol, isopropanol, toluene.

  • Solvent/Anti-solvent Systems:

    • Dichloromethane/Hexanes

    • Ethyl Acetate/Hexanes

    • Methanol/Water

    • Acetone/Hexanes[12]

Detailed Protocol: Recrystallization

  • Solubility Testing: In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, dissolve your compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If your solution is colored due to minor impurities, you can add a small amount of activated carbon and hot filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development. Available at: [Link]

  • How does one remove triphenylphosphine oxide from product? ResearchGate. Available at: [Link]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. Available at: [Link]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Publications. Available at: [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. Available at: [Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • carboxylic acid separation following a suzuki reaction. Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Protodeboronation of arylboronic acids in acetic acid. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Semantic Scholar. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Separation of aromatic amines using alkylene carbonates.Google Patents.
  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. Available at: [Link]

  • 4-Methoxyphenylboronic acid. Georganics. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene. ResearchGate. Available at: [Link]

  • Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. Available at: [Link]

  • Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]

  • A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyridinyl-Based Kinase Inhibitors: Profiling 5-(4-Methoxyphenyl)pyridin-3-amine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy and inflammation research, kinase inhibitors are a cornerstone of modern drug discovery. The pyridine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the hypothetical kinase inhibitor 5-(4-Methoxyphenyl)pyridin-3-amine against a panel of well-established pyridinyl- and pyrimidinyl-based kinase inhibitors currently in clinical use or advanced preclinical development. We will delve into their mechanisms of action, target selectivity, and the experimental data that underpins their therapeutic potential. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships and therapeutic applications of this important class of molecules.

Introduction to Pyridinyl-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and chronic inflammatory disorders. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized treatment paradigms for these conditions.

The pyridine ring, with its nitrogen atom capable of forming a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket, is a common feature in many successful kinase inhibitors. This interaction anchors the inhibitor, allowing other parts of the molecule to extend into and interact with more variable regions of the active site, thereby conferring potency and selectivity. This guide will explore the nuances of these interactions by comparing our topic compound, this compound, with inhibitors targeting a range of kinases, including p38 MAP Kinase, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).

Comparative Analysis of Kinase Inhibitors

While specific experimental data for this compound is not publicly available, its structural features—an aminopyridine core for hinge binding and a methoxyphenyl group that can occupy a hydrophobic pocket—are characteristic of many potent kinase inhibitors. Based on structure-activity relationship (SAR) studies of similar aminopyridine scaffolds, it is plausible that this compound could exhibit inhibitory activity against various kinases. For the purpose of this guide, we will compare its hypothetical profile with the real-world data of established inhibitors.

InhibitorPrimary Target(s)IC50 (nM)Mechanism of Action
This compound HypotheticalNot AvailableATP-competitive
SB 203580 p38α/SAPK2a, p38β2/SAPK2b50, 500[1]ATP-competitive
BIRB 796 (Doramapimod) p38α, p38β, p38γ, p38δ38, 65, 200, 520[2]Allosteric (Type II)
Gefitinib (Iressa®) EGFR33[3]ATP-competitive
Vandetanib (Caprelsa®) VEGFR2, VEGFR3, EGFR40, 110, 500[4][5]ATP-competitive
Ibrutinib (Imbruvica®) BTK0.5[6]Irreversible (covalent)

In-Depth Profiles of Comparator Kinase Inhibitors

p38 MAP Kinase Inhibitors: SB 203580 and BIRB 796

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibitors of p38 MAPK have been extensively investigated for their therapeutic potential in inflammatory diseases.

  • SB 203580 is a first-generation pyridinyl imidazole inhibitor that is highly selective for p38α and p38β isoforms[1]. It acts as an ATP-competitive inhibitor, binding to the ATP pocket and preventing the phosphorylation of downstream substrates[7]. Its high selectivity has made it a valuable tool for elucidating the biological functions of p38 MAP kinase.

  • BIRB 796 (Doramapimod) represents a second-generation p38 MAPK inhibitor with a distinct mechanism of action. It is a diaryl urea compound that binds to an allosteric site on the kinase, inducing a conformational change that prevents ATP binding[2]. This "Type II" binding mode contributes to its high potency and slow dissociation rate. BIRB 796 inhibits all four p38 isoforms with nanomolar efficacy[2].

The signaling pathway targeted by these inhibitors is depicted below:

p38_pathway cluster_inhibitors Inhibitors Stress Stimuli Stress Stimuli Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Stress Stimuli->Upstream Kinases (MKK3/6) p38 MAPK p38 MAPK Upstream Kinases (MKK3/6)->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response SB 203580 SB 203580 SB 203580->p38 MAPK ATP-competitive BIRB 796 BIRB 796 BIRB 796->p38 MAPK Allosteric

Caption: p38 MAPK signaling pathway and points of inhibition.

EGFR Tyrosine Kinase Inhibitor: Gefitinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways that promote cell proliferation, survival, and migration. Mutations that lead to constitutive activation of EGFR are common in several cancers, particularly non-small cell lung cancer (NSCLC).

  • Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase. It competes with ATP for binding to the intracellular catalytic domain of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways[3]. Gefitinib is particularly effective in patients with specific activating mutations in the EGFR gene[8].

The EGFR signaling cascade and the inhibitory action of Gefitinib are illustrated here:

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway EGFR->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway EGFR->PI3K-AKT-mTOR Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK Pathway->Cell Proliferation & Survival PI3K-AKT-mTOR Pathway->Cell Proliferation & Survival Gefitinib Gefitinib Gefitinib->EGFR ATP-competitive ic50_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Kinase Kinase Incubation Incubation Kinase->Incubation Inhibitor Inhibitor Inhibitor->Incubation Substrate Substrate Reaction Reaction Substrate->Reaction ATP ATP ATP->Reaction Incubation->Reaction Termination Termination Reaction->Termination Detection Detection Termination->Detection IC50 Curve IC50 Curve Detection->IC50 Curve

Caption: General workflow for in vitro kinase IC50 determination.

Cell-Based Assays

To assess the activity of an inhibitor in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibition of kinase activity within intact cells.

Example: In-Cell Western Assay

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to a suitable confluency.

    • Treat the cells with a range of concentrations of the kinase inhibitor.

    • Stimulate the cells with a growth factor or other agonist to activate the target kinase pathway.

  • Fixation and Permeabilization:

    • Fix the cells to preserve the cellular architecture and protein phosphorylation states.

    • Permeabilize the cell membranes to allow for antibody entry.

  • Immunostaining:

    • Incubate the cells with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Incubate with a fluorescently labeled secondary antibody.

  • Detection and Analysis:

    • Quantify the fluorescence intensity in each well using an imaging system.

    • Normalize the signal to the total protein content or a housekeeping protein.

    • Determine the IC50 value by plotting the normalized signal against the inhibitor concentration.

Conclusion

The pyridine scaffold remains a highly valuable framework for the design of potent and selective kinase inhibitors. The comparative analysis of established inhibitors targeting p38 MAPK, EGFR, VEGFR, and BTK highlights the versatility of this chemical moiety in achieving diverse pharmacological profiles. While the specific kinase inhibitory activity of this compound requires experimental validation, its structural characteristics suggest potential as a kinase inhibitor. The experimental workflows detailed in this guide provide a robust framework for the characterization of novel pyridinyl-based compounds, paving the way for the discovery of next-generation targeted therapies. Further investigation into the SAR of aminopyridine derivatives will undoubtedly continue to yield novel and effective treatments for a wide range of human diseases.

References

  • Wells, S. A. et al. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Clin Cancer Res16, 4214-21 (2010).
  • Hey-Hadavi, J. et al. Combining the Multi-Targeted Tyrosine Kinase Inhibitor Vandetanib with the Anti-Estrogen Fulvestrant Enhances its Anti-tumor Effect in Non-Small Cell Lung Cancer. J Thorac Oncol3, 961-970 (2008).
  • AdooQ Bioscience. Vandetanib (ZD6474). [Link]

  • Selleckchem. Doramapimod (BIRB 796). [Link]

  • Selleckchem. Gefitinib (ZD1839). [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... [Link]

  • Kindrachuk, J. et al. Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells. Antiviral Res92, 321-9 (2011).
  • Young, P. R. et al. Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. J Biol Chem272, 12116-21 (1997).
  • Lali, F. V. et al. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. J Biol Chem275, 7395-402 (2000).
  • Klionsky, D. J. et al. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. Autophagy11, 1433-5 (2015).
  • ResearchGate. Pyridinyl-imidazole inhibitors of p38 MAPK.... [Link]

Sources

A Comparative Guide to 5-(4-Methoxyphenyl)pyridin-3-amine Analogues: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over 7,000 drug molecules.[1] Its unique properties, including its role as a bioisostere of benzene, its capacity for hydrogen bonding, and its ability to improve the solubility and metabolic stability of compounds, make it a highly attractive core for drug design.[2][3] The 5-aryl-3-aminopyridine motif, in particular, serves as a versatile template for constructing molecules that interact with a wide range of biological targets. This guide provides a comparative analysis of analogues based on the 5-(4-Methoxyphenyl)pyridin-3-amine core, synthesizing data from closely related compound series to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts. We will explore the impact of structural modifications on two key anticancer mechanisms: kinase inhibition and tubulin polymerization disruption.

I. General Synthesis Strategies

The construction of the 5-aryl-3-aminopyridine scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method.[4][5] This reaction offers high functional group tolerance and utilizes readily available arylboronic acids.[6] The general workflow involves coupling a halogenated aminopyridine with an appropriate arylboronic acid.

Workflow for Synthesis of 5-Aryl-3-Aminopyridine Core

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Core Scaffold & Analogues A 3-Amino-5-bromopyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) A->C B 4-Methoxyphenylboronic Acid B->C D This compound C->D C-C Bond Formation E Further Derivatization (e.g., N-alkylation, ring substitution) D->E Analogue Synthesis

Caption: General workflow for synthesizing the core scaffold.

A detailed protocol for this transformation is provided in the "Experimental Protocols" section at the end of this guide. The unprotected amino group can sometimes interfere with the catalytic cycle, but successful couplings have been reported without protection.[7][8] Alternatively, protecting the amine (e.g., as an acetamide) can lead to higher yields.[7]

II. Comparative Analysis by Biological Target

A. Kinase Inhibition: Targeting Cellular Signaling

The aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[9][10] The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region. Analogues of this compound show potential as inhibitors of various kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Rho-associated kinase (ROCK), and TYK2.[10][11]

Structure-Activity Relationship (SAR) Insights:

  • The 4-Methoxyphenyl Moiety: The substituent on the C5-phenyl ring is critical for modulating potency and selectivity.

    • Electron-Donating Groups (EDGs): A methoxy group, as in the parent compound, is often beneficial for activity. Studies on related isothiazolo[4,3-b]pyridines as PIKfyve inhibitors show that EDGs like methoxy or methyl on the aryl ring are well-tolerated and can enhance potency.

    • Electron-Withdrawing Groups (EWGs): Replacing the methoxy group with halogens (F, Cl) or a carboxamide can significantly impact activity. Halogens may alter the electronic properties of the ring and introduce new interactions, while a carboxamide group can provide additional hydrogen bonding opportunities, potentially boosting affinity.

    • Positional Isomers: The position of the substituent matters. Moving the methoxy group from the para to the meta or ortho position would likely alter the molecule's conformation and its ability to fit into the ATP-binding pocket, thereby affecting inhibitory activity.

  • The Pyridin-3-amine Core: Modifications to this part of the molecule directly influence interactions with the kinase hinge region and solvent-exposed areas.

    • N-Alkylation: Adding small alkyl groups (e.g., methyl) to the 3-amino group can introduce steric hindrance, forcing a non-planar conformation between the pyridine and phenyl rings. This torsional twist can be favorable for activity in some inhibitor classes by allowing better access to deeper pockets.

    • Ring Substitution: Introducing substituents on the pyridine ring itself can fine-tune activity. For example, in studies of isothiazolo[4,3-b]pyridines, adding a 3,4-dimethoxyphenyl residue at an adjacent position on the pyridine ring led to low nanomolar GAK binding affinity and antiviral activity.[12][13]

Comparative Kinase Inhibitory Activity (Hypothetical Data Based on Literature Trends)

Analogue IDR1 (at C4 of Phenyl Ring)R2 (at 3-amino)Target KinaseIC₅₀ (µM)Citation(s)
Parent -OCH₃-HCDK20.57[9]
Ana-1 -CONH₂-HCDK20.24[9]
Ana-2 -Cl-HROCK10.80[10]
Ana-3 -OCH₃-CH₃TYK20.15[11]
Ana-4 -F-HGAK0.05[12]

Note: This table synthesizes data from related but distinct pyridine-based inhibitor series to illustrate potential SAR trends. Direct IC₅₀ values for these specific analogues are not available.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Promotes Inhibitor Pyridin-3-amine Analogue Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway targeted by kinase inhibitors.

B. Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules are crucial for cell division, making them a prime target for anticancer drugs.[14] Many small molecules, including those with pyridine scaffolds, can inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest and apoptosis.[15][16] The SAR for this mechanism often involves a cis-restricted conformation that mimics combretastatin A-4 (CA-4), with two aryl rings held at a specific angle. The 5-phenyl-pyridin-3-amine scaffold can adopt this required conformation.

Structure-Activity Relationship (SAR) Insights:

  • The 'A' Ring (4-Methoxyphenyl): In many tubulin inhibitors, one of the aryl rings is a 3,4,5-trimethoxyphenyl group, which fits into a specific pocket at the colchicine binding site.[17]

    • Methoxy Groups: The single methoxy group in the parent compound is a good starting point. Adding more methoxy groups to this ring to create a 3,4-dimethoxy or 3,4,5-trimethoxy substitution pattern is a proven strategy to dramatically increase antitubulin activity.[18]

    • Bioisosteric Replacements: Replacing the phenyl ring with other heterocycles could modulate activity and physicochemical properties.

  • The 'B' Ring and Linker (3-Aminopyridine): The central pyridine ring acts as the linker, fixing the orientation of the two aryl rings.

    • Free Amino Group: A free amino group at the 3-position can be essential for activity, potentially forming key hydrogen bonds within the binding site.

    • Substitutions: As with kinase inhibitors, substitutions on the pyridine ring could either enhance or diminish activity depending on whether they promote the optimal binding conformation.

Comparative Antiproliferative Activity of Tubulin Inhibitors

Compound ClassRepresentative AnalogueCancer Cell LineIC₅₀ (µM)Citation(s)
5-Amino-1,2,4-triazolesCompound IIImHeLa0.08[17]
2,7-diaryl-[9][19][20]triazolo[1,5-a]pyrimidinesCompound 5eHeLa0.003[15]
2-Anilino TriazolopyrimidinesCompound 3dHCT-1160.0079[18]
Reference Drug CA-4HCT-1160.0021[18]

Note: This table shows data for potent tubulin inhibitors with related heterocyclic scaffolds to demonstrate the efficacy achievable with this mechanism of action.

III. Key Experimental Protocols

Reproducibility is paramount in scientific research. The following section provides detailed, step-by-step protocols for the synthesis and biological evaluation of this compound analogues.

A. Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aminopyridine with an arylboronic acid.[4][7]

Materials:

  • 3-Amino-5-bromopyridine (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv.)

  • Degassed 1,4-dioxane and Water (4:1 v/v)

  • Schlenk flask and inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 3-amino-5-bromopyridine, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon three times to create an inert atmosphere.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 85-95 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

B. Biological Evaluation: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.[21]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection cluster_step3 Step 3: Measurement A Combine Kinase, Substrate, ATP, and Inhibitor Analogue B Incubate at 30°C (e.g., 30-60 min) A->B ATP -> ADP + P-Substrate C Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Luciferase/Luciferin reaction generates light D->E F Measure Luminescence (Signal ∝ ADP produced) E->F

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Procedure:

  • Kinase Reaction: In a 96-well plate, combine the target kinase, its specific peptide substrate, and the test compound (inhibitor analogue) at various concentrations in kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA).

  • Initiate the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.

  • Incubate the plate at 30°C for a defined period (e.g., 30-90 minutes).[21][22]

  • First Detection Step: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40-50 minutes at room temperature.[21]

  • Second Detection Step: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back into ATP. This new ATP is then used by a luciferase/luciferin reaction to produce light. Incubate for 30-90 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[23]

C. Biological Evaluation: Antiproliferative MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[24]

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the test analogues in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and an untreated control.

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours).[24]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[25]

  • Formazan Solubilization: Carefully remove the medium. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure the formazan is fully dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from cell-free wells) from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percent viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

D. Biological Evaluation: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay directly measures a compound's effect on the assembly of purified tubulin into microtubules.[19][20][26]

Procedure:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter that binds to polymerized microtubules.[19][26]

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add 5 µL of 10x concentrated test compound, positive control (e.g., Paclitaxel for enhancement, Nocodazole for inhibition), or vehicle control.[19]

  • Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate and maximum level of polymerization are used to quantify the inhibitory or enhancing effect of the compounds and to determine their IC₅₀ values.[19]

IV. Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in oncology. By drawing analogies from closely related chemical series, this guide has established a clear structure-activity relationship framework. Potency and selectivity against both protein kinases and tubulin can be systematically optimized through rational modifications at the C5-phenyl ring and the C3-amino group. The experimental protocols provided herein offer a robust foundation for the synthesis and rigorous biological evaluation of new analogues, paving the way for the discovery of next-generation targeted therapies.

References

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. [Link]

  • Meister, D., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Bio-protocol. [Link]

  • An, F., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1-11. [Link]

  • De Wispelaere, M., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • Feng, Y., et al. (2008). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 51(21), 6641-6649. [Link]

  • De Wispelaere, M., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Request PDF. [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 3021. [Link]

  • Guépratte, S., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 114. [Link]

  • Gutman, O., et al. (2021). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 22(21), 11585. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Huo, X. S., et al. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[9][19][20]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 220, 113449. [Link]

  • Romagnoli, R., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(11), 2770. [Link]

  • You, W. W., et al. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. Bioorganic & Medicinal Chemistry Letters, 38, 127880. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 647-666. [Link]

  • Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

  • Shah, S. A. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 647-666. [Link]

  • Stanton, R. V., et al. (2007). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 50(17), 4068-4083. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Newly Synthesized 5-(4-Methoxyphenyl)pyridin-3-amine Batches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Batch-to-Batch Consistency in Drug Discovery

This guide provides a comprehensive framework for the robust validation of newly synthesized batches of 5-(4-Methoxyphenyl)pyridin-3-amine. We will move beyond simple identity confirmation to establish a holistic, self-validating workflow that integrates physicochemical characterization with rigorous biological assays. Our objective is to ensure that each new batch is not just chemically identical, but functionally equivalent, thereby safeguarding the integrity of your research and accelerating the path to meaningful discovery. This is not merely a quality control checklist; it is a strategic capability.[1][4][5]

The overall validation workflow is a multi-stage process designed to systematically confirm the identity, purity, and biological function of each new batch before its release for further studies.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biological Activity Validation cluster_2 Phase 3: Decision synthesis Newly Synthesized Batch nmr Structural Confirmation (NMR Spectroscopy) synthesis->nmr hplc Purity & Impurity Profile (HPLC) synthesis->hplc ms Molecular Weight (Mass Spectrometry) synthesis->ms decision Batch Release Decision nmr->decision If Specs Not Met (FAIL) hplc->decision If Specs Not Met (FAIL) biochem Biochemical Assay (In Vitro Kinase Inhibition) ms->biochem If Specs Met ms->decision If Specs Not Met (FAIL) cell Cellular Assay (Cell Viability/Cytotoxicity) biochem->cell biochem->decision If Activity Deviates (FAIL) cell->decision cell->decision If Activity Deviates (FAIL) release release decision->release Batch Released for Study

Caption: Overall workflow for new batch validation.

Part 1: Foundational Analysis - Physicochemical Characterization

Before any biological assessment, we must confirm that the synthesized molecule is indeed the correct compound and determine its purity. These foundational checks are non-negotiable and prevent the misinterpretation of biological data due to chemical inconsistencies.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: NMR spectroscopy is the gold standard for the structural elucidation of organic molecules.[6][7] It provides unambiguous information about the chemical environment of each atom, allowing us to create a detailed "fingerprint" of the molecule's atomic connectivity.[8][9] By comparing the ¹H and ¹³C NMR spectra of a new batch to a fully characterized reference standard, we can definitively confirm its identity. Any deviation in chemical shifts or splitting patterns could indicate the presence of isomers or a completely different compound.[10]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The Causality: HPLC is a powerful technique for separating a compound from its impurities.[11] For small molecules, reversed-phase HPLC is the most common method. This analysis is critical for two reasons: it quantifies the purity of the target compound (e.g., >98%) and it provides a profile of the impurities. A new batch might have the same overall purity as a reference but contain a different impurity profile, which could have unintended biological consequences. Therefore, consistency in the impurity profile, not just the overall purity percentage, is a key metric.[1]

Molecular Weight Verification: Mass Spectrometry (MS)

The Causality: Mass spectrometry provides a precise measurement of the mass-to-charge ratio of a molecule, which is used to confirm its molecular weight.[12][13][14] This technique serves as a rapid and highly accurate final check to ensure the synthesized compound has the expected molecular formula, corroborating the data from NMR.[15][16]

Data Summary: Physicochemical Profiles of Three Batches

The table below illustrates hypothetical data for three synthesized batches of this compound, comparing them against the reference standard.

Parameter Reference Standard Batch A Batch B Batch C Acceptance Criteria
¹H NMR Conforms to StructureConformsConformsDoes Not Conform Spectrum matches reference
Molecular Weight (MS) 198.23 g/mol 198.24 g/mol 198.23 g/mol 198.25 g/mol ± 0.02 g/mol of theoretical
Purity (HPLC) 99.5%99.2%96.5%99.1%≥ 98.0%
Largest Impurity (HPLC) 0.15%0.18%2.8% 0.25%≤ 0.5%
Decision -PASS FAIL FAIL Pass all criteria

From this analysis, Batch C is immediately rejected due to structural non-conformance. Batch B is rejected due to low purity and an unacceptably high level of a single impurity. Only Batch A proceeds to biological validation.

Part 2: Functional Analysis - Comparative Biological Activity

With physicochemical identity and purity confirmed for Batch A, we now address the core question: does it function identically to our reference standard? Based on the pyridine and methoxyphenyl motifs, a common hypothesis for this scaffold is the inhibition of protein kinases, which are critical regulators of cellular processes and established drug targets.[17] We will proceed with the hypothesis that this compound is an inhibitor of p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two kinases implicated in inflammation and cancer.[18][19][20][21][22]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines. Its inhibition is a therapeutic strategy for inflammatory diseases. Understanding this pathway provides context for our cellular assays.

G cluster_0 Extracellular cluster_1 Intracellular Kinase Cascade cluster_2 Nuclear / Cytoplasmic Targets stimuli Stress / Cytokines (e.g., TNF-α, IL-1) mkk MKK3 / MKK6 stimuli->mkk p38 p38 MAPK mkk->p38 Phosphorylates targets Transcription Factors (e.g., ATF2) p38->targets Phosphorylates response Inflammatory Response (Gene Expression) targets->response inhibitor 5-(4-Methoxyphenyl) pyridin-3-amine inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
Primary Target Engagement: In Vitro Kinase Assays

The Causality: A biochemical kinase assay is the most direct way to measure the interaction between our compound and its purified enzyme target, free from the complexities of a cellular environment.[23] We use a luminescence-based assay that measures ATP consumption; as the kinase uses ATP to phosphorylate its substrate, the ATP level drops, leading to a decrease in luminescence. An effective inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.[24][25][26] By generating a dose-response curve, we can calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. For batch validation, the IC50 must fall within a narrow, pre-defined range of the reference standard.

Cellular Activity Confirmation: Cell Viability Assays

The Causality: A compound that works on a purified enzyme may not work in a cell due to issues with permeability, stability, or efflux. Therefore, confirming activity in a relevant cellular context is essential. We will use a cancer cell line known to be sensitive to p38 MAPK or VEGFR-2 inhibition. A cell viability assay measures the metabolic activity of living cells, which is a proxy for cell proliferation and health.[27][28][29] We will use the XTT assay, which has advantages over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and reducing handling errors.[27][30] A successful batch will exhibit a dose-dependent reduction in cell viability with a consistent IC50 value.

Data Summary: Comparative Biological Activity

The table below presents hypothetical IC50 data for Batch A against the reference standard and two well-characterized competitor compounds.

Compound p38α Kinase IC50 (nM) VEGFR-2 Kinase IC50 (nM) MDA-MB-231 Cell Viability IC50 (µM) Decision
Reference Standard 854501.2-
Batch A 924851.4PASS
Competitor 1 (p38i) 50>10,0000.8-
Competitor 2 (VEGFRi) >10,000255.6-
Acceptance Criteria ---IC50 within ± 20% of Reference

The data show that Batch A performs consistently with the reference standard in both biochemical and cellular assays, with IC50 values falling within the acceptable range. This confirms its biological activity is reproducible.

Part 3: Detailed Experimental Protocols

To ensure reproducibility, the following detailed protocols should be followed precisely.

Protocol 1: HPLC Purity Analysis
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve compound in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.[31]

  • Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine purity.

Protocol 2: In Vitro p38α Kinase Inhibition Assay (Luminescence)

This protocol is adapted from commercially available kits like the Kinase-Glo® MAX Assay.[24][26]

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human p38α kinase and its substrate (e.g., ATF2) in 1x Kinase Buffer.

    • Prepare ATP solution at a concentration equal to its Km for p38α (typically ~100 µM) in Kinase Buffer. This is critical for comparing ATP-competitive inhibitors.[32]

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the test compound (from 10 µM to 0.5 nM) in 10% DMSO/Kinase Buffer.

  • Assay Procedure (96-well plate):

    • Add 5 µL of each compound dilution to the appropriate wells.

    • Add 5 µL of 10% DMSO/Kinase Buffer to "Positive Control" (100% activity) and "Blank" (0% activity) wells.

    • Add 20 µL of a master mix containing kinase and substrate to all wells except the "Blank". Add 20 µL of buffer/substrate mix to "Blank" wells.

    • Initiate the reaction by adding 25 µL of the ATP solution to all wells.

    • Incubate at 30°C for 45 minutes.

  • Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes.

    • Read luminescence on a microplate reader.

  • Data Analysis: Subtract the "Blank" value from all readings. Normalize the data to the "Positive Control" (100%) and calculate IC50 values using non-linear regression analysis.

Protocol 3: XTT Cell Viability Assay
  • Cell Seeding: Plate MDA-MB-231 breast cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 2x serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "Vehicle Control" wells (containing the same final DMSO concentration as the test wells) and "No Cell" blank wells. Incubate for 72 hours.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, until the orange formazan product is visible.

  • Measurement: Gently shake the plate and measure the absorbance at a wavelength between 450-500 nm. Use a reference wavelength between 630-690 nm to subtract background.[27]

  • Data Analysis: Subtract the "No Cell" blank absorbance from all other readings. Normalize the data to the "Vehicle Control" (100% viability) and calculate IC50 values using non-linear regression.

Conclusion: A Framework for Confidence

The validation of newly synthesized compound batches is a cornerstone of rigorous and reproducible science. By implementing this integrated workflow—combining definitive physicochemical analysis with comparative in vitro and cellular bioassays—researchers can proceed with confidence. This framework ensures that any observed biological effects are attributable to the compound of interest, not to impurities or batch-to-batch inconsistencies. For this compound, Batch A has been successfully validated against its reference standard and is now cleared for use in further, more complex biological studies. This structured, evidence-based approach minimizes risk and maximizes the potential for successful drug discovery.

References

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • MTT assay. (n.d.). In Wikipedia. Retrieved from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. Retrieved from [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (n.d.). At Tianming Pharmaceutical. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). Bioorganic Chemistry, 143, 107019. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Translational Medicine, 21(1), 747. Retrieved from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

  • How Can NMR Identify Unknown Compounds? (2025, July 26). Chemistry For Everyone. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry, 8, 126. Retrieved from [Link]

  • In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed. Retrieved from [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (n.d.). PubMed Central. Retrieved from [Link]

  • Molecular Weight Determination. (n.d.). Impact Analytical. Retrieved from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. (n.d.). Zaether. Retrieved from [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved from [Link]

  • Common molecular weight detection methods used in the biopharmaceutical field. (n.d.). Biopharmaceutical Characterization. Retrieved from [Link]

  • Batch to Batch Consistency. (n.d.). Natural Health Science Foundation. Retrieved from [Link]

  • Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • How Batch Processing Enhances Product Quality and Consistency. (2025, February 5). Proconex. Retrieved from [Link]

  • Understanding What is Batch in Pharmaceutical Industry. (2024, December 17). Altabrisa Group. Retrieved from [Link]

Sources

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Using the Hypothetical Compound 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the characterization of small molecule inhibitors is a critical step. Protein kinases, numbering over 500 in the human kinome, are a major class of drug targets.[1][2] However, the structural conservation of the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a comprehensive understanding of a compound's kinase selectivity profile is paramount for its progression as a therapeutic candidate or a chemical probe.

This guide provides a framework for researchers to approach the kinase selectivity profiling of a novel compound, using the hypothetical small molecule, 5-(4-Methoxyphenyl)pyridin-3-amine, as an example. We will explore the leading methodologies and platforms for kinome-wide screening and delve into the practical aspects of experimental design and data interpretation.

The Importance of Kinome-Wide Profiling

A new chemical entity, such as this compound, may be designed to target a specific kinase based on computational modeling or structure-activity relationships from related compounds. However, its actual interaction with the entire kinome is unknown. Kinome-wide profiling serves to:

  • Identify the primary target(s): Confirming that the compound binds to the intended kinase with high affinity.

  • Uncover off-target interactions: Revealing potential liabilities by identifying unintended kinase targets.[3][4]

  • Guide lead optimization: Providing crucial data to medicinal chemists for modifying the compound to improve selectivity and potency.

  • Elucidate mechanisms of action: Suggesting potential signaling pathways affected by the compound, which can inform downstream cellular assays.

Comparative Analysis of Leading Kinase Profiling Platforms

Several commercial platforms offer comprehensive kinase screening services, each with its own underlying technology. The choice of platform often depends on the specific research question, the stage of drug development, and the desired type of data (binding affinity vs. functional inhibition).

PlatformTechnologyPrincipleOutputKey Advantages
Eurofins DiscoverX KINOMEscan™ Active Site-Directed Competition Binding AssayMeasures the ability of a compound to displace a proprietary ligand from the active site of the kinase. The amount of kinase captured on a solid support is quantified by qPCR.[5][6][7][8]Dissociation constant (Kd), providing a quantitative measure of binding affinity.[9]ATP-independent, allowing for the identification of both active and inactive state binders. Broad panel of over 480 kinases.[7][8]
Eurofins KinaseProfiler™ Radiometric or Luminescence-Based Activity AssayMeasures the transfer of phosphate from ATP to a substrate by the kinase in the presence of the test compound.[5][6][10]IC50, representing the concentration of the compound required to inhibit 50% of the kinase activity.Provides functional data on kinase inhibition. Customizable assay conditions.[10]
Promega NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET)Measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells. A competitive tracer is displaced by the test compound, leading to a decrease in BRET signal.[11][12]IC50, reflecting intracellular target engagement and affinity.Physiologically relevant data from live cells, accounting for cell permeability and intracellular ATP concentrations.[12]
Reaction Biology HotSpot™ Assay Radiometric Activity AssayA filter-based assay that measures the incorporation of a radiolabeled phosphate (³³P) from ATP into a kinase-specific substrate.[4]IC50 or percent inhibition at a given concentration.High sensitivity and a large panel of kinases. Can be performed at physiologically relevant ATP concentrations.[4]
AssayQuant KinSight™ Continuous, Real-Time Fluorescence-Based Activity AssayMonitors enzyme activity in real-time by detecting the consumption of a fluorescently-labeled substrate.[13]IC50, Ki, and mechanism of action (e.g., time-dependent inhibition).Provides kinetic insights into inhibitor binding and mechanism of action.[13]

Experimental Protocol: A Representative Competition Binding Assay

Below is a generalized, step-by-step protocol for a competition binding assay, conceptually similar to the KINOMEscan™ platform. This protocol is for illustrative purposes and would be highly optimized and automated by commercial vendors.

Principle

This assay quantifies the binding affinity of a test compound for a panel of kinases by measuring its ability to compete with a known, immobilized ligand for the kinase active site.

Materials
  • Test compound (e.g., this compound) dissolved in DMSO.

  • A panel of recombinant human kinases.

  • Immobilized, active-site directed ligands specific for each kinase.

  • Assay plates (e.g., 384-well).

  • Wash buffers.

  • Detection reagents (e.g., quantitative PCR reagents for DNA-tagged kinases).

Workflow
A representative workflow for a competition binding assay.
Step-by-Step Methodology
  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution series is then prepared to cover a wide range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Plate Preparation: The immobilized ligand is pre-coated onto the wells of a multi-well plate.

  • Reaction Mixture Preparation: The test compound dilutions are added to the wells, followed by the addition of the specific kinase being tested. A control reaction with only DMSO (no compound) is included to determine maximum binding.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 1 hour) to allow the binding competition to reach equilibrium.

  • Washing: The wells are washed to remove any kinase that has not bound to the immobilized ligand.

  • Quantification: The amount of kinase remaining in each well (bound to the solid-phase ligand) is quantified. In the KINOMEscan™ platform, this is done using qPCR to detect a DNA tag conjugated to each kinase.

  • Data Analysis: The signal from each well is plotted against the concentration of the test compound. A dose-response curve is fitted to the data to determine the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase. A lower Kd value indicates a higher binding affinity.

Interpreting the Data: What to Look For

The output of a kinome-wide screen is a large dataset that needs careful interpretation. Here is a hypothetical data summary table for our compound, this compound.

Kinase Target% Inhibition @ 1 µMKd (nM)Kinase FamilyPotential Implication
MAP4K4 (HGK) 98% 15 STEPrimary Target. Implicated in various cellular processes, including stress signaling and cell migration.[14]
GSK3B 92% 45 CMGCPotent Off-Target. Involved in numerous signaling pathways, including metabolism and cell fate.[15]
PIK3CA 75% 250 PI3KModerate Off-Target. A key component of the PI3K/AKT/mTOR pathway, frequently mutated in cancer.[16]
ITK 55% 800 TKWeak Off-Target. A tyrosine kinase involved in T-cell signaling.[17]
CDK2 12% >10,000CMGCNegligible interaction.
VEGFR2 5% >10,000TKNegligible interaction.
  • Primary Target: this compound is a potent inhibitor of MAP4K4.

  • Selectivity: The compound is not entirely selective and shows significant activity against GSK3B and moderate activity against PIK3CA.

  • Therapeutic Potential and Liabilities: The inhibition of MAP4K4 could be explored for therapeutic benefit in diseases where this kinase is implicated, such as certain cancers or neurodegenerative disorders.[14] However, the potent off-target inhibition of GSK3B and PIK3CA would need to be addressed through further medicinal chemistry efforts to mitigate potential side effects.

Visualizing the Impact: Signaling Pathways

If, as in our hypothetical example, this compound is found to inhibit PIK3CA, it is crucial to understand the downstream consequences. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Compound This compound Compound->PI3K Inhibition

Inhibition of PI3K by the hypothetical compound.

Conclusion

The kinase selectivity profiling of a novel compound like this compound is a cornerstone of modern drug discovery. While no public data currently exists for this specific molecule, this guide provides a comprehensive framework for how to approach such a task. By leveraging advanced platforms like KINOMEscan™, KinaseProfiler™, and NanoBRET™, researchers can gain a deep understanding of their compound's activity across the human kinome. This knowledge is essential for making informed decisions, guiding lead optimization, and ultimately, developing safer and more effective kinase inhibitor therapeutics. The careful comparison of binding affinity data with functional and cellular activity is crucial for building a complete picture of a compound's pharmacological profile.

References

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Liu, Q., et al. (2013). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. The Journal of Biological Chemistry. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • MRC PPU. (n.d.). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Retrieved from [Link]

  • Goma Biotech. (n.d.). Kinase 분석 서비스 | Kinase Screening and Profiling Services. Retrieved from [Link]

  • BioSpace. (2011). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Retrieved from [Link]

  • Chen, Y., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. Retrieved from [Link]

  • BioSpace. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Semantic Scholar. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Retrieved from [Link]

  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Harris, C.J., et al. (2020). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology. Retrieved from [Link]

  • Witherington, J., et al. (2003). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 82 [PMID: 21332118]. Retrieved from [Link]

  • Mohana, K.N. & Mallesha, L. (2014). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research. Retrieved from [Link]

  • Wang, Y., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Scientific Reports. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-(4-Methoxyphenyl)pyridin-3-amine and Related Aminopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "no drug is a silver bullet" holds profound truth. While achieving high potency for a primary target is a significant milestone, understanding a compound's interactions across the broader kinome is paramount for predicting its therapeutic window and potential off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-(4-Methoxyphenyl)pyridin-3-amine, a representative of the aminopyridine class of kinase inhibitors. Given the limited publicly available data on this specific molecule, we will leverage established knowledge of structurally related aminopyridine inhibitors to inform our approach and provide a robust, experimentally-driven comparison.

The aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] This inherent versatility, however, necessitates a thorough investigation of selectivity to mitigate unintended polypharmacology, which can lead to adverse effects or even unexpected therapeutic benefits.[2] This guide will delve into the principles of cross-reactivity profiling, detail essential experimental protocols, and present a comparative analysis to guide researchers in their evaluation of novel aminopyridine-based compounds.

The Rationale Behind Rigorous Cross-Reactivity Profiling

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. Consequently, small molecule inhibitors designed to target a specific kinase can inadvertently bind to and modulate the activity of other kinases. Such off-target interactions can have significant consequences, ranging from dose-limiting toxicities to synergistic therapeutic effects. A comprehensive understanding of a compound's selectivity profile is therefore not merely an academic exercise but a critical component of preclinical development.

For a compound like this compound, a systematic cross-reactivity assessment would involve a tiered approach, beginning with broad screening panels and progressing to more focused cellular and functional assays. This strategy allows for an efficient allocation of resources while providing a detailed picture of the compound's behavior in a biological context.

Experimental Workflows for Assessing Kinase Inhibitor Selectivity

A multi-pronged experimental approach is essential for a thorough evaluation of cross-reactivity. This typically involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effects in a more physiologically relevant environment.

Workflow for Kinase Cross-Reactivity Profiling

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response Validation cluster_2 Tier 3: Cellular Target Engagement & Functional Assays T1_Start Test Compound (e.g., this compound) T1_Assay Large-Panel Kinase Screen (e.g., 400+ kinases) Single High Concentration (e.g., 1-10 µM) T1_Start->T1_Assay T1_Data Identify Potential Off-Targets (% Inhibition Data) T1_Assay->T1_Data T2_Input Hits from Tier 1 T1_Data->T2_Input Select hits (e.g., >50% inhibition) T2_Assay Biochemical IC50 Determination (e.g., Radiometric or Luminescence Assays) T2_Input->T2_Assay T2_Data Quantitative Potency (IC50 values) for Primary and Off-Targets T2_Assay->T2_Data T3_Input Confirmed Off-Targets T2_Data->T3_Input Prioritize potent off-targets T3_CETSA Cellular Thermal Shift Assay (CETSA) to confirm target binding in cells T3_Input->T3_CETSA T3_Functional Functional Assays (e.g., Western Blot for downstream signaling, Cell Viability/Proliferation Assays) T3_Input->T3_Functional T3_Output Cellular Potency (EC50) & Functional Consequences T3_CETSA->T3_Output T3_Functional->T3_Output

Sources

A Researcher's Guide to Ensuring Reproducibility in Potency Assays for 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Achieving Robust and Reliable In Vitro Data

In the landscape of drug discovery, the accurate and reproducible determination of a compound's potency is paramount. It forms the bedrock upon which all subsequent preclinical and clinical decisions are built. For novel agents like 5-(4-Methoxyphenyl)pyridin-3-amine, establishing a reliable potency profile is a critical first step. This guide provides a comparative analysis of common in vitro assays, delves into the critical factors that govern their reproducibility, and offers field-proven protocols to ensure the generation of trustworthy data for researchers, scientists, and drug development professionals.

The Target Landscape: Why Assay Choice Matters

While the specific molecular target of this compound is not extensively documented, its structural motifs are shared by classes of compounds known to exhibit potent biological activity. Structurally related N-aryl pyridinamine and pyrimidine derivatives have been identified as potent inhibitors of targets such as tubulin and cyclin-dependent kinases (CDKs).[1][2][3] For instance, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines are effective tubulin polymerization inhibitors, and N-(pyridin-3-yl)pyrimidin-4-amine analogues act as CDK2 inhibitors.[1][2] This structural homology provides a logical starting point, suggesting that the primary mechanism of action for this compound could involve the disruption of microtubule dynamics or cell cycle regulation.

This mechanistic hypothesis is the cornerstone of rational assay selection. Choosing an assay that directly or indirectly measures the compound's effect on these pathways is crucial for generating biologically relevant potency data.

Signaling_Pathway cluster_0 Potential Mechanisms of Action cluster_1 Tubulin Polymerization Pathway cluster_2 CDK Pathway Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Inhibition? CDK CDK/Cyclin Complex (e.g., CDK2/Cyclin A) Compound->CDK Inhibition? Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization CellDivision Mitotic Arrest (G2/M Phase) Microtubules->CellDivision Substrate Substrate Phosphorylation CDK->Substrate CellCycle Cell Cycle Progression Substrate->CellCycle

Caption: Potential mechanisms for this compound.

A Comparative Overview of In Vitro Potency Assays

The choice of assay represents a trade-off between throughput, biological relevance, and mechanistic detail. Potency can be assessed at the biochemical level (target-based) or the cellular level (phenotypic).[4][5]

Assay TypePrincipleAdvantagesLimitations & Reproducibility Challenges
Biochemical Assays
Tubulin PolymerizationMeasures the change in light absorbance or fluorescence as purified tubulin dimers polymerize into microtubules.[6]Direct evidence of target engagement. Clean system with fewer confounding variables.Sensitive to protein quality and buffer conditions. May not reflect cellular activity due to membrane permeability or efflux.
In Vitro Kinase AssayQuantifies the transfer of phosphate from ATP to a substrate by a purified kinase, often via luminescence (ADP-Glo) or fluorescence.[7]Highly specific to the kinase target. Amenable to high-throughput screening (HTS).Activity can be affected by kinase construct and purity. Does not account for cellular ATP concentrations or off-target effects.[8]
Cell-Based Assays
Cell Viability (ATP)Measures ATP levels as an indicator of metabolically active, viable cells. Luminescence-based (e.g., CellTiter-Glo®).[9]Simple "add-mix-measure" format. High sensitivity and broad dynamic range.[10]Indirect measure of cytotoxicity; ATP levels can be altered by mechanisms other than cell death.[11] Signal depends on cell density and metabolic state.
Cytotoxicity (LDH)Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.Direct measure of cell death (necrosis).Less sensitive for detecting apoptosis or cytostatic effects. Timing is critical as LDH degrades in the medium.
Cell Cycle AnalysisUses DNA-staining dyes (e.g., Propidium Iodide) and flow cytometry to quantify the proportion of cells in different phases of the cell cycle.[12]Provides mechanistic insight, confirming G2/M arrest typical of tubulin inhibitors or CDK inhibitors.Lower throughput. Requires specialized equipment (flow cytometer). Data analysis is more complex.

The Pillars of Reproducibility: A Self-Validating System

The "reproducibility crisis" in life sciences underscores the need for rigorous experimental design.[11][13] An assay protocol should not be a mere recipe but a self-validating system. This is achieved by controlling key variables that introduce unwanted variation.

Reproducibility_Workflow Cells Cell Line Integrity (Authentication, Passage #) Plating Cell Seeding (Density, Uniformity) Cells->Plating Reagents Reagent Quality (Source, Lot #, Storage) Reagents->Plating Compound Compound Management (Solvent, Dilution Series) Treatment Compound Dosing (Duration, Edge Effects) Compound->Treatment Plating->Treatment Measurement Instrument Calibration & Readout Treatment->Measurement QC Quality Control (Z'-Factor, S/B) Measurement->QC Normalization Data Normalization (Controls, Background) QC->Normalization Fitting Curve Fitting (Non-linear Regression) Normalization->Fitting Potency IC50 Calculation Fitting->Potency

Caption: Key sources of variability in a typical cell-based assay workflow.

Key Causality-Driven Considerations:

  • Cell Line Integrity : The physiological state of your cells is the single most important variable.[13]

    • Causality : Genetic drift occurs with increasing passage number, altering protein expression and drug sensitivity. Mycoplasma contamination can profoundly impact cellular metabolism and response.

    • Solution : Use low-passage cells from a reputable cell bank (e.g., ATCC). Implement routine cell line authentication (e.g., STR profiling) and mycoplasma testing.

  • Reagent Consistency : Seemingly minor changes can have major effects.

    • Causality : Different lots of serum (FBS) contain varying levels of growth factors, which can alter proliferation rates and mask a compound's true effect. The choice of solvent for the test compound is also critical to ensure stability and avoid toxicity.[14][15]

    • Solution : Qualify new lots of serum against a reference lot. Use a consistent, high-purity solvent (typically DMSO) and ensure the final concentration in the assay is non-toxic (usually ≤0.5%).[14]

  • Assay Plate Design : Where you put your samples matters.

    • Causality : "Edge effects," where wells on the perimeter of a multiwell plate behave differently due to temperature and evaporation gradients, can skew results.[16]

    • Solution : Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.

  • Data Analysis and Quality Control : Potency values are only as good as the data they come from.

    • Causality : A robust assay must clearly distinguish between signal and background noise. Without a quantitative measure of this separation, it's impossible to trust the results.[17]

    • Solution : Before determining compound potency, validate the assay window using the Z'-factor . This statistical parameter assesses the separation between your positive and negative controls.[18][19] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[20][21]

    Z'-Factor Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) (Where SD is the standard deviation and Mean is the average signal of the positive and negative controls)

Recommended Protocol: Cell-Based Potency Determination using a Luminescent ATP Assay

This protocol for the CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for assessing the cytotoxic or cytostatic effects of this compound.[10] Its simple "add-mix-measure" format minimizes pipetting steps, a common source of error.[9]

I. Materials & Reagent Preparation
  • Cell Line : Appropriate cancer cell line (e.g., HeLa, MCF-7) at low passage.

  • Culture Medium : As recommended for the cell line, supplemented with 10% FBS and antibiotics (optional).

  • Assay Plates : White, opaque-walled 96-well or 384-well plates suitable for luminescence.[22]

  • Test Compound : this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • CellTiter-Glo® Reagent : Reconstitute the lyophilized substrate with the provided buffer as per the manufacturer's instructions. Allow the solution to equilibrate to room temperature before use.[16][23]

II. Step-by-Step Experimental Workflow
  • Cell Seeding :

    • Harvest and count cells, ensuring >95% viability.

    • Dilute cells in culture medium to the optimal seeding density (determined empirically, typically 2,000-10,000 cells/well for a 96-well plate).

    • Dispense 100 µL of the cell suspension into each well of the assay plate.

    • Expert Tip: To avoid cell clumping and ensure a uniform monolayer, gently swirl the cell suspension flask between pipetting every few rows.

  • Cell Incubation :

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment :

    • Prepare a serial dilution series of the test compound in culture medium from your 10 mM DMSO stock. A typical 10-point, 3-fold dilution series starting at 100 µM is a good starting point.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.5%) and "no-cell" control wells (medium only, for background luminescence).[23]

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate compound concentration.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours). This should be optimized based on the cell line's doubling time.[14]

  • Assay Readout :

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This minimizes temperature gradients that can affect enzyme kinetics.[22]

    • Add CellTiter-Glo® Reagent to each well (100 µL for a 96-well plate). The volume should equal the culture volume in the well.[23]

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[16]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Record luminescence using a plate luminometer with an integration time of 0.25-1 second per well.[22]

III. Data Analysis and IC₅₀ Determination
  • Background Subtraction : Subtract the average luminescence from the "no-cell" control wells from all other measurements.

  • Normalization : Normalize the data by setting the average signal from the "vehicle control" wells as 100% viability and the background signal as 0% viability.

  • Dose-Response Curve Fitting : Plot the normalized response (% Viability) against the log of the compound concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model.[24][25] This is the standard model for sigmoidal dose-response curves.[26]

    • Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope)

  • IC₅₀ Calculation : The IC₅₀ is the concentration of the compound that produces a 50% reduction in the measured response. This value is directly calculated by the curve-fitting software (e.g., GraphPad Prism, Origin).[27][28]

Conclusion

Achieving reproducible in vitro potency data for compounds like this compound is not a matter of chance, but a result of meticulous planning, rigorous execution, and a deep understanding of the underlying biological system. By selecting assays based on a sound mechanistic hypothesis, controlling for key variables from cell culture to data analysis, and implementing self-validating protocols with robust quality control metrics like the Z'-factor, researchers can generate high-quality, reliable data. This foundational data is essential for making confident decisions and efficiently advancing promising compounds through the drug discovery pipeline.

References

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Protocols.io. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Kraybill, B. C., Elkin, C., Noren, K. A., & Shokat, K. M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. Retrieved from [Link]

  • OriginLab. (2022). How to compute EC50/IC50 in Dose Response fitting. OriginLab. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Retrieved from [Link]

  • YouTube. (2022). How to compute EC50/IC50 in Dose Response fitting. YouTube. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Retrieved from [Link]

  • Le Large, T. Y. S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3399-3406. Retrieved from [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Approach used to quantify inhibitor potency and selectivity in vitro. ResearchGate. Retrieved from [Link]

  • Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience. Retrieved from [Link]

  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis. GraphPad. Retrieved from [Link]

  • Le Large, T. Y. S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3399-3406. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • PubMed. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. Retrieved from [Link]

  • Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. Retrieved from [Link]

  • Al-Awady, M. J., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Molecules, 28(19), 6889. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Retrieved from [Link]

  • PubMed Central. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. Retrieved from [Link]

  • Pfaller, T., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 37(1), 3-8. Retrieved from [Link]

  • EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success. EMMA International. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. Retrieved from [Link]

  • American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. American Laboratory. Retrieved from [Link]

  • Chávez-Hernández, A. L., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Molecules, 26(9), 2465. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Li, L., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 55(17), 7595–7606. Retrieved from [Link]

  • MDPI. (n.d.). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved from [Link]

  • PubMed. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. NIH. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Anxiolytic-like action of 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3) in mice: A possible contribution of the serotonergic system. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. NIH. Retrieved from [Link]

Sources

Confirming the On-Target Effects of Novel Tubulin Polymerization Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of Tubulin as an Anticancer Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their roles are critical in a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division. The critical nature of microtubule dynamics in mitosis has long been exploited in cancer therapy. Agents that disrupt tubulin polymerization or depolymerization can induce mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[1] This mechanism is the cornerstone of the clinical success of taxanes and vinca alkaloids.

The discovery of new microtubule-targeting agents with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms remains a significant goal in oncology drug development. One such promising class of compounds are diarylpyridines, which have shown potent inhibition of tubulin polymerization.[1][2] This guide focuses on a hypothetical novel compound, 5-(4-Methoxyphenyl)pyridin-3-amine derivative (termed 'Compound X') , a potent inhibitor of tubulin polymerization at the colchicine-binding site.

The journey from a promising in vitro profile to a validated in vivo candidate is fraught with challenges. A critical step in this process is the unequivocal demonstration of on-target activity in a living organism. This guide provides a comprehensive, step-by-step framework for confirming the in vivo on-target effects of Compound X, using the well-characterized tubulin inhibitor, Combretastatin A-4 (CA-4), as a benchmark for comparison.[2] We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable data generation.

The In Vivo Validation Workflow: A Multi-Pillar Approach

Confirming on-target effects in vivo is not a single experiment but a logical progression of assays that build a cohesive and compelling narrative. Our approach is built on three pillars: direct target engagement, pharmacodynamic biomarker modulation, and, ultimately, anti-tumor efficacy.

G cluster_0 In Vivo Validation Workflow A Pillar 1: Target Engagement (CETSA) B Pillar 2: Pharmacodynamic Response (Mitotic Arrest - p-Histone H3) A->B Does target binding lead to a functional cellular consequence? C Pillar 3: Therapeutic Efficacy (Tumor Growth Inhibition) B->C Does the functional cellular response translate to a therapeutic outcome?

Caption: A three-pillar workflow for in vivo validation of a novel tubulin inhibitor.

Pillar 1: Demonstrating Direct Target Engagement in Tissue

The foundational question is whether Compound X physically interacts with its intended target, β-tubulin, within the complex environment of a living organism. While in vitro binding assays are essential for initial characterization, they do not account for pharmacokinetics, bioavailability, or target accessibility in tissues. To address this, we employ the Cellular Thermal Shift Assay (CETSA) adapted for in vivo tissue samples.[3][4]

CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding. By subjecting tissue lysates from treated and untreated animals to a temperature gradient, we can observe a shift in the melting curve of the target protein, providing direct evidence of target engagement.

Experimental Protocol: In Vivo CETSA for Tubulin
  • Animal Model and Dosing:

    • Utilize immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous tumors from a human cancer cell line (e.g., HeLa or A549).[5]

    • Administer Compound X, CA-4 (as a positive control), and vehicle to respective cohorts of mice at therapeutically relevant doses determined from prior pharmacokinetic studies.

    • A typical cohort size would be 3-5 mice per treatment group and time point.

  • Tissue Collection and Lysate Preparation:

    • At a predetermined time point post-dosing (e.g., corresponding to peak plasma concentration), euthanize the mice and rapidly excise the tumors.

    • Immediately flash-freeze the tumor samples in liquid nitrogen to preserve protein integrity.

    • Homogenize the frozen tumors in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Thermal Challenge and Protein Analysis:

    • Aliquot the tumor lysate from each animal into separate PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples on ice and then centrifuge at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble β-tubulin in each sample by Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment group, plot the percentage of soluble β-tubulin against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each group. A rightward shift in the Tm for the Compound X and CA-4 groups compared to the vehicle group indicates target stabilization and thus, engagement.

Comparative Data: Target Engagement
Treatment GroupDose (mg/kg)β-Tubulin Melting Temp (Tm)ΔTm (vs. Vehicle)
Vehicle Control-52.1°C-
Compound X5056.8°C+4.7°C
CA-43056.2°C+4.1°C

Interpretation: The significant positive shift in the melting temperature of β-tubulin in tumors from mice treated with Compound X provides strong, direct evidence of target engagement in vivo, comparable to the established tubulin inhibitor CA-4.

Pillar 2: Measuring the Pharmacodynamic Response

With target engagement confirmed, the next logical step is to demonstrate a functional consequence of this interaction. For a tubulin polymerization inhibitor, the expected pharmacodynamic (PD) effect is the disruption of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle. A widely accepted biomarker for mitotic arrest is the phosphorylation of histone H3 at serine 10 (p-Histone H3).[6]

Experimental Protocol: Immunohistochemistry for p-Histone H3
  • Study Design:

    • Using the same tumor model and dosing regimen as in the CETSA experiment, collect tumors at various time points post-treatment (e.g., 6, 12, 24 hours) to capture the peak PD effect.

    • Include vehicle, Compound X, and CA-4 treatment groups.

  • Tissue Processing and Staining:

    • Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin-embedded tumors (e.g., 4-5 µm thickness) and mount them on slides.

    • Perform immunohistochemistry (IHC) using a validated antibody specific for p-Histone H3.

    • Use a suitable secondary antibody and detection system (e.g., DAB chromogen) to visualize the stained cells.

    • Counterstain with hematoxylin to visualize all cell nuclei.

  • Quantification and Analysis:

    • Scan the stained slides using a digital slide scanner.

    • Use image analysis software to quantify the number of p-Histone H3-positive cells (brown nuclei) and the total number of cells (blue nuclei).

    • Calculate the Mitotic Index as: (Number of p-Histone H3-positive cells / Total number of cells) x 100%.

    • Compare the Mitotic Index across treatment groups and time points.

Comparative Data: Pharmacodynamic Response
Treatment GroupDose (mg/kg)Peak Mitotic Index (%) (at 12h post-dose)Fold Change vs. Vehicle
Vehicle Control-2.5%-
Compound X5015.2%6.1
CA-43013.8%5.5

Interpretation: Treatment with Compound X leads to a robust, time-dependent increase in the mitotic index within the tumor tissue, indicating a potent disruption of cell cycle progression. This functional outcome is a direct consequence of its on-target activity against tubulin and is comparable in magnitude to that of CA-4.

Pillar 3: Evaluating In Vivo Anti-Tumor Efficacy

The ultimate validation of an on-target effect for an anti-cancer agent is the inhibition of tumor growth.[7] Efficacy studies in relevant preclinical cancer models are essential to bridge the gap between target engagement, pharmacodynamic response, and a meaningful therapeutic outcome.[8][9]

Experimental Protocol: Tumor Xenograft Efficacy Study
  • Model and Group Allocation:

    • Use a suitable human tumor xenograft model, as previously described.[5]

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment cohorts (n=8-10 mice per group).

    • Treatment groups should include a vehicle control, Compound X at two different dose levels, and CA-4 as a comparator.

  • Dosing and Monitoring:

    • Administer the treatments according to a defined schedule (e.g., once daily, 5 days a week) for a set duration (e.g., 21 days).

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis:

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

    • Secondary endpoints can include tumor weight at the end of the study and survival analysis.

Comparative Data: Anti-Tumor Efficacy
Treatment GroupDose (mg/kg)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-1250-
Compound X2562550%
Compound X5031275%
CA-43043765%

Interpretation: Compound X demonstrates significant, dose-dependent anti-tumor efficacy in a preclinical xenograft model. The level of tumor growth inhibition achieved at the 50 mg/kg dose is superior to that of the benchmark compound CA-4, strongly suggesting that the confirmed on-target activity and pharmacodynamic response translate into a potent therapeutic effect.

Mechanism of Action: Visualized

The following diagram illustrates the mechanism by which Compound X and other colchicine-site binders disrupt microtubule dynamics, leading to mitotic arrest.

G cluster_0 Microtubule Dynamics cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome Tubulin α/β-Tubulin Dimers MT Dynamic Microtubule Tubulin->MT Polymerization BoundTubulin Compound X-Tubulin Complex Tubulin->BoundTubulin MT->Tubulin Depolymerization Spindle Mitotic Spindle Disruption MT->Spindle Leads to CompoundX Compound X (Colchicine-Site Binder) CompoundX->BoundTubulin BoundTubulin->MT Inhibits Polymerization Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for Compound X as a tubulin polymerization inhibitor.

Conclusion

References

  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems - PMC.
  • Charles River Laboratories. (n.d.). Cancer Models.
  • Eurofins Discovery. (n.d.). In Vivo Oncology.
  • Budach, W., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Chen, S., et al. (2025, March 4). Novel in vivo models for better treatment development in cancer. Research Communities.
  • Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development.
  • Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery.
  • Robers, M. B., et al. (2020, June 20). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry.
  • National Institutes of Health. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
  • Selvita. (n.d.). Target Engagement.
  • McClendon, A. K., & Richards, M. W. (n.d.). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. PubMed.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC.
  • PubMed. (2010, January 6). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models.
  • Wang, C., et al. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. National Institutes of Health.

Sources

Efficacy of Methoxyphenyl-Substituted Pyridine Analogs in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridine Scaffolds in Oncology

In the landscape of modern oncology, the pyridine ring stands out as a privileged scaffold in the design of novel anticancer agents. Its unique electronic properties and synthetic tractability have led to the development of numerous derivatives with potent and selective activity against various cancer types.[1][2] This guide focuses on a specific subclass: pyridine and pyrazole derivatives featuring a 4-methoxyphenyl substituent, a chemical group frequently associated with enhanced biological activity.

While direct comparative data on the single molecule 5-(4-Methoxyphenyl)pyridin-3-amine across a wide range of cancer cell lines is not extensively documented in current literature, a comprehensive analysis of its close analogs and derivatives provides significant insights into their collective potential. This guide will synthesize findings from multiple studies to offer a comparative overview of the efficacy of these compounds, delve into their mechanisms of action, and provide detailed protocols for their experimental validation.

Comparative Efficacy Across Diverse Cancer Cell Lines

The anticancer activity of methoxyphenyl-substituted pyridine and pyrazole derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Pyridine-Urea Derivative (8e)MCF-7 (Breast)0.11 (72h)Doxorubicin1.93[3][4]
Pyridine-Urea Derivative (8n)MCF-7 (Breast)0.80 (72h)Doxorubicin1.93[3][4]
Pyrazolo[3,4-b]pyridine (9a)HeLa (Cervical)2.59Doxorubicin2.35[5]
Pyrazolo[3,4-b]pyridine (14g)HCT-116 (Colon)1.98Doxorubicin2.11[5]
Pyrazolo[3,4-b]pyridine (14g)MCF-7 (Breast)4.66Doxorubicin4.57[5]
Pyrazol-3-one DerivativeHCT-116 (Colon)Good Activity--[6]
Pyrazol-3-one DerivativePC-3 (Prostate)Good Activity--[6]
1,3,4-Thiadiazole Derivative (SCT-4)MCF-7 (Breast)Reduced viability to 74% at 100 µM--[7]
Polyfunctional Pyridine (16)MCF-7 (Breast)17.34Doxorubicin3.94[8]
Polyfunctional Pyridine (19)MCF-7 (Breast)14.70Doxorubicin3.94[8]

Table 1: Comparative in vitro anticancer activity of various methoxyphenyl-substituted pyridine and pyrazole derivatives.

The data clearly indicates that certain derivatives exhibit potent anticancer activity, in some cases surpassing that of the standard chemotherapeutic agent, doxorubicin.[3][4] For instance, the pyridine-urea derivative 8e shows remarkable potency against the MCF-7 breast cancer cell line.[3][4] Similarly, pyrazolo[3,4-b]pyridine derivatives have demonstrated significant efficacy against cervical and colon cancer cell lines.[5] It is important to note that efficacy can be highly cell-line specific, as evidenced by the weaker activity of some compounds against liver cancer cell lines like HepG-2.[6]

Mechanisms of Action: Unraveling the Molecular Pathways

The anticancer effects of these pyridine derivatives are attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms identified include the inhibition of tubulin polymerization and the modulation of cyclin-dependent kinases (CDKs).

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers crucial for cell division, and their disruption is a clinically validated anticancer strategy.[9] Several pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitosis Mitosis Microtubules->Mitosis Formation of Mitotic Spindle G2 Phase G2 Phase G2 Phase->Mitosis Cell Division Cell Division Mitosis->Cell Division Pyridine Derivatives Pyridine Derivatives Pyridine Derivatives->Tubulin Dimers Inhibit Polymerization

Caption: Inhibition of tubulin polymerization by pyridine derivatives disrupts mitotic spindle formation, leading to cell cycle arrest.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[5]

G Cyclin/CDK Complex Cyclin/CDK Complex Substrate Phosphorylation Substrate Phosphorylation Cyclin/CDK Complex->Substrate Phosphorylation Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression Pyridine Derivatives Pyridine Derivatives Pyridine Derivatives->Cyclin/CDK Complex Inhibition

Caption: Pyridine derivatives can inhibit Cyclin/CDK complexes, thereby halting cell cycle progression.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of these findings, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to assess the anticancer efficacy of novel compounds.

General Experimental Workflow

G Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis End End Data Analysis->End

Sources

A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 5-(4-Methoxyphenyl)pyridin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A primary hurdle is ensuring the selectivity of a molecule for its intended biological target. Off-target interactions, where a compound binds to and modulates the activity of unintended proteins, can lead to unforeseen toxicities or a misleading interpretation of its mechanism of action.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target effects of novel chemical entities, using 5-(4-Methoxyphenyl)pyridin-3-amine and its derivatives as a central case study.

While the primary targets of this compound and its analogs may be under investigation, a proactive and robust off-target profiling strategy is paramount to building a comprehensive safety and selectivity profile. This guide will detail established experimental methodologies, from broad, early-stage screening to in-depth cellular target engagement assays, enabling a thorough evaluation of a compound's specificity.

The Imperative of Early Off-Target Assessment

Identifying undesirable off-target interactions early in the drug discovery pipeline is a critical de-risking strategy. It allows for the early termination of compounds with unfavorable profiles, saving significant time and resources that would otherwise be invested in molecules destined to fail.[3] Furthermore, understanding a compound's polypharmacology—its ability to interact with multiple targets—can sometimes be leveraged for therapeutic benefit, but only when these interactions are well-characterized.[4]

This guide will focus on three pillars of off-target assessment:

  • Broad Panel Screening: Employing large-scale assays to survey interactions across a wide range of protein families.

  • Cellular Target Engagement: Verifying that the compound interacts with its intended (and unintended) targets within a physiological cellular context.

  • Computational Prediction: Leveraging in silico models to anticipate potential off-target liabilities and guide experimental design.[5]

Part 1: Broad-Scale Off-Target Profiling

The initial step in assessing the selectivity of a compound like this compound is to cast a wide net. This is typically achieved through outsourced screening against large panels of kinases and G-protein coupled receptors (GPCRs), two of the most common sources of off-target effects.

Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] Consequently, they are a frequent target of drug discovery efforts. However, the high degree of structural conservation in the ATP-binding site of kinases makes achieving selectivity a significant challenge.

Experimental Approach: Kinase Panel Screening

Commercial services offer screening of a test compound against hundreds of purified kinases.[7][8] These assays typically measure the ability of the compound to inhibit the activity of each kinase at a fixed concentration (e.g., 1 or 10 µM).

Table 1: Representative Kinase Selectivity Data for a Hypothetical Derivative

Kinase Target% Inhibition at 1 µM
Primary Target X 95%
ABL18%
AURKA12%
CDK2 65%
EGFR3%
FLT3 72%
... (400+ other kinases)<10%

Data in this table is for illustrative purposes only.

Interpretation and Next Steps:

In this hypothetical example, while the compound potently inhibits its primary target, it also shows significant activity against CDK2 and FLT3. This would trigger follow-up dose-response studies (IC50 determination) for these off-target kinases to quantify the potency of the interaction. A large window between the on-target and off-target potency is desirable.

GPCR and Other Receptor Binding Assays

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[9] Off-target interactions with GPCRs can lead to a wide range of side effects. Receptor binding assays are a powerful tool for identifying these interactions.[10][11]

Experimental Approach: Radioligand Binding Assays

These assays measure the ability of a test compound to displace a known radiolabeled ligand from a receptor.[12] A panel of assays covering a diverse range of receptors (e.g., adrenergic, dopaminergic, serotonergic, opioid) is used to assess broad receptor interaction profiles.

Table 2: Representative Receptor Binding Data for a Hypothetical Derivative

Receptor Target% Displacement at 10 µM
Adenosine A15%
Adrenergic α2A11%
Dopamine D28%
Histamine H1 58%
Muscarinic M12%
Serotonin 5-HT2A15%

Data in this table is for illustrative purposes only.

Interpretation and Next Steps:

The hypothetical data suggests a potential interaction with the histamine H1 receptor. This could indicate a risk of side effects such as sedation. Follow-up functional assays would be necessary to determine if the compound is an agonist or antagonist at this receptor and to quantify its potency.

Part 2: Confirming Target Engagement in a Cellular Context

While in vitro panel screens are invaluable for initial profiling, they do not fully recapitulate the complex environment inside a cell. It is crucial to verify that a compound engages its intended and unintended targets in a more physiologically relevant setting. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[13][14]

Cellular Thermal Shift Assay (CETSA®)

Principle:

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[15] By heating intact cells treated with a compound to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting temperature (Tm) of the protein in the presence of the compound indicates direct target engagement.[16][17]

Workflow for Assessing Off-Target Engagement:

The following workflow illustrates how CETSA can be used to investigate a suspected off-target interaction, such as the hypothetical interaction with CDK2 identified in the kinase screen.

CETSA_Workflow cluster_0 CETSA for Off-Target Validation A Treat cells with This compound derivative or vehicle (DMSO) B Heat cell aliquots to a range of temperatures (e.g., 40-70°C) A->B C Lyse cells and separate soluble and precipitated fractions B->C D Quantify soluble CDK2 protein (e.g., by Western Blot or ELISA) C->D E Plot protein abundance vs. temperature to generate melting curves D->E F Compare Tm shift between drug-treated and vehicle-treated cells E->F G Significant Tm shift confirms cellular engagement of CDK2 F->G Yes H No significant Tm shift F->H No

Caption: CETSA workflow for validating off-target engagement.

Experimental Protocol: CETSA for CDK2 Engagement

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known CDK2 expression) to ~80% confluency. Treat cells with the this compound derivative at a relevant concentration (e.g., 10x the in vitro IC50) or vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68 °C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]

  • Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble CDK2 in each sample by Western blotting using a specific anti-CDK2 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble CDK2 relative to the non-heated control against the temperature for both the drug-treated and vehicle-treated samples. Determine the melting temperature (Tm) for each condition. A significant increase in the Tm for the drug-treated sample confirms target engagement.

Part 3: Comparative Analysis and Decision Making

The data gathered from broad panel screening and cellular target engagement assays must be integrated to form a comprehensive selectivity profile for this compound and its derivatives.

Table 3: Integrated Selectivity Profile of a Hypothetical Derivative

TargetIn Vitro IC50 (nM)Cellular CETSA Tm Shift (°C)Potential Implication
Primary Target X 20 +5.2 Desired on-target activity
CDK2150+3.5Cell cycle effects, potential toxicity
FLT3300+1.8Myelosuppression risk
Histamine H1>1000Not DeterminedLow risk of H1-mediated side effects at therapeutic doses

Data in this table is for illustrative purposes only.

Decision-Making Framework:

The following diagram illustrates a logical flow for making decisions based on the integrated off-target data.

Decision_Tree cluster_1 Off-Target Assessment Decision Flow Start Assess Off-Target Profile Q1 Is there significant off-target activity in broad panel screens? Start->Q1 A1_Yes Determine IC50 for off-targets Q1->A1_Yes Yes A1_No Proceed with on-target characterization Q1->A1_No No Q2 Is there a >30-fold selectivity window between on-target and off-target IC50s? A1_Yes->Q2 A2_Yes Confirm cellular engagement of off-targets (CETSA) Q2->A2_Yes Yes A2_No High risk. Consider chemical modification or terminate compound Q2->A2_No No Q3 Does CETSA confirm cellular engagement of off-targets? A2_Yes->Q3 A3_Yes Evaluate functional consequences of off-target engagement. Assess therapeutic window. Q3->A3_Yes Yes A3_No Lower risk. Off-target effect may not be relevant in cells. Q3->A3_No No

Caption: A decision tree for interpreting off-target data.

Conclusion

The systematic assessment of off-target effects is a non-negotiable component of modern drug discovery. For novel scaffolds such as this compound and its derivatives, a multi-pronged approach combining broad in vitro profiling with cellular target engagement studies is essential for building a robust selectivity profile. By understanding a compound's full spectrum of biological interactions, researchers can make more informed decisions, leading to the development of safer and more effective medicines. The methodologies and frameworks presented in this guide provide a solid foundation for de-risking novel chemical matter and increasing the probability of success in the challenging journey of drug development.

References

  • Revvity. Receptor-Ligand Binding Assays.
  • PubMed. Protein kinase profiling assays: a technology review.
  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • European Pharmaceutical Review. A powerful tool for drug discovery.
  • NCBI. Receptor Binding Assays for HTS and Drug Discovery.
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Reaction Biology. Kinase Selectivity Panels.
  • Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • PubMed. Receptor Binding Assays and Drug Discovery.
  • Mtoz Biolabs. Receptor-Ligand Binding Assay.
  • Annual Review of Pharmacology and Toxicology. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Wikipedia. Thermal shift assay.
  • Semantic Scholar.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
  • Benchchem. Technical Support Center: Investigating Off-Target Effects of Small Molecules.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • PubMed Central. In silico off-target profiling for enhanced drug safety assessment.
  • Science Translational Medicine. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • PubMed. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects.
  • PubMed. Off-target effects of MEK inhibitors.
  • National Institutes of Health. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
  • The Institute of Cancer Research.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in the field of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of our laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(4-Methoxyphenyl)pyridin-3-amine, a compound that, while not having a specific Safety Data Sheet (SDS) readily available, belongs to the aminopyridine class of chemicals. The procedures outlined here are synthesized from best practices for handling analogous compounds and are grounded in established safety protocols and regulatory guidelines.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on its structural similarity to other aminopyridines and aromatic amines, we can infer the following hazard profile:

  • Toxicity: Aminopyridines are known to be toxic. For instance, 4-aminopyridine is fatal if swallowed and toxic in contact with skin.[1] It is prudent to treat this compound with a similar level of caution.

  • Irritation: It is likely to cause skin and serious eye irritation.[2] Inhalation of dust may cause respiratory irritation.[2]

  • Environmental Hazards: Many aminopyridine derivatives are toxic to aquatic life.[1][3] Therefore, it is crucial to prevent this compound from entering drains or the environment.[1]

  • Combustibility: While not highly flammable, it may be combustible at high temperatures, and its combustion can produce toxic fumes, including carbon oxides and nitrogen oxides.[4][5]

Table 1: Inferred Properties and Hazards of this compound

PropertyInferred Value/CharacteristicSource/Analogy
Appearance Likely a solid (crystalline powder)General nature of similar small molecules
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][6]
Incompatibilities Acids, strong oxidizing agents, acid chlorides, acid anhydrides[4][5]
Primary Exposure Routes Ingestion, inhalation, skin and eye contact
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

  • Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile), a practice known as "double-gloving".[4]

  • Eye Protection: Use ANSI-approved safety glasses or chemical splash goggles.[4]

  • Skin and Body Protection: A lab coat is required. Ensure it is clean and buttoned.

  • Respiratory Protection: All handling of this compound, especially in its solid form, should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

For small spills (less than 1 gram):

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Carefully sweep up the solid material to avoid generating dust.[7]

  • Collection: Place the swept material into a clearly labeled, sealable hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be collected as hazardous waste.[7]

For large spills:

  • Evacuate the immediate area and alert your institution's Environmental Health & Safety (EH&S) department or equivalent emergency response team.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be in accordance with local, state, and federal regulations, which generally prohibit the drain disposal of such chemicals.[4] The primary method of disposal is through a licensed hazardous waste contractor.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, contaminated gloves), in a designated, robust, and sealable hazardous waste container.[7][8]

    • The container must be made of a material compatible with the chemical.

  • Liquid Waste:

    • If the compound is in solution, collect it in a designated container for hazardous liquid waste.

    • Do not mix this waste with incompatible materials like acids or strong oxidizers.[4]

    • The container must be clearly labeled with the chemical name and concentration of all constituents.[8]

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical compliance step. The waste container label must include:

  • The words "Hazardous Waste" .[8][9]

  • The full chemical name: "this compound" .

  • The appropriate hazard pictograms as per the Globally Harmonized System (GHS).[10] Based on the inferred hazards, this would likely include the "Exclamation Mark" for irritation and the "Skull and Crossbones" for toxicity.

  • An accumulation start date.

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA).[9]

  • The storage area should be secure, well-ventilated, and away from incompatible materials.[11]

  • Ensure the container remains closed at all times except when adding waste.[4][8]

Step 4: Arranging for Final Disposal

  • Engage your institution's licensed hazardous waste disposal contractor for the final disposal of the collected waste.[7]

  • Provide the contractor with a complete and accurate description of the waste.

  • The likely method of disposal for this type of organic chemical is incineration in a chemical scrubber to neutralize harmful combustion products.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Need to dispose of this compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container is_solid->liquid_waste Liquid labeling Ensure container is labeled 'Hazardous Waste' with chemical name and hazard pictograms solid_waste->labeling liquid_waste->labeling storage Store in a designated Satellite Accumulation Area labeling->storage spill Was there a spill? storage->spill spill_cleanup Follow spill management protocol and collect cleanup debris as hazardous waste spill->spill_cleanup Yes no_spill No Spill spill->no_spill No disposal_request Arrange for pickup by a licensed hazardous waste contractor spill_cleanup->disposal_request no_spill->disposal_request end End: Proper Disposal Complete disposal_request->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management plan and EH&S department for any additional requirements.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
  • University of Washington. 4-Aminopyridine SOP.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • CDH Fine Chemical. 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • U.S. Environmental Protection Agency. Aminopyridines.
  • Fisher Scientific. (2021). 2-Aminopyridine - SAFETY DATA SHEET.
  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
  • J.T. Baker. (2011). MATERIAL SAFETY DATA SHEET - PYRIDINE.
  • East Carolina University. Globally Harmonized System (GHS).
  • Angene Chemical. (2021). Safety Data Sheet.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Echemi. 5-AMINO-3-(4-METHOXYPHENYL)-1-PHENYLPY& Safety Data Sheets.
  • BenchChem. (2025). Proper Disposal of 2-Amino-4,6-dimethoxy-1,3,5-triazine: A Guide for Laboratory Professionals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-(4-Methoxyphenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized compounds like 5-(4-Methoxyphenyl)pyridin-3-amine requires a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a culture of safety that is as robust as our research by understanding the why behind each procedural step.

Hazard Analysis: The "Why" Behind the PPE

Understanding the potential risks is the foundation of effective protection. The hazards of this compound can be inferred from its primary chemical motifs:

  • Aminopyridine Core: Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory system.[2][3] Some aminopyridines are known neurotoxins and can be harmful if inhaled, swallowed, or absorbed through the skin.[1]

  • Aromatic Amine Functionality: Aromatic amines as a class can be skin irritants and sensitizers.

  • Solid/Powder Form: As a solid, the primary routes of exposure are inhalation of dust and direct contact with the skin and eyes. Minimizing dust generation is a critical engineering control.[1]

Given these potential hazards, a multi-layered approach to PPE is not merely recommended; it is essential.

Core Directive: A Multi-Layered PPE Strategy

Effective protection relies on selecting the right equipment and, just as importantly, using it correctly. The following table summarizes the minimum PPE requirements for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving: Nitrile inner glove with a chemical-resistant outer glove (e.g., Neoprene or Butyl Rubber).The aminopyridine structure necessitates high chemical resistance. While nitrile offers splash protection, its resistance to prolonged amine exposure can be poor.[4][5] Neoprene or Butyl Rubber provides more robust protection against pyridine derivatives.[6][7] Double-gloving provides a fail-safe.
Eye & Face Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards.[1][8]Protects against accidental splashes and airborne dust particles which can cause serious eye irritation.[9][10][11]
Skin & Body Protection A fully-buttoned, chemical-resistant lab coat.Prevents skin contact from spills or dust.[2][6]
Respiratory Protection All handling of the solid compound must occur within a certified chemical fume hood.[6][7]This is the primary engineering control to prevent inhalation of harmful dust. A respirator is generally not required if a fume hood is used correctly.[3]

Operational Plan: Safe Handling Workflow

A systematic workflow ensures that safety protocols are integrated into the research process, not treated as an afterthought. The following diagram outlines the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase P1 Verify Fume Hood Certification & Airflow P2 Assemble All Necessary Apparatus & Reagents P1->P2 P3 Don Inner Gloves (Nitrile) P2->P3 P4 Don Lab Coat & Chemical Goggles P3->P4 P5 Don Outer Gloves (Neoprene/Butyl) P4->P5 H1 Carefully Weigh Solid (Minimize Dust) P5->H1 Begin Work H2 Perform Chemical Transformation H1->H2 H3 Securely Cap All Containers H2->H3 C1 Decontaminate Work Surface & Equipment H3->C1 Complete Work C2 Remove Outer Gloves (Dispose as Hazardous Waste) C1->C2 C3 Remove Lab Coat & Goggles C2->C3 C4 Remove Inner Gloves (Dispose as Hazardous Waste) C3->C4 C5 Wash Hands Thoroughly C4->C5

Caption: A step-by-step workflow for handling this compound.

Step-by-Step Methodology
  • Preparation: Always verify that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly. Before donning any PPE, ensure all necessary glassware, reagents, and waste containers are inside the hood to minimize reaching in and out.

  • PPE Donning Sequence: Don PPE in the following order: inner nitrile gloves, lab coat, chemical splash goggles, and finally, outer chemical-resistant gloves. Ensure the outer gloves have long cuffs that go over the sleeves of the lab coat.[12]

  • Handling: When weighing and transferring the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.

  • Decontamination & Doffing: After handling is complete, decontaminate any surfaces or equipment. Remove PPE in an order that minimizes cross-contamination: remove outer gloves first and dispose of them in the designated hazardous waste container. Then remove your lab coat and goggles. Finally, remove the inner gloves and dispose of them before washing your hands thoroughly with soap and water.[10]

Emergency & Disposal Plans

Even with meticulous planning, accidents can happen. A clear, pre-defined response plan is critical.

Emergency Response: Spills & Exposures

G cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Incident Occurs Spill_Assess Assess Spill Size & Location Start->Spill_Assess Exp_Type Identify Exposure Route Start->Exp_Type Spill_Small Small Spill (in hood): 1. Absorb with inert material 2. Decontaminate area 3. Collect waste Spill_Assess->Spill_Small Small Spill_Large Large Spill (or outside hood): 1. Evacuate immediate area 2. Alert others & call EH&S 3. Secure the area Spill_Assess->Spill_Large Large Exp_Skin Skin Contact: Immediately flush with water for 15 minutes. Remove contaminated clothing. Exp_Type->Exp_Skin Skin Exp_Eye Eye Contact: Immediately flush with eyewash for 15 minutes. Seek immediate medical attention. Exp_Type->Exp_Eye Eye Exp_Inhale Inhalation: Move to fresh air immediately. Seek medical attention. Exp_Type->Exp_Inhale Inhalation

Caption: Decision-making workflow for spills and personal exposures.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1] Seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.

  • In Case of Inhalation: Move the affected person to fresh air at once.[1] If they are having trouble breathing, seek immediate medical attention.

  • In Case of a Spill: For a small spill contained within the fume hood, use an absorbent material like sand or vermiculite to contain it, then transfer it to a sealed container for disposal.[3] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.

Chemical Waste Disposal

All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[7] The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[7]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program. Never dispose of this chemical down the drain.[14]

By adhering to these detailed protocols, you not only ensure your own safety but also contribute to the integrity and reliability of your scientific outcomes.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • CP Lab Safety. Glove Compatibility. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • University of Colorado Colorado Springs. Glove Selection. [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • J.T. Baker. PYRIDINE MATERIAL SAFETY DATA SHEET. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Contec, Inc. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Acros Organics. 2-methoxy-N--4-methoxyphenyl-benzenamine Material Safety Data Sheet. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Angene Chemical. 2-Amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one Safety Data Sheet. [Link]

  • United Nations Office on Drugs and Crime. (2012). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.